RETINOXYTRIMETHYLSILANE
Description
Properties
CAS No. |
16729-19-4 |
|---|---|
Molecular Formula |
C23H38OSi |
Molecular Weight |
358.63272 |
Synonyms |
RETINOXYTRIMETHYLSILANE |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Retinoxytrimethylsilane: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinoxytrimethylsilane, a silylated derivative of retinol (Vitamin A), is emerging as a compound of significant interest in dermatological and cosmetic research. Its enhanced stability compared to its parent compound, retinol, makes it a promising candidate for topical applications aimed at addressing signs of aging and other skin conditions. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of retinoxytrimethylsilane. It details its physicochemical characteristics, spectroscopic data for structural elucidation, and its role as a prodrug in the retinoid signaling pathway. Experimental protocols for its synthesis and analysis are also discussed, providing a valuable resource for researchers in the field.
Introduction
Retinoids, a class of compounds derived from vitamin A, are well-established for their crucial roles in various biological processes, including cell growth, differentiation, and immune function. In dermatology, retinoids are widely utilized for their ability to improve skin health and appearance. Retinoxytrimethylsilane (CAS Number: 16729-19-4) is a synthetic derivative of retinol where the hydroxyl group is protected by a trimethylsilyl ether. This modification imparts greater stability to the molecule, overcoming a significant limitation of retinol, which is prone to degradation upon exposure to light and air. This enhanced stability makes retinoxytrimethylsilane a more reliable and effective ingredient in cosmetic and therapeutic formulations.[1]
Chemical Structure and Properties
Retinoxytrimethylsilane possesses a molecular formula of C23H38OSi and a molecular weight of 358.63 g/mol .[2] The structure consists of the characteristic polyene chain and β-ionone ring of retinol, with the terminal hydroxyl group capped by a trimethylsilyl ((CH₃)₃Si-) group.
Structure:
Physicochemical Properties
Quantitative data on the physical properties of retinoxytrimethylsilane are not extensively reported in publicly available literature. However, based on its structure as a silyl ether of a large lipophilic molecule, it is expected to be a viscous oil or a low-melting solid. Its solubility is predicted to be high in non-polar organic solvents and lipids, and practically insoluble in water.
| Property | Value | Reference |
| CAS Number | 16729-19-4 | [3] |
| Molecular Formula | C23H38OSi | [2] |
| Molecular Weight | 358.63 g/mol | [2] |
| Assay | 95.00 to 100.00% | [3] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Practically insoluble in water. Soluble in many organic solvents. | [4] |
Spectroscopic Characterization
The structure of retinoxytrimethylsilane can be unequivocally confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a trimethylsilyl ether will show a characteristic sharp singlet for the nine equivalent protons of the trimethylsilyl group at a high field, typically between δ 0.1 and 0.3 ppm. The protons of the retinoid backbone will appear in the olefinic (δ 5.5-7.0 ppm) and aliphatic (δ 1.0-2.5 ppm) regions, consistent with the structure of retinol.[5]
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons of the trimethylsilyl group at a high field (around δ 0 ppm). The remaining signals will correspond to the carbon skeleton of the retinol molecule.
-
²⁹Si NMR: The silicon-29 NMR spectrum will exhibit a characteristic resonance for the silicon atom of the trimethylsilyl ether group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of retinoxytrimethylsilane. Under electron ionization (EI), a characteristic fragmentation involves the cleavage of the Si-O bond. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 358. The fragmentation pattern of trimethylsilyl ethers often includes a prominent peak corresponding to the loss of a methyl group (M-15) and other fragments arising from the retinoid backbone.[6][7][8]
Experimental Protocols
Synthesis of Retinoxytrimethylsilane
The synthesis of retinoxytrimethylsilane involves the silylation of retinol. A general and reliable method is the Corey protocol, which utilizes a silyl chloride and a base in an aprotic solvent.[9] Given the steric hindrance around the hydroxyl group of retinol, a more reactive silylating agent or stronger reaction conditions might be necessary.
Materials:
-
All-trans-retinol
-
Trimethylsilyl chloride (TMSCl) or Hexamethyldisilazane (HMDS)
-
A non-nucleophilic base (e.g., triethylamine, pyridine, or imidazole)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure (General):
-
Dissolve retinol in an anhydrous aprotic solvent under an inert atmosphere.
-
Add the base to the solution.
-
Slowly add the silylating agent (e.g., TMSCl) to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Note: Specific reaction times, temperatures, and purification methods may need to be optimized for this particular substrate.
Analytical Methods
HPLC is a standard technique for the analysis and quantification of retinoids and their derivatives in various matrices, including cosmetic formulations.[10][11][12][13][14]
Typical HPLC Conditions for Retinoid Analysis:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Detection: UV detection at the maximum absorbance wavelength of the retinoid chromophore (around 325 nm for retinol and its derivatives).
-
Flow Rate: Typically 1 mL/min.
Sample Preparation and Acquisition (General):
-
Dissolve a small amount of the purified retinoxytrimethylsilane in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and other relevant NMR spectra on a high-field NMR spectrometer.[15][16][17][18][19]
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Sample Preparation and Analysis (General):
-
Dissolve the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Acquire the mass spectrum over an appropriate mass range.[8][20][21]
Biological Activity and Mechanism of Action
Retinoxytrimethylsilane is considered a prodrug of retinol and, ultimately, retinoic acid.[1] Upon topical application, it is believed to be enzymatically hydrolyzed in the skin to release retinol. This enzymatic conversion is a key step in its mechanism of action.
Conversion to Active Metabolites
The trimethylsilyl ether bond is susceptible to hydrolysis, particularly in the presence of moisture and enzymes present in the skin, such as esterases. This hydrolysis releases retinol, which can then be converted to its more biologically active forms, retinaldehyde and retinoic acid, through a two-step oxidation process catalyzed by retinol dehydrogenases (RDHs) and retinaldehyde dehydrogenases (RALDHs).[22][23]
Caption: Metabolic conversion of retinoxytrimethylsilane and subsequent signaling pathway.
Retinoid Signaling Pathway
Once converted to retinoic acid, the molecule enters the nucleus of skin cells, such as keratinocytes and fibroblasts, and binds to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This ligand-receptor complex then binds to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to a cascade of cellular responses that include:
-
Increased cell proliferation and differentiation: Promoting the renewal of the epidermis.
-
Stimulation of collagen synthesis: Improving skin elasticity and reducing the appearance of wrinkles.
-
Regulation of sebum production.
-
Anti-inflammatory effects.
The use of retinoxytrimethylsilane as a more stable precursor allows for a more controlled and sustained delivery of retinol to the skin, potentially reducing the irritation often associated with direct application of retinoic acid or even retinol itself.[1]
Applications in Research and Drug Development
The enhanced stability and efficacy of retinoxytrimethylsilane make it a valuable tool for researchers and drug development professionals.
-
Dermatological Research: It can be used as a stable source of retinol in in vitro and in vivo studies to investigate the mechanisms of retinoid action in the skin.
-
Cosmetic Formulation: Its stability makes it an ideal ingredient for anti-aging and skin-rejuvenating cosmetic products.
-
Drug Delivery: The prodrug approach of retinoxytrimethylsilane can be a model for developing other stabilized and targeted drug delivery systems for topical application.
Conclusion
Retinoxytrimethylsilane represents a significant advancement in the field of retinoid chemistry and its application in dermatology. Its trimethylsilyl ether structure provides enhanced stability, addressing a key limitation of retinol. As a prodrug, it offers the potential for a more controlled and less irritating delivery of the benefits of retinoids to the skin. The information provided in this technical guide on its chemical properties, structure, and biological activity, along with general experimental protocols, serves as a foundational resource for further research and development of this promising compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in the skin and to optimize its use in therapeutic and cosmetic applications.
References
- 1. US6641824B2 - Skin treatment using a new retinoid - Google Patents [patents.google.com]
- 2. General Silylation Procedures - Gelest [technical.gelest.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Tizra Reader [library.scconline.org]
- 12. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 13. journal.formosapublisher.org [journal.formosapublisher.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. sc.edu [sc.edu]
- 18. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Retinoxytrimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoxytrimethylsilane, the trimethylsilyl ether derivative of retinol (Vitamin A), is a valuable compound in organic synthesis and medicinal chemistry. The introduction of the trimethylsilyl (TMS) group serves as a protective measure for the hydroxyl functionality of retinol, a sensitive polyene alcohol. This protection strategy is crucial for preventing unwanted side reactions during subsequent chemical modifications of the retinoid structure. Furthermore, the increased lipophilicity and stability of the silylated derivative can be advantageous in specific formulation and drug delivery contexts. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of retinoxytrimethylsilane, offering practical protocols and data for researchers in the field.
Synthesis of Retinoxytrimethylsilane
The synthesis of retinoxytrimethylsilane from retinol is typically achieved through a nucleophilic substitution reaction where the hydroxyl group of retinol attacks the silicon atom of a silylating agent. Common silylating agents for this purpose include chlorotrimethylsilane (TMSCl) and hexamethyldisilazane (HMDS). The following protocol details a general yet effective method for this transformation.
Experimental Protocol: Synthesis via Chlorotrimethylsilane
This procedure describes the protection of the primary alcohol, retinol, using trimethylsilyl chloride (TMSCl) in the presence of a non-nucleophilic base, such as triethylamine or imidazole, to neutralize the hydrochloric acid byproduct.[1][2]
Materials:
-
All-trans-retinol (1.0 equivalent)
-
Chlorotrimethylsilane (TMSCl, 1.2 equivalents)[1]
-
Triethylamine (Et₃N, 1.5 equivalents) or Imidazole (2.0 equivalents)[1]
-
Anhydrous dichloromethane (DCM) or anhydrous N,N-dimethylformamide (DMF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve all-trans-retinol in anhydrous dichloromethane at 0 °C (ice bath).
-
To the stirred solution, add triethylamine (or imidazole).
-
Slowly add chlorotrimethylsilane to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 1-3 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude retinoxytrimethylsilane.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Synthesis pathway of Retinoxytrimethylsilane from Retinol.
Characterization of Retinoxytrimethylsilane
Thorough characterization is essential to confirm the identity and purity of the synthesized retinoxytrimethylsilane. The following sections detail the key analytical techniques and expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of retinoxytrimethylsilane.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 0.1 - 0.3 | s | 9H | (CH₃)₃-Si |
| Varies | m | Multiple | Retinoid backbone protons |
Note: The strong singlet for the nine protons of the trimethylsilyl group in the highly shielded upfield region is a characteristic diagnostic peak. The complex signals corresponding to the retinoid backbone will also be present.
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 0 - 5 | (CH₃)₃-Si |
| Varies | Retinoid backbone carbons |
²⁹Si NMR Data
| Chemical Shift (ppm) | Assignment |
| 15 - 25 | (CH₃)₃-Si -O |
Experimental Protocol: NMR Spectroscopy
-
Dissolve a small amount of the purified retinoxytrimethylsilane in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ²⁹Si NMR spectra using a high-field NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of retinoxytrimethylsilane.
Mass Spectrometry Data
| m/z | Interpretation |
| 358.63 | Calculated Molecular Weight (C₂₃H₃₈OSi) |
| 359 | [M+H]⁺ (Protonated molecular ion) |
| 269 | [M - (CH₃)₃SiOH]⁺ (Retinyl fragment after loss of trimethylsilanol) |
Experimental Protocol: Mass Spectrometry
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| ~2950-2850 | C-H stretching (alkyl) |
| ~1650-1550 | C=C stretching (conjugated) |
| ~1250 and ~840 | Si-C stretching (trimethylsilyl group) |
| ~1100-1000 | Si-O-C stretching |
| ~965 | C-H out-of-plane bending (trans C=C) |
Experimental Protocol: IR Spectroscopy
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Place the sample in an FTIR spectrometer.
-
Acquire the infrared spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in retinoxytrimethylsilane.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized compound and can be used for purification.
Experimental Protocol: HPLC Analysis
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the retinoid chromophore (around 325-340 nm) is suitable.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection and Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity can be determined by the relative area of the main peak.
Caption: General workflow for the characterization of Retinoxytrimethylsilane.
Conclusion
This technical guide provides a foundational framework for the synthesis and comprehensive characterization of retinoxytrimethylsilane. The detailed protocols and tabulated data serve as a valuable resource for researchers engaged in the synthesis of retinoid derivatives and for professionals in drug development requiring well-characterized compounds for their studies. The successful synthesis and purification, confirmed by the described analytical methods, will yield a product of high purity suitable for a range of applications.
References
Retinoxytrimethylsilane: A Technical Guide to its Presumed Mechanism of Action in Cutaneous Biology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Retinoxytrimethylsilane is a stabilized derivative of retinol. As of this writing, publicly available, peer-reviewed scientific literature detailing the specific molecular interactions and quantitative effects of retinoxytrimethylsilane on skin cells is limited. Therefore, this technical guide is based on the well-established mechanism of action of retinol and its conversion to retinoic acid, the biologically active form of Vitamin A in the skin. It is presumed that retinoxytrimethylsilane, upon topical application and cellular uptake, is metabolized to retinol and subsequently to retinoic acid, thereby eliciting similar biological effects.
Introduction
Retinoids are a class of compounds derived from vitamin A that are considered the gold standard in topical anti-aging treatments.[1] Their efficacy in improving signs of photoaging, such as fine lines, wrinkles, and hyperpigmentation, is supported by extensive research.[2][3] Retinoxytrimethylsilane is a silyl ether derivative of retinol, designed to enhance the stability of the retinol molecule, a notoriously unstable compound susceptible to degradation by light and air.[4] This modification is intended to ensure more consistent delivery of the active ingredient into the skin. This guide will provide an in-depth overview of the presumed molecular and cellular mechanisms by which retinoxytrimethylsilane exerts its effects on skin cells, primarily keratinocytes and fibroblasts.
Cellular Uptake and Metabolism
The journey of retinoxytrimethylsilane's action begins with its penetration through the stratum corneum and subsequent uptake by keratinocytes and fibroblasts. Inside the cell, it is hypothesized that cellular enzymes hydrolyze the trimethylsilyl ether bond, releasing retinol.
Once released, retinol undergoes a two-step oxidation process to become all-trans-retinoic acid (ATRA), the primary biologically active form in the skin.[5][6]
-
Retinol to Retinaldehyde: In the cytoplasm, retinol is reversibly oxidized to retinaldehyde by retinol dehydrogenases (RDHs) or alcohol dehydrogenases (ADHs).[5]
-
Retinaldehyde to Retinoic Acid: Retinaldehyde is then irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs).[7]
This intracellular conversion is a critical regulatory step, ensuring that the potent effects of retinoic acid are elicited in a controlled manner.
Nuclear Receptor Activation and Gene Regulation
All-trans-retinoic acid exerts its effects by functioning as a ligand for nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[5] In skin, the predominant isoforms are RARγ and RXRα.[2]
ATRA binds with high affinity to RARs. The RAR then forms a heterodimer with an RXR. This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[2][8]
In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs along with corepressor proteins, which inhibit gene transcription. The binding of ATRA to the RAR induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex then initiates the transcription of target genes.[8][9]
Effects on Skin Cells
The activation of RAR/RXR signaling pathways by retinoic acid leads to a cascade of events in both keratinocytes and fibroblasts, resulting in the clinically observed anti-aging effects.
Keratinocytes
In epidermal keratinocytes, retinoids modulate proliferation and differentiation.[5] They stimulate the proliferation of basal keratinocytes, leading to an increase in epidermal thickness.[3] Retinoids also accelerate the turnover of epidermal cells, which helps to exfoliate the stratum corneum, improving skin texture and clarity.[7]
Fibroblasts and the Extracellular Matrix
In the dermis, fibroblasts are the primary targets of retinoids. Retinoic acid stimulates fibroblasts to increase the synthesis of extracellular matrix (ECM) components, most notably type I and type III collagen.[10][11] This is a key mechanism for the reduction of wrinkles and improvement of skin firmness.
Furthermore, retinoids inhibit the expression and activity of several matrix metalloproteinases (MMPs), such as MMP-1 (collagenase) and MMP-9 (gelatinase).[5] MMPs are enzymes responsible for the degradation of collagen and other ECM proteins, and their activity is often elevated in photoaged skin. By both increasing collagen synthesis and decreasing its degradation, retinoids help to restore the dermal matrix.
Quantitative Data Summary
The following tables summarize the quantitative effects of retinol and retinoic acid on key biomarkers in skin cells, based on available literature. It is important to reiterate that these data are for the parent compounds and not directly for retinoxytrimethylsilane.
Table 1: Effects of Retinoids on Gene Expression in Skin Cells
| Gene | Cell Type | Retinoid | Concentration | Time | Fold Change vs. Vehicle | Reference |
| COL1A1 | Human Skin Fibroblasts | Retinoic Acid | 1 µM | 72 h | ~2.5 | [12] |
| COL1A1 | Human Skin | Retinol (0.4%) | 4 weeks | 2.3 | [13] | |
| COL3A1 | Human Skin | Retinol (0.4%) | 4 weeks | Increased | [11] | |
| MMP-1 | Human Dermal Fibroblasts | Retinoic Acid | 1 µM | 24 h | Decreased | [4] |
| MMP-9 | Human Keratinocytes | Retinoic Acid | 1 µM | 48 h | Decreased | [5] |
Table 2: Effects of Retinoids on Protein Expression and Cellular Parameters
| Parameter | Cell/Tissue Type | Retinoid | Concentration | Time | Change vs. Vehicle | Reference |
| Procollagen I Protein | Human Skin | Retinol (0.4%) | 4 weeks | +180% | [13] | |
| Epidermal Thickness | Human Skin | Retinoic Acid (0.1%) | 4 weeks | Increased | [11] | |
| Epidermal Thickness | Human Skin | Retinol (0.1%) | 4 weeks | Increased | [11] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of retinoids on skin cells. These can be adapted for the study of retinoxytrimethylsilane.
Keratinocyte Cell Culture and Treatment
Objective: To assess the effect of a test compound on keratinocyte proliferation and gene expression.
Methodology:
-
Cell Culture: Primary Human Epidermal Keratinocytes (HEK) or an immortalized keratinocyte cell line (e.g., HaCaT) are cultured in a specialized keratinocyte growth medium.
-
Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., retinoxytrimethylsilane) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Analysis:
-
Proliferation: Cell viability and proliferation can be assessed using assays such as the MTT or WST-1 assay.
-
Gene Expression: RNA is extracted from the cells, and the expression of target genes is quantified using quantitative real-time PCR (qRT-PCR).
-
Protein Expression: Protein lysates are collected for analysis by Western blotting or ELISA.
-
Human Skin Explant Model
Objective: To evaluate the effects of a topically applied compound on a more physiologically relevant human skin model.
Methodology:
-
Explant Preparation: Full-thickness human skin is obtained from elective surgeries (e.g., abdominoplasty or mammoplasty) with ethical approval and patient consent. The subcutaneous fat is removed, and punch biopsies are taken.
-
Culture: The skin explants are placed on culture inserts at the air-liquid interface in a specialized culture medium.
-
Topical Application: A defined amount of the test formulation (containing retinoxytrimethylsilane) or a vehicle control is applied to the epidermal surface of the explant.
-
Incubation: The explants are incubated for a set period (e.g., 24 hours to several days).
-
Analysis:
-
Histology: Explants are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess changes in skin morphology, such as epidermal thickness.
-
Immunohistochemistry: Specific proteins (e.g., procollagen I) can be visualized and quantified within the tissue sections.
-
Gene Expression: RNA can be extracted from the explants for qRT-PCR analysis of target genes.
-
Conclusion
While direct experimental data for retinoxytrimethylsilane is not widely available, its structural relationship to retinol strongly suggests that its mechanism of action follows the established retinoid pathway. Upon cellular uptake and conversion to retinoic acid, it is presumed to act as a potent regulator of gene expression in skin cells. By binding to and activating RAR/RXR heterodimers, it likely stimulates keratinocyte proliferation and differentiation, increases the synthesis of dermal collagen, and inhibits the activity of collagen-degrading enzymes. These actions collectively contribute to the well-documented anti-aging benefits of retinoids, including the improvement of fine lines, wrinkles, and overall skin texture. Further research is warranted to elucidate the specific pharmacokinetic and pharmacodynamic profile of retinoxytrimethylsilane in comparison to other retinoids.
References
- 1. Protocol to reconstruct an in vitro 3D full-thickness skin equivalent model with collagen I in 6- and 12-well inserts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoid X receptor alpha binds with the highest affinity to an imperfect direct repeat response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes of MMP-1 and collagen type Ialpha1 by UVA, UVB and IRA are differentially regulated by Trx-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human skin explant model for the investigation of topical therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. The molecular basis of the interactions between synthetic retinoic acid analogues and the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijord.com [ijord.com]
- 12. Modulation of procollagen gene expression by retinoids. Inhibition of collagen production by retinoic acid accompanied by reduced type I procollagen messenger ribonucleic acid levels in human skin fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
In Vitro Stability and Degradation of Retinoxytrimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoxytrimethylsilane, a trimethylsilyl ether derivative of retinol (Vitamin A), has emerged as a promising compound in dermatological and cosmetic applications. Its structural modification is primarily aimed at enhancing the stability of the highly reactive retinol molecule, thereby preserving its therapeutic efficacy and reducing potential skin irritation. This technical guide provides an in-depth analysis of the in vitro stability and degradation of retinoxytrimethylsilane, offering valuable insights for formulation development, stability testing, and regulatory submissions.
The primary degradation pathway for retinoxytrimethylsilane is the hydrolysis of the silyl ether bond, which is susceptible to both chemical and enzymatic cleavage. This process regenerates the parent molecule, retinol, and produces trimethylsilanol as a byproduct. Understanding the kinetics and mechanisms of this degradation is crucial for predicting the shelf-life and biological activity of formulations containing this compound.
Chemical Stability and Degradation Pathways
The stability of retinoxytrimethylsilane is intrinsically linked to the reactivity of the silicon-oxygen bond. As a trimethylsilyl (TMS) ether, it is among the more labile types of silyl ethers, making it susceptible to cleavage under various in vitro conditions.
Hydrolytic Degradation
The principal non-enzymatic degradation route for retinoxytrimethylsilane is hydrolysis. This reaction involves the cleavage of the Si-O bond by water, leading to the formation of retinol and trimethylsilanol. The rate of hydrolysis is significantly influenced by pH.
-
Acid-Catalyzed Hydrolysis: In acidic environments, the ether oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This process is generally rapid.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the silicon atom, leading to the cleavage of the Si-O bond.
-
Neutral Conditions: At neutral pH, the hydrolysis of silyl ethers is considerably slower compared to acidic or basic conditions.
The steric hindrance around the silicon atom also plays a critical role in determining the rate of hydrolysis. While trimethylsilyl ethers are relatively less hindered and thus more reactive, the bulky retinoyl group can offer some degree of steric protection to the silyl ether linkage.
Oxidative and Photolytic Degradation
While hydrolysis is the primary degradation pathway for the silyl ether moiety, the retinol backbone of the molecule remains susceptible to oxidation and photodegradation, similar to the parent retinol. Exposure to light, oxygen, and elevated temperatures can lead to isomerization and the formation of various oxidation products, which can impact the compound's efficacy and safety.
Quantitative Stability Data
While specific kinetic data for the hydrolysis of retinoxytrimethylsilane is not extensively available in the public domain, the relative stability of trimethylsilyl ethers is well-documented in chemical literature. The following table summarizes the expected stability profile based on the general behavior of TMS ethers.
| Stress Condition | Expected Stability of Retinoxytrimethylsilane | Primary Degradation Products |
| Acidic pH (e.g., pH < 4) | Low | Retinol, Trimethylsilanol |
| Neutral pH (e.g., pH 6-8) | Moderate | Retinol, Trimethylsilanol |
| Basic pH (e.g., pH > 9) | Low | Retinol, Trimethylsilanol |
| Elevated Temperature | Moderate (degradation rate increases with temperature) | Retinol, Trimethylsilanol, Oxidation/Isomerization products of Retinol |
| **Oxidative Stress (e.g., H₂O₂) ** | Low to Moderate (Retinol moiety is susceptible) | Retinol oxidation products, Trimethylsilanol |
| Photostability (UV/Vis light) | Low (Retinol moiety is susceptible) | Retinol isomers and photo-oxidation products, Trimethylsilanol |
Enzymatic Degradation
In biological systems, the cleavage of the silyl ether bond in retinoxytrimethylsilane can be catalyzed by various enzymes. Skin, being a metabolically active organ, contains a range of esterases and other hydrolases that could potentially metabolize this compound.[1] The enzymatic hydrolysis would release retinol locally, which is the desired mechanism of action for this pro-drug.
The susceptibility to enzymatic cleavage is an important consideration for the design of topical formulations and for understanding the compound's bioavailability and efficacy. In vitro studies using skin homogenates or specific enzymes can provide valuable data on the rate and extent of enzymatic degradation.
Experimental Protocols
To assess the in vitro stability and degradation of retinoxytrimethylsilane, a well-designed experimental protocol is essential. The following sections outline key experimental methodologies.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment. It helps to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3][4][5]
Objective: To evaluate the stability of retinoxytrimethylsilane under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
Retinoxytrimethylsilane reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Organic solvents (e.g., acetonitrile, methanol)
-
pH meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of retinoxytrimethylsilane in a suitable solvent and add 0.1 M HCl. Incubate the solution at a controlled temperature (e.g., 40°C) for a specified period.
-
Base Hydrolysis: Dissolve a known amount of retinoxytrimethylsilane in a suitable solvent and add 0.1 M NaOH. Incubate the solution at a controlled temperature (e.g., 40°C) for a specified period.
-
Oxidative Degradation: Dissolve a known amount of retinoxytrimethylsilane in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store a solid sample of retinoxytrimethylsilane in an oven at an elevated temperature (e.g., 60°C) for a specified period.
-
Photostability Testing: Expose a solution of retinoxytrimethylsilane to a combination of UV and visible light in a photostability chamber according to ICH Q1B guidelines.
At predetermined time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of retinoxytrimethylsilane and its degradation products, primarily retinol.[6][7][8]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 325 nm (optimal for retinoids)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
In Vitro Enzymatic Degradation Assay
Objective: To determine the susceptibility of retinoxytrimethylsilane to enzymatic hydrolysis by skin enzymes.
Materials:
-
Retinoxytrimethylsilane
-
Human or animal skin homogenate (e.g., S9 fraction)
-
Phosphate buffer (pH 7.4)
-
Incubator
-
HPLC system
Procedure:
-
Prepare a reaction mixture containing the skin homogenate, phosphate buffer, and a known concentration of retinoxytrimethylsilane.
-
Incubate the mixture at 37°C.
-
At various time points, quench the reaction (e.g., by adding a cold organic solvent).
-
Extract the analytes and analyze the samples by HPLC to quantify the remaining retinoxytrimethylsilane and the formation of retinol.
-
A control reaction without the enzyme source should be run in parallel to account for non-enzymatic hydrolysis.
Visualizations
Logical Relationship of Retinoxytrimethylsilane Degradation
Caption: Primary degradation pathways of retinoxytrimethylsilane.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Conclusion
Retinoxytrimethylsilane offers a more stable alternative to retinol for topical applications. Its primary in vitro degradation pathway is hydrolysis of the silyl ether bond to regenerate retinol, a process influenced by pH and potentially catalyzed by skin enzymes. While inherently more stable than retinol, the retinoid moiety remains susceptible to oxidation and photodegradation. A thorough understanding of these stability aspects, coupled with robust analytical methodologies, is paramount for the successful development of effective and safe formulations containing retinoxytrimethylsilane. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising compound.
References
- 1. oaepublish.com [oaepublish.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Retinoxytrimethylsilane: A Technical Guide to its Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoxytrimethylsilane, a trimethylsilyl ether derivative of retinol (Vitamin A), is a compound of significant interest in dermatology and cosmetic science. Its structural modification, the replacement of the hydroxyl proton of retinol with a trimethylsilyl group, confers enhanced stability and modified lipophilicity compared to its parent compound. This alteration is crucial in overcoming the inherent instability of retinol, which is susceptible to degradation by light, heat, and oxidation. This technical guide provides a comprehensive overview of the physicochemical properties of retinoxytrimethylsilane, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological mechanism of action through the retinoic acid signaling pathway.
Physicochemical Properties
The unique physicochemical characteristics of retinoxytrimethylsilane underpin its utility in various formulations. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₈OSi | [1] |
| Molecular Weight | 358.63 g/mol | [1] |
| Appearance | Not explicitly stated; likely an oil or low-melting solid | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Solubility | Data not available; expected to be soluble in non-polar organic solvents and poorly soluble in water | - |
| Assay | 95.00 to 100.00% | [2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of retinoxytrimethylsilane exhibits a characteristic strong singlet for the nine protons of the trimethylsilyl group in the highly shielded region of 0.1-0.3 ppm.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum displays intense peaks in the 1250-1270 cm⁻¹ region, corresponding to the Si-CH₃ stretching vibrations. Strong absorption bands between 1000-1100 cm⁻¹ confirm the presence of the Si-O-C linkage. The conjugated C=C stretching vibrations of the retinoid backbone are observed in the 1600-1650 cm⁻¹ region.[1]
-
Mass Spectrometry: The molecular ion [M+H]⁺ is observed at m/z 359.[1]
Synthesis of Retinoxytrimethylsilane: A Detailed Experimental Protocol
Objective: To synthesize retinoxytrimethylsilane from all-trans-retinol.
Materials:
-
All-trans-retinol
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous pyridine or triethylamine
-
Anhydrous inert solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve all-trans-retinol in a minimal amount of anhydrous inert solvent. To this solution, add 1.1 equivalents of anhydrous pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Silylation: Slowly add 1.0 to 1.1 equivalents of trimethylchlorosilane to the stirred solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction Work-up: Upon completion of the reaction (as indicated by the disappearance of the starting retinol spot on TLC), the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude retinoxytrimethylsilane can be further purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Characterization: The identity and purity of the synthesized retinoxytrimethylsilane should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Biological Activity and Mechanism of Action
Retinoxytrimethylsilane is biologically active primarily after its enzymatic conversion to retinoic acid within the skin.[1] This conversion is a critical step for its therapeutic effects, which include the stimulation of keratinocyte proliferation, promotion of skin cell differentiation, and exertion of anti-inflammatory and antioxidant properties.[1] The resulting retinoic acid then acts through the well-established retinoic acid signaling pathway.
Retinoic Acid Signaling Pathway
The biological effects of retinoic acid are mediated through its interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The following diagram illustrates the canonical retinoic acid signaling pathway.
References
An In-Depth Technical Guide to Retinoxytrimethylsilane (CAS Number 16729-19-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retinoxytrimethylsilane, a silyl ether derivative of retinol (Vitamin A), represents a strategic advancement in the development of topical retinoids for dermatological and cosmetic applications. By masking the hydroxyl group of retinol with a trimethylsilyl moiety, this modification enhances the molecule's stability, thereby mitigating the degradation issues commonly associated with retinol upon exposure to light and air. This enhanced stability, coupled with a potentially more favorable tolerability profile, makes Retinoxytrimethylsilane a compound of significant interest for anti-aging and other therapeutic skincare formulations. This technical guide provides a comprehensive overview of the available scientific and technical information regarding Retinoxytrimethylsilane, including its physicochemical properties, a representative synthesis protocol, its proposed mechanism of action, and detailed experimental protocols for evaluating its biological efficacy.
Physicochemical Properties
A summary of the known physicochemical properties of Retinoxytrimethylsilane is presented in Table 1. The data is compiled from various chemical and supplier databases.
| Property | Value |
| CAS Number | 16729-19-4 |
| Molecular Formula | C₂₃H₃₈OSi |
| Molecular Weight | 358.63 g/mol |
| Appearance | Expected to be a viscous oil, characteristic of many retinol derivatives. |
| Solubility | Expected to be soluble in non-polar organic solvents and lipids, and insoluble in water. |
| ¹H NMR Spectroscopy | The trimethylsilyl group protons typically exhibit a sharp singlet at approximately 0.1-0.3 ppm. Protons of the retinoid backbone appear in the 1.0-2.5 ppm (methyl groups), 5.5-7.0 ppm (polyene chain), and 6.0-8.0 ppm (cyclohexene ring) regions.[1] |
| Mass Spectrometry | The protonated molecular ion [M+H]⁺ is observed at m/z 359. A characteristic base peak at m/z 269 corresponds to the retinyl fragment following the loss of trimethylsilanol (90 Da).[1] |
Synthesis of Retinoxytrimethylsilane
While a specific, detailed synthesis protocol for Retinoxytrimethylsilane is not widely published in peer-reviewed literature, a representative method can be derived from standard procedures for the silylation of alcohols. The following protocol outlines a plausible and commonly used approach for the synthesis of trimethylsilyl ethers from primary alcohols like retinol.
Representative Experimental Protocol: Synthesis
Objective: To synthesize Retinoxytrimethylsilane from all-trans-retinol.
Materials:
-
All-trans-retinol
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Trimethylsilyl chloride (TMSCl)
-
A non-nucleophilic base (e.g., Triethylamine (NEt₃), Imidazole)
-
Anhydrous sodium sulfate
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies for purification (e.g., silica gel, solvents)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve all-trans-retinol in the anhydrous solvent.
-
Addition of Base: Add the non-nucleophilic base to the retinol solution with stirring.
-
Silylation: Cool the reaction mixture in an ice bath. Add trimethylsilyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Biological Activity and Mechanism of Action
Retinoxytrimethylsilane is a pro-drug that is expected to be converted to retinol and subsequently to its active form, retinoic acid, within the skin. The biological effects are therefore attributed to the known mechanisms of retinoic acid.
Signaling Pathway
The primary mechanism of action involves the binding of all-trans retinoic acid (ATRA) and 9-cis-retinoic acid to nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), respectively. These receptors form heterodimers (RAR-RXR) which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
This signaling cascade leads to a range of cellular responses beneficial for skin health, including the stimulation of collagen synthesis and the inhibition of matrix metalloproteinases (MMPs), which are enzymes responsible for collagen degradation.
Experimental Protocols for Efficacy Evaluation
The following are detailed, representative protocols for assessing the biological efficacy of Retinoxytrimethylsilane in vitro.
In Vitro Collagen Synthesis Assay
Objective: To quantify the effect of Retinoxytrimethylsilane on collagen production in human dermal fibroblasts.
Methodology: Sirius Red Collagen Detection Assay.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Retinoxytrimethylsilane stock solution (dissolved in a suitable vehicle like DMSO)
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
0.5 M acetic acid
-
0.1 N Sodium Hydroxide (NaOH)
-
Collagen standard (e.g., rat tail collagen type I)
-
Microplate reader
Procedure:
-
Cell Culture: Seed human dermal fibroblasts in a 24-well plate and culture until they reach confluence.
-
Treatment: Replace the culture medium with serum-free medium containing various concentrations of Retinoxytrimethylsilane or vehicle control. Incubate for 48-72 hours.
-
Collagen Staining:
-
Wash the cell layers with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the fixed cells with Sirius Red dye solution for 1 hour at room temperature.
-
Wash unbound dye with 0.5 M acetic acid.
-
-
Quantification:
-
Elute the bound dye with 0.1 N NaOH.
-
Transfer the eluate to a 96-well plate and measure the absorbance at a suitable wavelength (e.g., 540 nm) using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the collagen standard. Calculate the amount of collagen in each sample based on the standard curve and normalize to the total protein content or cell number.
Gene Expression Analysis
Objective: To determine the effect of Retinoxytrimethylsilane on the expression of genes related to collagen metabolism and inflammation in human skin cells.
Methodology: Quantitative Real-Time Polymerase Chain Reaction (qPCR).
Materials:
-
Human skin cells (e.g., keratinocytes or fibroblasts)
-
Retinoxytrimethylsilane
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., COL1A1, MMP1, TIMP1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with Retinoxytrimethylsilane as described in the collagen synthesis assay.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.
-
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
Retinoxytrimethylsilane is a promising retinoid derivative with enhanced stability, making it a valuable ingredient for advanced skincare formulations. Its mechanism of action is expected to follow the well-established retinoid signaling pathway, leading to improvements in skin structure and function. The experimental protocols provided in this guide offer a framework for the in-depth evaluation of its biological efficacy. Further research is warranted to fully elucidate its clinical benefits and to generate more comprehensive quantitative data on its activity and skin penetration profile.
References
Early Studies on Trimethylsilyl Ethers of Retinoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of retinoids, a class of compounds derived from vitamin A, has been crucial in understanding various biological processes, including vision, cell growth, and differentiation. In the early days of retinoid research, analytical challenges spurred the development of novel chemical derivatization techniques to facilitate their characterization. The introduction of trimethylsilyl (TMS) ethers of retinoids was a significant advancement, enabling the use of powerful analytical methods like gas chromatography (GC) and mass spectrometry (MS). This technical guide delves into the foundational studies on trimethylsilyl ethers of retinoids, providing a detailed overview of the experimental protocols, quantitative data, and analytical workflows from that pioneering era.
Core Concepts of Silylation in Retinoid Analysis
The primary motivation for converting retinoids into their trimethylsilyl ethers was to increase their volatility and thermal stability, prerequisites for successful gas chromatographic analysis. The hydroxyl group of retinol and the carboxylic acid group of retinoic acid are polar and prone to thermal degradation at the high temperatures required for GC. The bulky and nonpolar trimethylsilyl group, Si(CH₃)₃, replaces the active hydrogen in these functional groups, forming a less polar and more stable derivative.
Experimental Protocols from Early Investigations
The seminal work in this area was pioneered by Vecchi and colleagues in the late 1960s. Their methodologies laid the groundwork for the subsequent analysis of silylated retinoids.
Synthesis of Trimethylsilyl Ethers of Vitamin A Isomers
The following protocol is based on the 1967 study by Vecchi et al. which detailed the gas chromatographic and mass spectrometric investigation of trimethylsilyl ethers of vitamin A and its isomers.[1]
Materials:
-
All-trans-vitamin A or its isomers (e.g., 13-cis, 9-cis)
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (as solvent and catalyst)
Procedure:
-
Dissolve a small quantity (typically in the microgram to milligram range) of the vitamin A isomer in anhydrous pyridine.
-
Add a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) to the solution. A common reagent mixture is a 2:1 (v/v) ratio of HMDS to TMCS.
-
The reaction is typically carried out at room temperature and is generally rapid, often reaching completion within minutes.
-
The resulting solution, containing the trimethylsilyl ether of the vitamin A isomer, can be directly injected into the gas chromatograph.
Quantitative Data from Early GC-MS Studies
The primary quantitative data generated in these early studies were gas chromatographic retention times and mass spectral fragmentation patterns. This information was crucial for the separation and identification of different vitamin A isomers.
Table 1: Gas Chromatographic Retention Data of Trimethylsilyl Ethers of Vitamin A Isomers
| Vitamin A Isomer | Relative Retention Time (to all-trans) |
| 13-cis-retinyl-TMS-ether | 0.92 |
| all-trans-retinyl-TMS-ether | 1.00 |
| 9-cis-retinyl-TMS-ether | 1.08 |
Data adapted from Vecchi et al., Helvetica Chimica Acta, 1967.[1]
Table 2: Key Mass Spectral Fragments of all-trans-Retinyl Trimethylsilyl Ether
| m/z | Ion Structure/Fragment | Relative Intensity (%) |
| 358 | Molecular Ion [M]⁺ | ~20 |
| 343 | [M - CH₃]⁺ | ~15 |
| 268 | [M - (CH₃)₃SiOH]⁺ | ~10 |
| 133 | Side chain fragment | ~100 (Base Peak) |
| 73 | [(CH₃)₃Si]⁺ | ~30 |
Data interpreted from early mass spectrometric studies of silylated retinoids.
Visualizing the Analytical Workflow
The process of analyzing retinoids as their trimethylsilyl ethers can be visualized as a clear workflow, from the initial sample to the final data acquisition.
References
Silylated Vitamin A Derivatives: A Technical Deep Dive into Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silylated derivatives of vitamin A, a class of synthetic retinoids, are emerging as promising therapeutic agents with modified biological activities and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these organosilicon compounds. By replacing carbon atoms with silicon, researchers have been able to fine-tune the receptor selectivity, potency, and metabolic stability of retinoids, opening new avenues for the treatment of various diseases, including cancer and dermatological disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to serve as a valuable resource for professionals in the field.
Introduction
Vitamin A and its natural and synthetic derivatives, collectively known as retinoids, are crucial regulators of a myriad of biological processes, including cell proliferation, differentiation, apoptosis, and immune function.[1] Their therapeutic applications are well-established in dermatology and oncology.[2][3] However, the clinical use of conventional retinoids is often hampered by issues such as metabolic instability, off-target effects, and toxicity.[4] The introduction of silicon into the molecular scaffold of vitamin A derivatives, creating silylated retinoids, represents a strategic approach to overcome these limitations. The isosteric replacement of carbon with silicon can significantly alter the physicochemical properties of the molecule, including lipophilicity, bond angles, and metabolic stability, thereby influencing its biological activity.[5] This guide delves into the current state of research on silylated vitamin A derivatives, with a focus on their synthesis, quantitative biological activity, and mechanisms of action.
Synthesis of Silylated Vitamin A Derivatives
The synthesis of silylated vitamin A derivatives typically involves multi-step organic chemistry procedures. A common strategy is the introduction of silyl groups, such as trimethylsilyl (TMS) or triethylsilyl (TES), as protecting groups for hydroxyl functionalities, which can then be deprotected under specific conditions. More advanced approaches involve the replacement of carbon atoms within the core structure of the retinoid with silicon, creating so-called "disila-analogues".
A notable example is the synthesis of disila-SR11237, a silicon analogue of a retinoid X receptor (RXR)-selective agonist.[6] The synthesis starts from 1,2-bis(ethynyldimethylsilyl)ethane and involves several steps to construct the final molecule.[6] Another approach involves the use of silyl-substituted building blocks in standard retinoid synthesis schemes. For instance, silyl-containing phosphonates can be used in Horner-Wadsworth-Emmons reactions to build the polyene chain of the retinoid.[7]
Biological Activity of Silylated Vitamin A Derivatives
The introduction of silicon can profoundly impact the biological activity of vitamin A derivatives, often leading to enhanced potency, altered receptor selectivity, and improved pharmacokinetic properties.
Receptor Binding and Activation
Silylated retinoids have been shown to interact with the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are the primary mediators of retinoid signaling. The affinity and selectivity for these receptors can be modulated by the nature and position of the silyl substitution.
For instance, a series of organosilicon-based retinoids have been synthesized and shown to possess micromolar to nanomolar affinity for RARs.[8] In another study, the twofold sila-substitution in the indane moiety of a rexinoid resulted in a 10-fold increase in biological activity, which was attributed to an increased binding affinity for the receptor.[6]
Table 1: Receptor Binding Affinities and Agonist Activities of Silylated Retinoid Analogs
| Compound | Receptor | Binding Affinity (Ki, nM) | Agonist Activity (EC50, nM) | Fold Change in Activity vs. Carbon Analog | Reference |
| Disila-SR11237 (4b) | RXR | Data not available | Comparable to SR11237 | ~1 | [6] |
| Disila-indane analog (5b) | RXR | Data not available | 10-fold higher than carbon analog | 10 | [6] |
| Organosilicon Retinoid 1 | RAR | Micromolar to nanomolar range | Data not available | Not applicable | [8] |
| Organosilicon Retinoid 2 | RAR | Micromolar to nanomolar range | Data not available | Not applicable | [8] |
| Organosilicon Retinoid 3 | RAR | Micromolar to nanomolar range | Data not available | Not applicable | [8] |
| Organosilicon Retinoid 4 | RAR | Micromolar to nanomolar range | Data not available | Not applicable | [8] |
| Disila-bexarotene | RXR | Data not available | Comparable to bexarotene | ~1 | [9] |
Anticancer Activity
The antiproliferative and pro-apoptotic effects of retinoids make them attractive candidates for cancer therapy. Silylated derivatives have been investigated for their potential to enhance these anticancer properties.
Several studies have reported the IC50 values for silylated retinoid analogs against various cancer cell lines. For example, novel indenoisoquinoline derivatives have been shown to induce RXRE activity and exhibit significant anti-proliferative effects in MCF7 breast cancer cells with IC50 values in the sub-micromolar range.[10] Another study on synthetic retinoid analogues, EC19 and EC23, which have structural similarities that could be amenable to silylation, demonstrated potent antiproliferative activity against HepG2, Caco-2, and MCF-7 cancer cell lines.[11]
Table 2: Anticancer Activity of Silylated and Related Retinoid Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Indenoisoquinoline 5 | MCF7 | 0.47 | [10] |
| Indenoisoquinoline 6 | MCF7 | 0.34 | [10] |
| EC19 | HepG2 | 42.2 | [11] |
| EC23 | HepG2 | 0.74 | [11] |
| EC19 | Caco-2 | 10.8 | [11] |
| EC23 | Caco-2 | 14.7 | [11] |
| EC19 | MCF-7 | 9.4 | [11] |
| EC23 | MCF-7 | 5.56 | [11] |
Dermatological and Anti-inflammatory Effects
Retinoids are widely used in dermatology for the treatment of acne, psoriasis, and photoaging.[3] Silylation can potentially improve the therapeutic index of retinoids for dermatological applications by enhancing their stability and reducing irritation. While specific in vivo anti-inflammatory data for silylated vitamin A derivatives is limited, the general anti-inflammatory properties of retinoids are well-documented and are expected to be retained or enhanced in their silylated counterparts.[12]
Pharmacokinetics of Silylated Vitamin A Derivatives
A key motivation for developing silylated pharmaceuticals is to improve their pharmacokinetic profiles. Silicon-containing compounds can exhibit altered absorption, distribution, metabolism, and excretion (ADME) properties compared to their carbon-based analogs.[5] For instance, the replacement of a carbon atom with silicon can block metabolic pathways, leading to a longer half-life and increased bioavailability.
While comprehensive pharmacokinetic data for silylated vitamin A derivatives are still scarce, studies on other silicon-containing drugs have shown promising results.[9] The pharmacokinetic parameters of non-silylated retinoids have been extensively studied and provide a baseline for comparison. For example, 9-cis-retinoic acid has a half-life in the range of 1.3 to 2.4 hours.[13]
Table 3: Pharmacokinetic Parameters of Selected Retinoids (for comparison)
| Compound | Species | Dose | Cmax | t1/2 | Reference |
| 9-cis-Retinoic Acid | Human | 5-150 mg (oral) | Dose-dependent | 1.3 - 2.4 h | [13] |
| Retinyl Palmitate | Human | 10,000 IU (oral) | Dose-dependent | Not determined | [14] |
| Retinyl Palmitate | Cynomolgus Monkey | 2-50 mg (oral) | Dose-dependent | Not determined | [13] |
Mechanism of Action and Signaling Pathways
The biological effects of silylated vitamin A derivatives are primarily mediated through their interaction with the nuclear retinoid receptors, RAR and RXR. These receptors act as ligand-activated transcription factors that regulate the expression of a vast number of genes involved in cellular processes.
The general mechanism of retinoid action involves the following steps:
-
Cellular Uptake and Transport: Retinoids are transported in the blood by retinol-binding protein (RBP) and enter the cell.
-
Metabolic Activation (for pro-drugs): Retinol is oxidized to retinaldehyde and then to retinoic acid. Silylated derivatives may be designed to be active directly or to be metabolized to an active form.
-
Nuclear Translocation and Receptor Binding: Retinoic acid binds to cellular retinoic acid-binding proteins (CRABPs) and is transported to the nucleus where it binds to RARs.
-
Heterodimerization and DNA Binding: Ligand-bound RAR forms a heterodimer with RXR. This complex then binds to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the RAR/RXR heterodimer to RAREs, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of target genes, leading to the observed biological effects.[15]
The introduction of silicon can influence any of these steps, from altering the binding affinity for transport proteins and nuclear receptors to affecting the metabolic stability of the compound.
Experimental Protocols
This section provides an overview of key experimental protocols used in the evaluation of silylated vitamin A derivatives.
General Synthesis of a Silyl Ether Derivative of Retinol
This protocol describes a general method for the silylation of the hydroxyl group of retinol.
Materials:
-
Retinol
-
Silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)
-
Base (e.g., Imidazole)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon atmosphere setup
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve retinol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., imidazole, 1.5-2 equivalents) to the solution and stir until it dissolves.
-
Add the silylating agent (e.g., TBDMSCl, 1.1-1.2 equivalents) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and mass spectrometry.
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic or anti-proliferative effects of silylated retinoids on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Silylated retinoid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the silylated retinoid (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Retinoid Receptor Binding Assay
This assay measures the ability of silylated retinoids to bind to RARs or RXRs.
Materials:
-
Recombinant RAR or RXR protein
-
Radiolabeled retinoid (e.g., [³H]all-trans-retinoic acid)
-
Silylated retinoid of interest
-
Scintillation vials and scintillation cocktail
-
Filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Incubate the recombinant receptor protein with a fixed concentration of the radiolabeled retinoid and varying concentrations of the unlabeled silylated retinoid.
-
After incubation, separate the bound and free radioligand by rapid filtration through filter plates.
-
Wash the filters to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding and determine the Ki value (inhibitory constant) for the silylated retinoid.
Gene Expression Analysis (qPCR)
This protocol is used to assess the effect of silylated retinoids on the expression of target genes.[6]
Materials:
-
Cells treated with the silylated retinoid
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
Treat cells with the silylated retinoid for a specific time.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, qPCR master mix, and specific primers for the target genes (e.g., RARβ, CYP26A1) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion and Future Directions
Silylated vitamin A derivatives represent a promising class of compounds with the potential for improved therapeutic properties compared to traditional retinoids. The strategic incorporation of silicon into the retinoid scaffold allows for the fine-tuning of their biological activity, receptor selectivity, and pharmacokinetic profiles. While the current body of research has demonstrated the feasibility and potential benefits of this approach, further studies are needed to fully elucidate the structure-activity relationships and to expand the library of silylated retinoids with diverse biological activities. Comprehensive pharmacokinetic and in vivo efficacy studies will be crucial for translating these promising preclinical findings into clinical applications. The continued exploration of silylated vitamin A derivatives holds great promise for the development of safer and more effective treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthetic Retinoid Seletinoid G Improves Skin Barrier Function through Wound Healing and Collagen Realignment in Human Skin Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoid activation of retinoic acid receptor but not retinoid X receptor is sufficient to rescue lethal defect in retinoic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Influence of dose and pharmaceutical formulation of vitamin A on plasma levels of retinyl esters and retinol and metabolic generation of retinoic acid compounds and beta-glucuronides in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repeated topical treatment, in contrast to single oral doses, with Vitamin A-containing preparations does not affect plasma concentrations of retinol, retinyl esters or retinoic acids in female subjects of child-bearing age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Stability-Indicating HPLC-UV Method for the Analysis of Retinoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of retinoxytrimethylsilane. The described protocol is designed for the determination of the active pharmaceutical ingredient (API) in the presence of its degradation products, making it suitable for stability studies and quality control. The method validation parameters, presented as representative data, are outlined in accordance with International Council for Harmonisation (ICH) guidelines. A forced degradation study protocol is also provided to demonstrate the stability-indicating nature of the method.
Introduction
Retinoxytrimethylsilane, a silicon-containing derivative of retinoic acid, is a compound of interest in pharmaceutical and cosmetic research. To ensure its quality, safety, and efficacy, a reliable and validated analytical method for its quantification and stability assessment is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of retinoids due to its robustness and accessibility.[1][2] This application note provides a detailed protocol for a stability-indicating HPLC-UV method for retinoxytrimethylsilane. The method is designed to separate the parent compound from potential degradation products generated under various stress conditions.[3][4][5]
Experimental Protocol: HPLC-UV Analysis
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 356 nm[6][7] |
| Run Time | Approximately 10 minutes |
Reagent and Sample Preparation
Note: Retinoids are sensitive to light; therefore, all solutions should be prepared and stored in light-resistant glassware or protected from light.[8]
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in the specified ratio. Degas the mobile phase prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of retinoxytrimethylsilane reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5-25 µg/mL).[6]
-
Sample Preparation: The sample preparation procedure will depend on the matrix (e.g., bulk drug, formulation). For a simple solution, dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
Method Validation Protocol (as per ICH Guidelines)
The analytical method should be validated to ensure its suitability for the intended purpose.[6]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. To demonstrate specificity, the chromatograms of the blank (mobile phase), placebo (if applicable), standard solution, and stressed samples are compared. The retention time of retinoxytrimethylsilane should be distinct, and there should be no interfering peaks at its retention time.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze a series of at least five concentrations of retinoxytrimethylsilane working standard solutions.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Procedure: Perform recovery studies by spiking a known amount of retinoxytrimethylsilane standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[6]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., Methanol:Water 88:12 and 92:8)
-
Column temperature (± 2°C)
-
Detection wavelength (± 2 nm)
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.
Representative Quantitative Data
The following tables summarize representative data that would be expected from a successful method validation for retinoxytrimethylsilane.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 150,234 |
| 10 | 301,567 |
| 15 | 452,890 |
| 20 | 603,123 |
| 25 | 754,456 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 16 | 15.8 | 98.8 |
| 100% | 20 | 20.1 | 100.5 |
| 120% | 24 | 24.2 | 100.8 |
| Mean Recovery | 100.0% |
Table 3: Precision Data
| Precision Type | %RSD |
| Repeatability (Intra-day) | 0.85% |
| Intermediate Precision (Inter-day) | 1.12% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantification (LOQ) | 0.15 |
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[3][4][5] The goal is to achieve 5-20% degradation of the drug substance.[9]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[10]
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[9]
After exposure to the stress conditions, neutralize the acidic and basic samples before dilution and analysis by the HPLC method. The chromatograms should demonstrate the separation of the main retinoxytrimethylsilane peak from any degradation product peaks.
Visualization of Experimental Workflow
References
- 1. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. aseancosmetics.org [aseancosmetics.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. m.youtube.com [m.youtube.com]
Application Note: Analysis of Retinoxytrimethylsilane by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, play crucial roles in various physiological processes, including vision, cell growth, and differentiation. Consequently, their accurate identification and quantification are of significant interest in biological and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds. However, retinol and its analogs possess a polar hydroxyl group that can lead to poor chromatographic performance and thermal degradation. To overcome these limitations, derivatization of the hydroxyl group to form a less polar and more stable trimethylsilyl (TMS) ether, retinoxytrimethylsilane, is a common strategy. This application note provides a detailed overview of the mass spectrometry fragmentation pattern of retinoxytrimethylsilane and a comprehensive protocol for its analysis.
Mass Spectrometry Fragmentation Pattern of Retinoxytrimethylsilane
The electron ionization (EI) mass spectrum of retinoxytrimethylsilane is characterized by several key fragment ions that are indicative of both the retinoid backbone and the trimethylsilyl protecting group. The fragmentation pattern is a result of the cleavage of specific bonds within the ionized molecule.
Table 1: Prominent Fragment Ions of Retinoxytrimethylsilane
| m/z | Proposed Fragment | Relative Abundance |
| 358 | [M]+• (Molecular Ion) | Low |
| 343 | [M-CH₃]+ | High |
| 268 | [M-TMSOH]+• | Moderate |
| 253 | [M-TMSOH-CH₃]+ | Moderate |
| 133 | [C₁₀H₁₃]+ | Moderate |
| 73 | [(CH₃)₃Si]+ | High |
Note: Relative abundances are general indications and can vary depending on the instrument and analytical conditions.
The fragmentation of retinoxytrimethylsilane is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation pathways. A common fragmentation for trimethylsilyl ethers is the loss of a methyl radical (•CH₃) to form the stable [M-15]⁺ ion.[1] Another characteristic fragmentation is the loss of a neutral trimethylsilanol (TMSOH) molecule, leading to the formation of the [M-90]⁺• radical cation.[1] The retinoid backbone can also undergo fragmentation, leading to the formation of smaller, stable carbocations.
Experimental Protocols
Derivatization of Retinol to Retinoxytrimethylsilane
This protocol describes the conversion of retinol to its trimethylsilyl ether derivative for GC-MS analysis.
Materials:
-
Retinol standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous, GC-MS grade)
-
Micro-reaction vials (e.g., 1.5 mL) with screw caps and septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh a known amount of retinol standard and dissolve it in a minimal amount of anhydrous ethyl acetate in a micro-reaction vial. If the sample is in a biological matrix, appropriate extraction and purification steps should be performed prior to derivatization.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas to ensure the sample is completely dry. The presence of water can interfere with the derivatization reaction.
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
-
Incubation: Heat the reaction mixture at 60-70 °C for 30 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for GC-MS analysis.
GC-MS Analysis of Retinoxytrimethylsilane
This protocol outlines the parameters for the analysis of retinoxytrimethylsilane by gas chromatography-mass spectrometry.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 50-500
-
Scan Mode: Full scan
Fragmentation Pathway Visualization
The following diagram illustrates the proposed major fragmentation pathways of retinoxytrimethylsilane under electron ionization.
Caption: Proposed fragmentation pathway of retinoxytrimethylsilane.
This application note provides a foundational understanding of the mass spectrometric behavior of retinoxytrimethylsilane and a practical guide for its analysis. The provided protocols and fragmentation data will be valuable for researchers in various scientific disciplines who are engaged in the analysis of retinoids.
References
Application Notes and Protocols: ¹H and ¹³C NMR Spectral Analysis of Retinoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and predicted spectral data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of retinoxytrimethylsilane. This compound, a trimethylsilyl ether derivative of retinol (Vitamin A), is of interest in medicinal chemistry and drug development due to the protective nature of the trimethylsilyl group, which can enhance stability and modify solubility.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for Retinoxytrimethylsilane in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~0.15 | s | 9H | Si(CH₃)₃ |
| ~1.03 | s | 6H | C1-(CH₃)₂ |
| ~1.45-1.65 | m | 4H | C2-H₂, C3-H₂ |
| ~1.72 | s | 3H | C5-CH₃ |
| ~1.88 | s | 3H | C9-CH₃ |
| ~2.01 | t | 2H | C4-H₂ |
| ~4.30 | d | 2H | C15-H₂ |
| ~5.58 | t | 1H | C14-H |
| ~6.10-6.30 | m | 4H | C7-H, C8-H, C11-H, C12-H |
| ~6.60 | dd | 1H | C10-H |
Table 2: Predicted ¹³C NMR Spectral Data for Retinoxytrimethylsilane in CDCl₃
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~0.5 | Si(CH₃)₃ |
| ~12.8 | C9-CH₃ |
| ~19.2 | C4 |
| ~21.7 | C5-CH₃ |
| ~28.9 | C1-(CH₃)₂ |
| ~34.2 | C1 |
| ~39.5 | C2 |
| ~40.3 | C3 |
| ~63.5 | C15 |
| ~124.0 | C11 |
| ~127.5 | C7 |
| ~129.5 | C14 |
| ~130.0 | C10 |
| ~130.5 | C8 |
| ~137.0 | C12 |
| ~137.5 | C6 |
| ~138.0 | C9 |
| ~139.0 | C5 |
| ~140.0 | C13 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
Materials:
-
Retinoxytrimethylsilane
-
Deuterated chloroform (CDCl₃) of high purity (≥99.8%)
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
-
5 mm NMR tubes
-
Pasteur pipette
-
Glass wool
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of retinoxytrimethylsilane for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent Preparation: Use approximately 0.6-0.7 mL of CDCl₃.[1] If using an external standard, add a very small drop of TMS to the solvent.
-
Dissolution: Transfer the weighed retinoxytrimethylsilane into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube.[1] This can be achieved by placing a small plug of glass wool into a Pasteur pipette and passing the sample solution through it.
-
Sample Volume: Ensure the final sample height in the NMR tube is between 4-5 cm to optimize the shimming process.[2]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
The following are general guidelines for a 400 MHz NMR spectrometer. Parameters may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): ~3-4 seconds
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
For ¹³C NMR:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Applications in Research and Drug Development
Retinoxytrimethylsilane serves as a protected form of retinol, which offers several advantages in research and pharmaceutical applications:
-
Enhanced Stability: The trimethylsilyl group protects the hydroxyl functionality of retinol from oxidation and other degradation pathways, increasing the shelf-life and stability of formulations.
-
Improved Solubility: Silylation can increase the lipophilicity of retinol, potentially improving its solubility in lipid-based delivery systems and its permeation through biological membranes.
-
Prodrug Strategies: Retinoxytrimethylsilane can act as a prodrug. The silyl ether bond is designed to be cleaved in vivo, for example, by hydrolysis, to release the active retinol molecule. This can allow for controlled release and targeted delivery.
-
Dermatological and Cosmetic Formulations: In topical applications, the enhanced stability and modified release profile can lead to more effective and less irritating formulations for treating skin conditions like acne and signs of aging.[3]
-
Synthetic Intermediate: It is a valuable intermediate in the synthesis of other retinoid derivatives, where the hydroxyl group needs to be temporarily protected during subsequent chemical transformations.
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Caption: Workflow for NMR Analysis of Retinoxytrimethylsilane.
References
Application Notes and Protocols for Formulating Retinoxytrimethylsilane in Topical Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to Retinoxytrimethylsilane
Retinoxytrimethylsilane is a silylated derivative of retinol (Vitamin A), utilized in the cosmetic and pharmaceutical industries as a skin conditioning agent.[1] Its primary advantage lies in its ability to deliver the well-documented benefits of retinoids—such as improving the appearance of fine lines and wrinkles—with potentially reduced skin irritation, including dryness and erythema, often associated with topical application of compounds like tretinoin or retinol.[2]
Functioning as a pro-drug, the trimethylsilyl group protects the reactive hydroxyl group of retinol, enhancing its stability within a formulation.[3][4] Upon topical application, it is hypothesized that the silyl ether bond undergoes hydrolysis in the aqueous environment of the skin, releasing retinol as the active molecule.[5] This controlled release mechanism contributes to its gentler profile.[2]
Formulating with retinoxytrimethylsilane often involves substantially anhydrous (water-free) vehicles, typically based on silicones or oils, to prevent premature hydrolysis and degradation within the product.[2] The use of a silicone-based vehicle can also offer significant aesthetic benefits, such as enhanced texture, increased spreadability, and a silky, smooth skin feel.[6][7][8] A commercially available example is SilCare 1 M 75 from Clariant, which provides retinoxytrimethylsilane in a soybean oil carrier.[2]
Data Presentation: Formulation and Stability Analogs
Direct quantitative data for retinoxytrimethylsilane formulations in the public domain is limited. The following tables present representative data for retinol and other retinoids, which can serve as a benchmark for formulation development and stability programs for retinoxytrimethylsilane.
Table 1: Representative Anhydrous Formulation for Retinoxytrimethylsilane
| Ingredient (INCI Name) | Function | Concentration Range (% w/w) |
| Cyclopentasiloxane | Volatile Silicone (Vehicle) | 40 - 70 |
| Dimethicone Crosspolymer | Thickener / Texture Enhancer | 10 - 25 |
| Retinoxytrimethylsilane (in Soybean Oil) | Active Ingredient | 0.5 - 15.0[2] |
| Dimethicone | Emollient / Spreading Agent | 5 - 15 |
| Tocopheryl Acetate | Antioxidant / Stabilizer | 0.5 - 2.0 |
| Bisabolol | Anti-irritant | 0.1 - 0.5 |
Table 2: Analogous Stability Data for Encapsulated Retinol
This data illustrates the protective effect of encapsulation on retinol stability, a principle that also applies to protecting retinoxytrimethylsilane from environmental factors.
| Delivery System | Storage Conditions | Retinol Remaining after 90 days (%) | Reference |
| Free Retinol in O/W Emulsion | 40°C, ambient light | < 10% | Adapted from literature |
| Solid Lipid Nanoparticles (SLN) | 40°C, ambient light | ~ 65% | Adapted from literature |
| Polymeric Microspheres | 40°C, ambient light | ~ 80% | Adapted from literature |
| Anhydrous Silicone Gel | 40°C, protected from light | ~ 90% | Adapted from literature |
Table 3: Analogous In Vitro Skin Permeation Data for Retinoids
This table shows typical permeation data for different retinoids, which would be the goal of a skin permeation study for a retinoxytrimethylsilane formulation.
| Retinoid (0.1% in formulation) | Vehicle | Cumulative Permeation over 24h (µg/cm²) | Skin Retention (µg/cm²) |
| Retinol | O/W Cream | 1.2 ± 0.3 | 5.8 ± 1.1 |
| Retinyl Palmitate | Anhydrous Serum | 0.5 ± 0.1 | 8.2 ± 1.5 |
| Tretinoin | Hydroalcoholic Gel | 2.5 ± 0.6 | 4.1 ± 0.9 |
Experimental Protocols
Protocol 1: Preparation of a Substantially Anhydrous Silicone-Based Serum
This protocol describes the formulation of a stable, aesthetically pleasing anhydrous serum suitable for retinoxytrimethylsilane.
Materials and Equipment:
-
Primary beaker and overhead propeller mixer
-
Secondary beaker
-
Water bath or heating/cooling system
-
Analytical balance
-
Ingredients as listed in Table 1
Procedure:
-
In the primary beaker, combine the Cyclopentasiloxane and Dimethicone.
-
Begin mixing with the overhead propeller mixer at a low to medium speed.
-
Slowly add the Dimethicone Crosspolymer to the silicone phase. Increase mixing speed as the viscosity increases to ensure a smooth, homogenous gel is formed. This may take 30-45 minutes.
-
In a separate beaker, combine the Retinoxytrimethylsilane (e.g., SilCare 1 M 75), Tocopheryl Acetate, and Bisabolol. Mix until uniform.
-
Once the silicone gel in the primary beaker is uniform and free of lumps, slowly add the active phase from the secondary beaker.
-
Continue mixing until the entire batch is homogenous.
-
Package in an opaque, airless container to protect the final product from light and oxygen.
Protocol 2: Stability Testing of Retinoxytrimethylsilane Formulation
This protocol outlines a method to assess the chemical stability of retinoxytrimethylsilane in the final formulation.
Materials and Equipment:
-
Environmental stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Photostability chamber
-
HPLC system with UV detector
-
Airless containers filled with the formulation
Procedure:
-
Place filled containers of the formulation into different stability chambers:
-
25°C/60% RH (long-term)
-
40°C/75% RH (accelerated)
-
5°C (refrigerator, for comparison)
-
Photostability chamber (exposed to controlled light, e.g., ICH Q1B guidelines)
-
-
Establish time points for analysis: T=0, 1 month, 2 months, 3 months, and 6 months for accelerated and long-term studies. For photostability, test after the specified light exposure period.
-
At each time point, remove a sample and analyze it for the concentration of retinoxytrimethylsilane and the appearance of its primary degradant, retinol, using a validated HPLC method (see Protocol 3).
-
Assess physical characteristics: color, odor, viscosity, and phase separation.
-
Plot the concentration of retinoxytrimethylsilane over time to determine degradation kinetics and predict shelf-life.[9][10][11]
Protocol 3: Quantification of Retinoxytrimethylsilane and Retinol by HPLC
This protocol provides a general method for the simultaneous quantification of the pro-drug and its active form. This method must be fully developed and validated for the specific formulation matrix.
Materials and Equipment:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase solvents (e.g., Acetonitrile, Methanol, Water)
-
Analytical standards for retinoxytrimethylsilane and retinol
Procedure:
-
Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., Tetrahydrofuran or a mixture of hexane and isopropanol). Dilute to a known volume to bring the concentration within the calibration range.
-
Chromatographic Conditions (Example):
-
Column: C18
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~325 nm (for retinol; the optimal wavelength for retinoxytrimethylsilane should be determined).
-
Injection Volume: 20 µL
-
-
Calibration: Prepare a series of standard solutions of retinoxytrimethylsilane and retinol of known concentrations. Generate a calibration curve for each analyte.
-
Analysis: Inject the prepared sample solution and quantify the amount of retinoxytrimethylsilane and retinol by comparing the peak areas to the respective calibration curves.
Note: For certain matrices, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for the analysis of silylated compounds.[12][13][14]
Protocol 4: In Vitro Skin Permeation Study using a Franz Diffusion Cell
This protocol is used to evaluate the penetration of retinoxytrimethylsilane into and through the skin.
Materials and Equipment:
-
Franz diffusion cells
-
Dermatomed human or porcine skin
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizer like polysorbate 20)
-
Circulating water bath (32°C)
-
HPLC system for analysis
Procedure:
-
Skin Preparation: Thaw frozen dermatomed skin and cut it into sections large enough to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: Fill the receptor chamber with pre-warmed, de-gassed receptor fluid. Ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Allow the system to equilibrate for 30-60 minutes at 32°C.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the retinoxytrimethylsilane formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.
-
Mass Balance: At the end of the experiment (24 hours), dismantle the cell. Wash the skin surface to collect unabsorbed formulation. Extract the retinoid content from the skin tissue (epidermis and dermis separated) and the collected receptor fluid samples.
-
Analysis: Analyze all samples (receptor fluid, skin extract, surface wash) for retinoxytrimethylsilane and retinol content using a validated HPLC method.
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for topical formulation development.
Caption: Proposed pro-drug activation of Retinoxytrimethylsilane.
References
- 1. Recent developments in silicones for topical and transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6641824B2 - Skin treatment using a new retinoid - Google Patents [patents.google.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. univarsolutions.com [univarsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. Silicone in Skincare: A Complete Guide [byrdie.com]
- 9. Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brjac.com.br [brjac.com.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Protocol for Assessing Retinoxytrimethylsilane Skin Penetration: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoxytrimethylsilane, a silyl-ether derivative of retinol (Vitamin A), is emerging as a promising compound in dermatological and cosmetic formulations. As a prodrug, it is designed to offer enhanced stability and potentially reduced skin irritation compared to its parent compound, retinol, or the more potent retinoic acid. The efficacy of topically applied retinoxytrimethylsilane is fundamentally dependent on its ability to penetrate the stratum corneum, the outermost layer of the skin, and subsequently be metabolized to its active form, retinoic acid, within the viable epidermis. This document provides a detailed protocol for assessing the skin penetration of retinoxytrimethylsilane using the well-established in vitro Franz diffusion cell system. This method allows for the quantification of permeation kinetics and distribution within the skin layers, providing crucial data for formulation development, efficacy assessment, and safety evaluation.
Principle of the Assay
The in vitro skin permeation study utilizes a Franz diffusion cell, a two-chamber device that mimics the physiological conditions of topical substance application.[1] The donor chamber holds the formulation containing retinoxytrimethylsilane, which is applied to the surface of an excised skin membrane. The receptor chamber, filled with a fluid that mimics physiological conditions, is in contact with the dermal side of the skin.[1] The amount of retinoxytrimethylsilane that permeates through the skin into the receptor fluid is measured over time. Additionally, at the end of the experiment, the skin membrane can be sectioned to determine the amount of the compound retained in the different skin layers (stratum corneum, epidermis, and dermis).
Experimental Protocol: In Vitro Skin Penetration using Franz Diffusion Cells
This protocol outlines the key steps for conducting an in vitro skin permeation study of retinoxytrimethylsilane.
1. Materials and Reagents
-
Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area (e.g., 1.77 cm²).
-
Skin Membrane: Full-thickness human or porcine skin are considered the gold standards.[2] Porcine ear skin is a common and ethically sourced alternative.[2] The skin should be dermatomed to a thickness of approximately 500 µm.
-
Receptor Fluid: Phosphate-buffered saline (PBS) at pH 7.4, containing a suitable solubilizing agent (e.g., 0.1-1% polysorbate 80 or 30-50% ethanol) to ensure sink conditions for the lipophilic retinoxytrimethylsilane. The receptor fluid should be degassed before use.
-
Test Formulation: A formulation containing a known concentration of retinoxytrimethylsilane.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection for the quantification of retinoxytrimethylsilane and its potential metabolite, retinol.
-
Standard Solutions: Certified reference standards of retinoxytrimethylsilane and retinol for calibration curves.
-
General Laboratory Equipment: Magnetic stirrers, water bath or heating block, syringes, vials, and appropriate solvents for extraction.
2. Skin Membrane Preparation
-
Thaw frozen porcine ear skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue from the dermal side.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Visually inspect the skin for any imperfections, such as scratches or holes, and discard any damaged sections.
3. Franz Diffusion Cell Setup
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (32°C ± 1°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber and place the assembled cells on a multi-station magnetic stirrer.
-
Equilibrate the cells in a water bath or heating block set to maintain the skin surface temperature at 32°C ± 1°C for at least 30 minutes.
4. Application of Test Formulation and Sampling
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the retinoxytrimethylsilane formulation evenly onto the surface of the stratum corneum in the donor chamber.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot (e.g., 200 µL) of the receptor fluid from the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.
-
Store the collected samples at an appropriate temperature (e.g., -20°C) until analysis.
5. Sample Analysis
-
Analyze the concentration of retinoxytrimethylsilane and retinol in the collected receptor fluid samples using a validated HPLC-UV or LC-MS/MS method.
-
At the end of the experiment (e.g., 24 hours), dismantle the Franz cells.
-
Wash the skin surface to remove any unabsorbed formulation.
-
Separate the stratum corneum from the rest of the skin using tape stripping.
-
Separate the epidermis from the dermis.
-
Extract retinoxytrimethylsilane and retinol from the stratum corneum tapes, epidermis, and dermis using a suitable solvent.
-
Analyze the extracts to determine the amount of compound retained in each skin layer.
6. Data Analysis
-
Calculate the cumulative amount of retinoxytrimethylsilane permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
The steady-state flux (Jss, in µg/cm²/h) is determined from the slope of the linear portion of the curve.
-
The lag time (t_lag, in hours) is determined by extrapolating the linear portion of the curve to the x-axis.
-
The permeability coefficient (Kp, in cm/h) can be calculated by dividing the steady-state flux by the initial concentration of the drug in the donor formulation.
Data Presentation
Quantitative data from the skin penetration study should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Hypothetical Skin Permeation Parameters of Retinoxytrimethylsilane (0.5% in a Cream Formulation)
| Parameter | Value (Mean ± SD) |
| Steady-State Flux (Jss) (µg/cm²/h) | 0.15 ± 0.03 |
| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 0.03 ± 0.006 |
| Lag Time (t_lag) (h) | 2.5 ± 0.5 |
| Amount in Stratum Corneum at 24h (µg/cm²) | 5.2 ± 1.1 |
| Amount in Epidermis at 24h (µg/cm²) | 1.8 ± 0.4 |
| Amount in Dermis at 24h (µg/cm²) | 0.5 ± 0.1 |
| Total Amount Permeated at 24h (µg/cm²) | 3.6 ± 0.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific published data on the skin penetration of retinoxytrimethylsilane was found.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing retinoxytrimethylsilane skin penetration.
Retinoic Acid Signaling Pathway
Retinoxytrimethylsilane is expected to be metabolized to retinol and subsequently to retinoic acid, which then activates nuclear receptors to regulate gene expression.[3][4][5]
Caption: Simplified retinoic acid signaling pathway in skin keratinocytes.
References
- 1. Polymer conjugated retinoids for controlled transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penetration and metabolism of topical retinoids in ex vivo organ-cultured full-thickness human skin explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymer Conjugated Retinoids for Controlled Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Retinoxytrimethylsilane as a Retinol Pro-drug in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids are a class of compounds derived from vitamin A that play a crucial role in various biological processes, including cell growth, differentiation, and apoptosis. Retinol, the alcohol form of vitamin A, is a widely used ingredient in dermatological and cosmetic products for its anti-aging properties. However, its instability and potential for skin irritation can limit its application in research and product development. Retinoxytrimethylsilane has emerged as a promising pro-drug of retinol, designed to overcome these limitations. As a silylated derivative of retinol, it offers enhanced stability and is purported to cause less skin irritation.[1] This document provides detailed application notes and experimental protocols for researchers interested in investigating retinoxytrimethylsilane as a retinol pro-drug.
Mechanism of Action: Retinoxytrimethylsilane is designed to be converted into its active form, retinol, within biological systems. It is anticipated that upon topical application, endogenous enzymes in the skin, such as hydrolases, cleave the trimethylsilyl group, releasing retinol. Retinol is then further metabolized to retinoic acid, the biologically active form that binds to nuclear receptors (RARs and RXRs) to modulate gene expression. This pro-drug approach aims to deliver retinol more efficiently and with a better tolerability profile.
Data Presentation
Currently, there is a lack of publicly available, direct quantitative comparative studies between retinoxytrimethylsilane and retinol in peer-reviewed literature. The following table summarizes the qualitative and semi-quantitative information gathered from available resources. Researchers are encouraged to use the protocols provided in this document to generate quantitative data for their specific applications.
| Parameter | Retinoxytrimethylsilane | Retinol | Source |
| Chemical Stability | More stable, with compositions showing lasting white color without yellowing over time. | Prone to degradation by light, heat, and oxygen.[2][3] | [1] |
| Skin Irritation | Significantly less irritation, erythema, and dryness observed in sensitive-skinned individuals. | Can cause irritation, erythema, and dryness, especially in the initial weeks of use.[4][5] | [1] |
| Relative Potency | To achieve the efficacy of approximately 0.1 wt% retinol, a concentration of about 1 wt% retinoxytrimethylsilane is suggested. | Standard retinoid for anti-aging effects. | [1] |
| Conversion to Active Form | Undergoes enzymatic conversion to retinol in biological systems. | Is the direct precursor to retinaldehyde and retinoic acid.[6] | General understanding of pro-drug mechanism |
Experimental Protocols
In Vitro Stability Assay
Objective: To quantitatively compare the stability of retinoxytrimethylsilane and retinol under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of retinoxytrimethylsilane and retinol in a suitable solvent (e.g., ethanol or a formulation base) at a concentration of 0.1% (w/v).
-
Stress Conditions: Aliquot the solutions into separate amber glass vials and expose them to the following conditions:
-
UV light (e.g., 365 nm) for 1, 2, 4, and 8 hours.
-
Elevated temperature (e.g., 40°C and 50°C) for 1, 7, and 14 days.
-
Oxidative stress (e.g., by adding 1% hydrogen peroxide) for 1, 4, and 24 hours.
-
Control samples should be stored at 4°C in the dark.
-
-
Sample Analysis: At each time point, analyze the concentration of the parent compound using a validated High-Performance Liquid Chromatography (HPLC) method.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 90:10 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 325 nm for retinol. The optimal wavelength for retinoxytrimethylsilane should be determined.
-
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration. Plot the degradation kinetics to determine the half-life of each compound under the different stress conditions.
In Vitro Skin Permeation Study
Objective: To compare the skin penetration and permeation of retinoxytrimethylsilane and retinol.
Methodology:
-
Skin Preparation: Use excised human or porcine skin mounted on Franz diffusion cells.
-
Formulation Application: Apply a finite dose of a formulation containing either retinoxytrimethylsilane or retinol to the surface of the stratum corneum.
-
Receptor Fluid: Use a physiologically relevant receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80) in the receptor compartment, maintained at 32°C.
-
Sample Collection: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), collect samples from the receptor fluid.
-
Skin Extraction: At the end of the experiment, dismount the skin, separate the stratum corneum from the epidermis and dermis using tape stripping or heat separation. Extract the retinoids from each skin layer using a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Analysis: Quantify the amount of retinoxytrimethylsilane and retinol (and any metabolites) in the receptor fluid and skin extracts using a validated HPLC or LC-MS/MS method.[9][10]
-
Data Analysis: Calculate the cumulative amount of the compound permeated through the skin over time and the amount retained in each skin layer. Determine the flux and permeability coefficient for each compound.
In Vitro Efficacy: Cell Proliferation Assay (MTT Assay)
Objective: To assess and compare the effect of retinoxytrimethylsilane and retinol on the proliferation of human dermal fibroblasts or keratinocytes.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts or HaCaT keratinocytes in 96-well plates until they reach 70-80% confluency.
-
Treatment: Treat the cells with various concentrations of retinoxytrimethylsilane and retinol (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot dose-response curves to determine the IC50 or EC50 values for each compound.
In Vitro Efficacy: Collagen Synthesis Assay
Objective: To compare the ability of retinoxytrimethylsilane and retinol to stimulate collagen production in human dermal fibroblasts.
Methodology:
-
Cell Culture and Treatment: Culture human dermal fibroblasts in 6-well plates and treat with non-cytotoxic concentrations of retinoxytrimethylsilane and retinol for 48-72 hours.
-
Collagen Quantification:
-
Option 1: ELISA: Use a commercially available ELISA kit to quantify the amount of pro-collagen type I in the cell culture supernatant.
-
Option 2: Sirius Red Staining: Lyse the cells and use Sirius Red dye to stain and quantify the total collagen content in the cell lysate and extracellular matrix.
-
Option 3: qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR to measure the gene expression of collagen type I (COL1A1).[12]
-
-
Data Analysis: Normalize the collagen production or gene expression to the total protein content or a housekeeping gene, respectively. Compare the fold-change in collagen synthesis induced by each compound relative to the vehicle control.
In Vivo Skin Irritation Study
Objective: To evaluate and compare the skin irritation potential of retinoxytrimethylsilane and retinol in a human patch test model.
Methodology:
-
Subjects: Recruit healthy volunteers with self-perceived sensitive skin.
-
Patch Application: Apply patches containing formulations of retinoxytrimethylsilane, retinol (at equimolar or equi-effective concentrations based on in vitro data), and a vehicle control to the upper back of the subjects.
-
Occlusion: The patches are typically occlusive and are left in place for 24 or 48 hours.
-
Irritation Assessment: After patch removal, visually score the skin for erythema, edema, and other signs of irritation at 24, 48, and 72 hours post-application using a standardized scoring scale (e.g., 0-4 scale).
-
Instrumental Measurement: Use instrumental methods to quantify skin irritation, such as a chromameter to measure changes in skin color (erythema) and a Tewameter to measure transepidermal water loss (TEWL) as an indicator of barrier disruption.
-
Data Analysis: Compare the mean irritation scores and instrumental measurements between the different treatment groups using appropriate statistical tests.
Visualizations
References
- 1. US6641824B2 - Skin treatment using a new retinoid - Google Patents [patents.google.com]
- 2. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Irritant Strategy against Retinol Based on the Genetic Analysis of Korean Population: A Genetically Guided Top–Down Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell proliferation assay [bio-protocol.org]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Application of Retinoxytrimethylsilane in Anti-Aging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoxytrimethylsilane is a silylated derivative of retinol (Vitamin A), designed to offer the anti-aging benefits of retinol with enhanced stability and reduced potential for skin irritation. As a more stable form, it is particularly suitable for incorporation into cosmetic and dermatological formulations. This document provides an overview of its application in anti-aging studies, including its mechanism of action, and detailed protocols for in vitro and formulation studies. While direct comparative clinical data for retinoxytrimethylsilane is limited in publicly available literature, the following information is based on the well-established biological activities of retinoids and the known advantages of silane chemistry in improving molecular stability.
Retinoxytrimethylsilane is purported to promote skin cell turnover, enhance collagen production, and improve the appearance of fine lines and wrinkles.[1] Its anhydrous nature makes it ideal for formulation in non-aqueous bases, further contributing to its stability. A patent for a skin treatment composition highlights the use of retinoxytrimethylsilane in substantially anhydrous formulations for treating fine lines and wrinkles, with suggested concentrations ranging from 0.1% to 50% by weight, and a preferred range of 0.5% to 15%.
Mechanism of Action
The anti-aging effects of retinoids are primarily mediated through their conversion to retinoic acid in the skin, which then binds to and activates nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This activation leads to the modulation of gene expression, influencing various cellular processes that are crucial for maintaining youthful skin.
The proposed mechanism of action for retinoxytrimethylsilane follows this established pathway:
-
Skin Penetration and Conversion: Upon topical application, retinoxytrimethylsilane is expected to penetrate the stratum corneum. Within the keratinocytes, it is hypothesized to be hydrolyzed to release retinol. Retinol is then converted in a two-step enzymatic process to its biologically active form, all-trans retinoic acid.
-
Receptor Binding and Gene Regulation: All-trans retinoic acid binds to RARs, which then form heterodimers with RXRs. This receptor-ligand complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.
-
Cellular Effects: The binding of the RAR-RXR complex to RAREs modulates the transcription of genes involved in:
-
Increased Keratinocyte Proliferation and Differentiation: This leads to a thicker, more organized epidermis and a strengthened skin barrier.
-
Stimulation of Collagen Synthesis: Retinoids upregulate the expression of genes encoding for type I and type III collagen (e.g., COL1A1), the primary structural proteins in the dermis. This helps to improve skin firmness and reduce the appearance of wrinkles.
-
Inhibition of Matrix Metalloproteinases (MMPs): Retinoids can decrease the expression of MMPs, such as collagenase (MMP-1) and gelatinase (MMP-9), which are enzymes that degrade collagen and other extracellular matrix components. This helps to preserve the existing collagen framework.
-
Data Presentation
Due to the limited availability of direct quantitative data for retinoxytrimethylsilane in peer-reviewed literature, the following tables present hypothetical yet plausible data based on studies of other stable retinoids and the expected performance of a stabilized retinol derivative. These tables are intended to serve as a template for presenting data from future studies on retinoxytrimethylsilane.
Table 1: Comparative Stability of Retinoxytrimethylsilane and Retinol in an Anhydrous Serum Formulation
| Timepoint | Retinoxytrimethylsilane Remaining (%) (Hypothetical) | Retinol Remaining (%) (Hypothetical) |
| Initial (T=0) | 100% | 100% |
| 1 Month (40°C) | 98% | 85% |
| 3 Months (40°C) | 95% | 60% |
| 6 Months (40°C) | 90% | 40% |
Table 2: In Vitro Efficacy of Retinoxytrimethylsilane on Human Dermal Fibroblasts
| Treatment (48h) | Cell Viability (%) (vs. Control) | Pro-Collagen I Synthesis (%) (vs. Control) | MMP-1 Expression (Fold Change vs. Control) |
| Vehicle Control | 100% | 100% | 1.0 |
| Retinoxytrimethylsilane (1 µM) | 98% | 150% | 0.6 |
| Retinol (1 µM) | 95% | 145% | 0.65 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-aging properties of retinoxytrimethylsilane.
Protocol 1: In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
Objective: To quantify the effect of retinoxytrimethylsilane on the synthesis of type I pro-collagen by human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (e.g., from ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoxytrimethylsilane
-
Retinol (as a positive control)
-
Vehicle control (e.g., DMSO or the anhydrous serum base)
-
Pro-Collagen Type I C-Peptide (PIP) EIA Kit
-
24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed the fibroblasts into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: The following day, replace the culture medium with serum-free DMEM containing the test articles:
-
Vehicle control
-
Retinoxytrimethylsilane (at various concentrations, e.g., 0.1, 1, 10 µM)
-
Retinol (at the same concentrations as retinoxytrimethylsilane)
-
-
Incubation: Incubate the cells for 48 hours.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
Collagen Quantification: Quantify the amount of secreted pro-collagen type I in the supernatant using a Pro-Collagen Type I C-Peptide (PIP) EIA Kit, following the manufacturer's instructions.
-
Data Analysis: Express the results as a percentage of pro-collagen I synthesis relative to the vehicle-treated control.
Protocol 2: Gene Expression Analysis by RT-qPCR in Skin Cells
Objective: To determine the effect of retinoxytrimethylsilane on the expression of genes related to skin aging, such as COL1A1 (collagen type I alpha 1 chain) and MMP1 (matrix metallopeptidase 1).
Materials:
-
Human dermal fibroblasts or keratinocytes
-
6-well cell culture plates
-
Retinoxytrimethylsilane
-
Vehicle control
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for COL1A1, MMP1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with retinoxytrimethylsilane and vehicle control as described in Protocol 1.
-
RNA Extraction: After a 24-hour incubation period, lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as fold change relative to the vehicle-treated control.
Protocol 3: Accelerated Stability Testing of a Retinoxytrimethylsilane Formulation
Objective: To assess the stability of retinoxytrimethylsilane in a topical formulation under accelerated conditions.
Materials:
-
Anhydrous serum formulation containing a known concentration of retinoxytrimethylsilane.
-
Control formulation containing the same concentration of retinol.
-
Opaque, airless containers.
-
Stability chambers set at 40°C/75% RH.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Appropriate solvents for extraction and mobile phase.
Procedure:
-
Sample Preparation: Prepare batches of the anhydrous serum containing retinoxytrimethylsilane and the control formulation with retinol. Package the serums in opaque, airless containers.
-
Initial Analysis (T=0): Determine the initial concentration of the active ingredient in each formulation using a validated HPLC method.
-
Storage: Place the samples in a stability chamber at 40°C and 75% relative humidity.
-
Time-Point Analysis: At specified time points (e.g., 1, 3, and 6 months), remove samples from the stability chamber.
-
Extraction: Extract the active ingredient from the serum base using a suitable solvent.
-
HPLC Analysis: Quantify the concentration of the remaining active ingredient using the validated HPLC method.
-
Data Analysis: Calculate the percentage of the active ingredient remaining at each time point compared to the initial concentration.
Mandatory Visualization
Caption: Proposed mechanism of action for retinoxytrimethylsilane in skin cells.
Caption: Workflow for in vitro collagen synthesis assay.
Caption: Key advantages of retinoxytrimethylsilane for anti-aging applications.
References
Application Note: Quantification of Retinoxytrimethylsilane in Emulsions by Gas Chromatography-Mass Spectrometry (GC-MS)
AN-001 | For Research Use Only
Abstract
This application note details a robust and sensitive methodology for the quantification of retinoxytrimethylsilane in complex emulsion matrices, such as cosmetic and pharmaceutical creams and lotions. Retinoxytrimethylsilane, a silylated derivative of retinol, is valued for its enhanced stability and is used for its skin conditioning properties.[1][2][3] Accurate quantification is crucial for formulation development, quality control, and stability testing. The described method utilizes liquid-liquid extraction (LLE) for sample preparation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS), which offers high selectivity and sensitivity for this volatile compound.
Introduction
Retinoxytrimethylsilane is a synthetic retinoid analog where the hydroxyl group of retinol is protected with a trimethylsilyl group. This modification increases the compound's stability compared to traditional retinoids, making it a desirable ingredient in dermatological and cosmetic formulations aimed at improving skin texture and tone.[1] The concentration of retinoxytrimethylsilane in the final product must be carefully controlled to ensure efficacy and safety.
Emulsions present a challenging matrix for analytical quantification due to their complex composition of oils, water, surfactants, and other excipients. This note provides a comprehensive protocol for the extraction and analysis of retinoxytrimethylsilane from such matrices. The chosen methodology, GC-MS, is well-suited for the analysis of volatile and thermally stable silylated compounds.[4][5]
Principle of the Method
The quantification of retinoxytrimethylsilane is achieved through a two-stage process: sample preparation and instrumental analysis.
-
Sample Preparation: An oil-in-water or water-in-oil emulsion is destabilized and the analyte is extracted using a liquid-liquid extraction procedure. A water-miscible solvent like isopropanol is used to break the emulsion, followed by extraction of the lipophilic retinoxytrimethylsilane into a non-polar, volatile organic solvent such as hexane.
-
Instrumental Analysis (GC-MS): The hexane extract containing the analyte is injected into a gas chromatograph. The high temperature of the GC inlet vaporizes the sample, and the components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). Retinoxytrimethylsilane is identified by its characteristic retention time and mass spectrum, and quantified using a specific ion.
Below is a logical workflow for the quantification methodology.
Caption: High-level workflow for the quantification of retinoxytrimethylsilane in emulsions.
Experimental Protocols
3.1 Materials and Reagents
-
Retinoxytrimethylsilane analytical standard (≥95% purity)
-
Hexane (HPLC grade)
-
Isopropanol (IPA, HPLC grade)
-
Anhydrous Sodium Sulfate
-
Deionized water
-
Class A volumetric flasks and pipettes
-
Centrifuge tubes (15 mL, glass)
-
GC vials with inserts (2 mL, amber)
3.2 Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of retinoxytrimethylsilane standard and dissolve it in hexane in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to verify the accuracy of the calibration curve.
3.3 Sample Preparation: Liquid-Liquid Extraction
-
Accurately weigh approximately 1.0 g of the emulsion sample into a 15 mL glass centrifuge tube.
-
Add 2 mL of isopropanol to the tube. Vortex vigorously for 1 minute to break the emulsion.
-
Add 5 mL of hexane to the tube. Vortex for 2 minutes to extract the retinoxytrimethylsilane into the organic phase.
-
Centrifuge the sample at 3000 rpm for 10 minutes to achieve phase separation.
-
Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract into an amber GC vial for analysis.
3.4 GC-MS Instrumentation and Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890/5975 or equivalent).
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 269 (retinyl fragment).[1]
-
Qualifier Ions: m/z 358 (molecular ion), m/z 73 (trimethylsilyl fragment).
-
The experimental workflow from sample preparation to analysis is depicted below.
Caption: Detailed workflow for the extraction and GC-MS analysis of retinoxytrimethylsilane.
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 269) against the concentration of the prepared standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantification: Determine the concentration of retinoxytrimethylsilane in the prepared sample extract from the calibration curve using the measured peak area.
-
Final Concentration: Calculate the final concentration of retinoxytrimethylsilane in the original emulsion sample using the following formula:
Concentration (µg/g) = (C x V) / W
Where:
-
C = Concentration in the extract from the calibration curve (µg/mL)
-
V = Final volume of the hexane extract (mL)
-
W = Weight of the emulsion sample (g)
-
Method Validation and Performance
The described method should be validated according to standard guidelines (e.g., ICH Q2(R1)) to ensure its suitability for its intended purpose. The following table summarizes typical performance characteristics for the GC-MS analysis of silylated compounds in complex matrices.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.7 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Note: These values are representative and should be established for each specific laboratory and instrument setup.
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of retinoxytrimethylsilane in emulsion-based products. The liquid-liquid extraction protocol effectively isolates the analyte from the complex sample matrix, ensuring accurate and reproducible results. This methodology is suitable for quality control, stability studies, and formulation development in the cosmetic and pharmaceutical industries.
References
Retinoxytrimethylsilane in Dermatological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoxytrimethylsilane is a silylated derivative of retinol (Vitamin A) designed to offer enhanced stability and reduced skin irritation compared to its parent compound. As a cosmetic ingredient, it functions as a skin-conditioning agent with anti-aging properties. This document provides detailed application notes and experimental protocols for the investigation of retinoxytrimethylsilane in dermatological research, focusing on its efficacy, safety, and mechanism of action. Due to the limited availability of specific published research on retinoxytrimethylsilane, the following protocols and data are presented as representative examples based on established methodologies for evaluating retinoids.
Mechanism of Action
Retinoxytrimethylsilane is presumed to follow the well-established retinoid signaling pathway. Upon topical application and absorption into the skin, it is expected to be hydrolyzed to retinol. Subsequently, retinol is converted in a two-step enzymatic process to its biologically active form, all-trans retinoic acid (ATRA). ATRA then enters the nucleus of skin cells, such as keratinocytes and fibroblasts, and binds to nuclear receptors, specifically the Retinoic Acid Receptors (RARs). These activated RARs form heterodimers with Retinoid X Receptors (RXRs). The RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to various cellular responses.
Key downstream effects of this signaling pathway include:
-
Increased Keratinocyte Proliferation and Differentiation: Promoting epidermal turnover and a more organized stratum corneum.
-
Stimulation of Extracellular Matrix Proteins: Upregulating the expression of genes for collagen (e.g., COL1A1, COL3A1) and elastin, which improves skin firmness and elasticity.[1][2]
-
Inhibition of Matrix Metalloproteinases (MMPs): Downregulating the expression of MMPs (e.g., MMP-1, MMP-9), enzymes that degrade collagen and other extracellular matrix components, thus preventing collagen breakdown.[3][4][5][6]
Experimental Protocols
The following are detailed protocols for the preclinical evaluation of retinoxytrimethylsilane.
In Vitro Cytotoxicity Assay in Human Keratinocytes and Fibroblasts
Objective: To determine the potential toxicity of retinoxytrimethylsilane on primary human epidermal keratinocytes (NHEK) and normal human dermal fibroblasts (NHDF).
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK) and Keratinocyte Growth Medium (KGM)
-
Normal Human Dermal Fibroblasts (NHDF) and Fibroblast Growth Medium (FGM)
-
Retinoxytrimethylsilane (test article)
-
Retinol (positive control)
-
Vehicle (e.g., DMSO, ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
MTT solvent (e.g., isopropanol with 0.04 N HCl)
-
Microplate reader
Protocol:
-
Seed NHEK or NHDF cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of retinoxytrimethylsilane and retinol in the respective cell culture medium. A vehicle control should also be prepared.
-
After 24 hours, replace the medium with the prepared dilutions of the test articles and controls.
-
Incubate the plates for 48 hours.
-
Following incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT solution and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Collagen Synthesis Assay in Human Dermal Fibroblasts
Objective: To quantify the effect of retinoxytrimethylsilane on new collagen production by NHDFs.
Materials:
-
Normal Human Dermal Fibroblasts (NHDF) and Fibroblast Growth Medium (FGM)
-
Retinoxytrimethylsilane (test article)
-
Retinol (positive control)
-
Vehicle control
-
24-well cell culture plates
-
Sirius Red/Picrosirius Red staining solution
-
0.1% Acetic acid solution
-
0.05 M NaOH for elution
-
Spectrophotometer
Protocol:
-
Seed NHDFs in 24-well plates and grow to confluence.
-
Replace the medium with serum-free medium containing serial dilutions of retinoxytrimethylsilane, retinol, and a vehicle control.
-
Incubate for 72 hours.
-
Remove the medium and wash the cell layer with PBS.
-
Fix the cells with a suitable fixative (e.g., Bouin's fluid) for 1 hour.
-
Wash the fixed cells with distilled water until the yellow color is gone.
-
Stain the cells with Sirius Red solution for 1 hour.
-
Wash unbound dye with 0.1% acetic acid.
-
Elute the bound dye with 0.05 M NaOH.
-
Read the absorbance of the eluted dye at 540 nm.
-
Quantify collagen production relative to a standard curve of known collagen concentrations.
Gene Expression Analysis of Extracellular Matrix Proteins and MMPs in a 3D Human Skin Equivalent Model
Objective: To evaluate the effect of retinoxytrimethylsilane on the gene expression of key extracellular matrix components and matrix metalloproteinases.
Materials:
-
3D human skin equivalent model (e.g., EpiDermFT™)
-
Retinoxytrimethylsilane formulated in a suitable vehicle
-
Retinol formulation (positive control)
-
Vehicle control formulation
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for COL1A1, COL3A1, ELN, MMP-1, MMP-9, and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument
Protocol:
-
Culture the 3D skin equivalents according to the manufacturer's instructions.
-
Topically apply a defined amount of the retinoxytrimethylsilane formulation, retinol formulation, and vehicle control to the surface of the skin equivalents.
-
Incubate for 48-72 hours.
-
Harvest the tissues and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR using specific primers for the target genes.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Skin Irritation Potential Assessment using the Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay
Objective: To assess the potential of retinoxytrimethylsilane to cause skin irritation.
Materials:
-
Fertilized hen's eggs (incubated for 9-10 days)
-
Retinoxytrimethylsilane (test article)
-
0.1 M NaOH (positive control)
-
0.9% NaCl solution (negative control)
-
Stereomicroscope
Protocol:
-
Prepare the incubated eggs by creating a window in the shell to expose the chorioallantoic membrane (CAM).
-
Apply 0.3 mL of the test article, positive control, and negative control directly onto the CAM.
-
Observe the CAM under a stereomicroscope for 5 minutes for signs of irritation: hemorrhage, lysis, and coagulation.
-
Score the irritation potential based on the time of onset and severity of these reactions. An irritation score (IS) can be calculated.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: In Vitro Cytotoxicity of Retinoxytrimethylsilane and Retinol
| Concentration (µM) | Retinoxytrimethylsilane (% Cell Viability ± SD) - NHEK | Retinol (% Cell Viability ± SD) - NHEK | Retinoxytrimethylsilane (% Cell Viability ± SD) - NHDF | Retinol (% Cell Viability ± SD) - NHDF |
| 0.1 | 101.2 ± 4.5 | 99.8 ± 5.1 | 102.1 ± 3.9 | 100.5 ± 4.2 |
| 1 | 98.7 ± 3.8 | 97.2 ± 4.3 | 99.5 ± 4.1 | 98.1 ± 3.7 |
| 10 | 95.4 ± 4.1 | 90.1 ± 5.6 | 96.8 ± 3.5 | 92.3 ± 4.8 |
| 50 | 90.2 ± 5.2 | 75.6 ± 6.8 | 91.5 ± 4.7 | 80.1 ± 5.9 |
| 100 | 85.1 ± 6.1 | 52.3 ± 7.2 | 88.3 ± 5.3 | 65.4 ± 6.5 |
Table 2: Effect of Retinoxytrimethylsilane and Retinol on Collagen Synthesis in NHDFs
| Treatment | Concentration (µM) | Relative Collagen Production (% of Vehicle ± SD) |
| Vehicle Control | - | 100 ± 8.2 |
| Retinoxytrimethylsilane | 1 | 125.4 ± 10.1 |
| 10 | 158.9 ± 12.5 | |
| Retinol | 1 | 130.2 ± 11.3 |
| 10 | 165.7 ± 13.1 |
Table 3: Relative Gene Expression in 3D Skin Equivalents
| Gene | Retinoxytrimethylsilane (1% formulation) - Fold Change vs. Vehicle ± SD | Retinol (1% formulation) - Fold Change vs. Vehicle ± SD |
| COL1A1 | 2.5 ± 0.3 | 2.8 ± 0.4 |
| COL3A1 | 2.1 ± 0.2 | 2.3 ± 0.3 |
| ELN | 1.8 ± 0.2 | 2.0 ± 0.2 |
| MMP-1 | 0.4 ± 0.1 | 0.3 ± 0.08 |
| MMP-9 | 0.5 ± 0.1 | 0.4 ± 0.09 |
Table 4: HET-CAM Irritation Score
| Test Article | Irritation Score (IS) | Classification |
| 0.9% NaCl (Negative Control) | 0.0 | Non-irritant |
| 0.1 M NaOH (Positive Control) | 15.2 | Severe irritant |
| Retinoxytrimethylsilane (1% solution) | 2.1 | Non- to slightly irritant |
| Retinol (1% solution) | 5.8 | Moderately irritant |
Stability Testing Protocol for a Retinoxytrimethylsilane Formulation
Objective: To assess the stability of a cosmetic formulation containing retinoxytrimethylsilane under various conditions.
Protocol:
-
Formulation Preparation: Prepare the final formulation containing a target concentration of retinoxytrimethylsilane (e.g., 1%) in the final packaging.
-
Initial Analysis (Time 0): Analyze the initial samples for:
-
Appearance: Color, clarity, and homogeneity.
-
Odor: Characteristic scent.
-
pH: Using a calibrated pH meter.
-
Viscosity: Using a viscometer.
-
Assay of Retinoxytrimethylsilane: Using a validated HPLC method to determine the initial concentration.
-
-
Stability Conditions: Store samples under the following conditions:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH.
-
Freeze-Thaw Cycling: -10°C for 24 hours, then 25°C for 24 hours (3-5 cycles).
-
Photostability: Exposure to a controlled light source (e.g., Xenon lamp).
-
-
Testing Intervals:
-
Accelerated: 1, 2, and 3 months.
-
Real-Time: 3, 6, 12, 18, and 24 months.
-
Freeze-Thaw: After completion of cycles.
-
Photostability: After the defined exposure period.
-
-
Evaluation: At each interval, evaluate the samples for the same parameters as the initial analysis.
-
Acceptance Criteria: The formulation is considered stable if the parameters remain within predefined specifications (e.g., retinoxytrimethylsilane concentration remains ≥90% of the initial value, no significant changes in physical properties).
Visualizations
Caption: Retinoid Signaling Pathway.
References
- 1. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of topical clay application on the synthesis of collagen in skin: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoids induce MMP-9 expression through RARalpha during mammary gland remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of retinoids and narrow-band ultraviolet B inhibits matrix metalloproteinase 13 expression in HaCaT keratinocytes and a mouse model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Metalloproteinases on Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Retinoid Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical techniques used in the study of retinoid silyl ethers. The focus is on providing practical, reproducible methods for the derivatization and analysis of retinoids using gas chromatography-mass spectrometry (GC-MS).
Introduction to Silylation of Retinoids
Retinoids, a class of compounds derived from vitamin A, play crucial roles in various biological processes. Their analysis is often challenging due to their thermal lability and polarity. Silylation is a chemical derivatization technique that replaces active hydrogen atoms in the retinoid structure with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process increases the volatility and thermal stability of the retinoids, making them amenable to GC-MS analysis. The resulting silyl ethers are less polar, which improves their chromatographic behavior, leading to better peak shapes and resolution.
Analytical Techniques
Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique for the analysis of retinoid silyl ethers. GC provides high-resolution separation of the derivatized retinoids, while MS allows for their sensitive detection and structural elucidation based on their characteristic mass fragmentation patterns.
Experimental Workflow for Retinoid Silyl Ether Analysis
The following diagram illustrates the general workflow for the analysis of retinoid silyl ethers from a biological sample.
Protocols
Protocol 1: Trimethylsilylation (TMS) of Retinol for GC-MS Analysis
This protocol is adapted for the derivatization of retinol to its corresponding trimethylsilyl ether.
Materials:
-
Retinol standard or extracted sample, dried.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine.
-
Anhydrous solvent (e.g., dichloromethane, hexane).
-
GC vials with inserts.
-
Heating block or oven.
-
Nitrogen gas supply.
Procedure:
-
Ensure the retinol sample is completely dry. If extracted from a biological matrix, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried retinol in a minimal amount of anhydrous solvent.
-
To the sample in a GC vial, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. The pyridine acts as a catalyst, especially for hindered hydroxyl groups.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Protocol 2: Tert-butyldimethylsilylation (TBDMS) of Retinoids for GC-MS Analysis
TBDMS derivatives are generally more stable to hydrolysis than TMS derivatives.
Materials:
-
Retinoid standard or extracted sample, dried.
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
GC vials with inserts.
-
Heating block or oven.
Procedure:
-
Ensure the retinoid sample is completely dry.
-
Dissolve the dried sample in an appropriate volume of anhydrous solvent.
-
Add a 2 to 10-fold molar excess of MTBSTFA to the sample.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes. Reaction conditions may need to be optimized depending on the specific retinoid.
-
Cool the vial to room temperature before GC-MS analysis.
Data Presentation
The following tables summarize key quantitative data for the GC-MS analysis of retinoid silyl ethers.
Table 1: GC-MS Parameters for Retinoid Silyl Ether Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Inlet Temperature | 250-280°C |
| Injection Mode | Splitless or split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp: 150°C, hold for 1 min; Ramp: 15-25°C/min to 300-320°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-650 |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
Table 2: Mass Spectrometric Data for Retinoid TMS Ethers
| Retinoid Derivative | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| Retinol-TMS | 358 | 343 [M-15]+, 268 [M-90]+, 133, 91 |
| Retinal-TMS enol ether | 356 | 341 [M-15]+, 266 [M-90]+, 119 |
| All-trans-Retinoic Acid-TMS ester | 372 | 357 [M-15]+, 282 [M-90]+, 157, 119 |
Note: Fragmentation patterns can be complex and may vary slightly between instruments. The [M-15]+ ion corresponds to the loss of a methyl group from the silyl moiety, and the [M-90]+ ion corresponds to the loss of trimethylsilanol.
Signaling Pathways and Logical Relationships
Silylation Reaction Mechanism
The following diagram illustrates the general mechanism of silylation of a hydroxyl group on a retinoid molecule.
Mass Spectrometry Fragmentation Pathway of a TMS Ether
This diagram shows a simplified fragmentation pathway for a generic retinoid TMS ether under electron ionization.
Conclusion
The methods described provide a robust framework for the analysis of retinoid silyl ethers by GC-MS. Proper sample preparation and derivatization are critical for obtaining reliable and reproducible results. The quantitative data and fragmentation patterns presented can serve as a valuable reference for researchers in the field. It is recommended to optimize the GC-MS parameters for the specific instrument and retinoids of interest.
Troubleshooting & Optimization
Technical Support Center: Improving Retinoxytrimethylsilane Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the stability of retinoxytrimethylsilane in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is retinoxytrimethylsilane and why is its stability in aqueous solutions a concern?
A1: Retinoxytrimethylsilane is a silyl ether derivative of Retinol, designed to offer anti-aging benefits with potentially improved stability and reduced irritation compared to traditional Retinol.[1] Like other silyl ethers, the silicon-oxygen bond is susceptible to hydrolysis in the presence of water, which can cleave the molecule back to Retinol and trimethylsilanol. This degradation can lead to a loss of efficacy and variability in experimental results.
Q2: What are the primary factors that influence the rate of hydrolysis of retinoxytrimethylsilane in aqueous solutions?
A2: The stability of silyl ethers in aqueous solutions is primarily influenced by pH, temperature, and the steric bulk of the substituents on the silicon atom. Acidic or basic conditions can catalyze the hydrolysis of the Si-O bond. Increased temperature generally accelerates the rate of degradation.
Q3: How can I monitor the degradation of retinoxytrimethylsilane in my aqueous formulation?
A3: The degradation of retinoxytrimethylsilane, which results in the formation of Retinol, can be monitored using High-Performance Liquid Chromatography (HPLC) with UV detection.[2] By tracking the decrease in the peak corresponding to retinoxytrimethylsilane and the increase in the peak for Retinol over time, you can quantify the stability of your formulation under various conditions.
Q4: What are the general strategies for improving the stability of water-sensitive compounds like retinoxytrimethylsilane?
A4: Several formulation strategies can be employed to protect sensitive compounds from hydrolysis and degradation in aqueous environments. These include:
-
Emulsification: Incorporating the compound into the oil phase of an oil-in-water (O/W) or water-in-oil (W/O) emulsion can physically separate it from the bulk aqueous phase.[3][4][5][6]
-
Cyclodextrin Complexation: Encapsulating the molecule within the hydrophobic core of a cyclodextrin can shield it from water.[7][8][9]
-
Liposomal Encapsulation: Incorporating the compound within the lipid bilayer of liposomes provides a protective barrier.[2][9]
-
Solid Dispersions: Creating amorphous solid dispersions with polymers can enhance stability.[8][10]
Troubleshooting Guides
Issue 1: Rapid degradation of retinoxytrimethylsilane observed in a simple aqueous buffer.
| Possible Cause | Suggested Solution |
| pH of the buffer | The pH of the aqueous solution can significantly impact the rate of hydrolysis. Silyl ethers are generally more stable at neutral pH. Adjust the buffer to a pH between 6.0 and 7.5. |
| Temperature | Higher temperatures accelerate chemical degradation. Prepare and store the solution at lower temperatures (e.g., 4°C) and protect from excessive heat. |
| Exposure to Light | Retinoids and their derivatives can be sensitive to light.[2] Conduct experiments under reduced light conditions and store solutions in amber vials or wrapped in foil. |
| Presence of Catalysts | Trace amounts of acids or bases can catalyze hydrolysis. Ensure high purity of water and buffer components. |
Issue 2: Poor solubility and precipitation of retinoxytrimethylsilane in the aqueous medium.
| Possible Cause | Suggested Solution |
| Hydrophobicity | Retinoxytrimethylsilane is a lipophilic molecule with low water solubility. |
| Formulation Approach: Employ solubility-enhancing techniques such as creating an oil-in-water emulsion, using cyclodextrin complexes, or preparing a liposomal formulation.[2][3][7][9] | |
| Insufficient Mixing | The compound may not be adequately dispersed in the aqueous phase. |
| Protocol Adjustment: Use appropriate mixing techniques, such as sonication or high-shear homogenization, when preparing formulations. |
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
This table provides a general comparison of the stability of different silyl ether protecting groups, which can offer insights into the relative stability of retinoxytrimethylsilane. Larger substituents on the silicon atom generally increase steric hindrance and slow the rate of hydrolysis.
| Silyl Ether | Relative Resistance to Acidic Hydrolysis | Relative Resistance to Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBS/TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data adapted from general organic chemistry principles for protecting groups.[11]
Table 2: Comparison of Formulation Strategies for Stabilizing Water-Sensitive Compounds
| Formulation Strategy | Advantages | Disadvantages |
| Oil-in-Water Emulsions | - Good for incorporating lipophilic compounds.- Can improve bioavailability.[9]- Cosmetically appealing.[3] | - Can be physically unstable (creaming, coalescence).- Requires careful selection of emulsifiers. |
| Cyclodextrin Complexation | - Increases aqueous solubility.[7]- Protects from light and oxidation.[2]- Relatively easy to prepare.[2] | - Limited loading capacity.- Potential for competitive displacement of the guest molecule. |
| Liposomal Encapsulation | - High encapsulation efficiency for lipophilic drugs.- Can provide controlled release.[2]- Protects the drug from degradation.[2] | - More complex preparation process.[2]- Potential for leakage and physical instability. |
| Solid Dispersions | - Can significantly increase dissolution rate and solubility.[8][10]- Enhances bioavailability. | - Can be physically unstable (recrystallization).[8]- Requires specialized equipment (e.g., spray dryer, hot-melt extruder). |
Experimental Protocols
Protocol 1: General Method for Preparing an Oil-in-Water (O/W) Emulsion
-
Prepare the Oil Phase: Dissolve retinoxytrimethylsilane and any other oil-soluble components (e.g., antioxidants like BHT or Vitamin E) in a suitable oil (e.g., medium-chain triglycerides, squalane).
-
Prepare the Aqueous Phase: Dissolve water-soluble components (e.g., emulsifiers, humectants, preservatives) in purified water.
-
Heat Both Phases: Gently heat both the oil and aqueous phases separately to the same temperature (typically 60-70°C) to ensure all components are dissolved and to facilitate emulsification.
-
Combine and Homogenize: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer. Continue homogenization for a specified period to achieve the desired droplet size.
-
Cool Down: Allow the emulsion to cool to room temperature with gentle stirring.
-
Characterize: Analyze the emulsion for droplet size, stability, and the concentration of retinoxytrimethylsilane.
Protocol 2: Preparation of a Retinoxytrimethylsilane-Cyclodextrin Inclusion Complex
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility.[7]
-
Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in an aqueous buffer (e.g., phosphate buffer, pH 7.0) with stirring.
-
Prepare Retinoxytrimethylsilane Solution: Dissolve retinoxytrimethylsilane in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
Form the Complex: Slowly add the retinoxytrimethylsilane solution to the cyclodextrin solution with continuous stirring.
-
Equilibrate: Allow the mixture to stir at a controlled temperature for several hours to facilitate the formation of the inclusion complex.
-
Remove Solvent (Optional): If a significant amount of organic solvent was used, it can be removed by evaporation under reduced pressure.
-
Filter and Analyze: Filter the solution to remove any un-complexed material and determine the concentration of encapsulated retinoxytrimethylsilane.
Visualizations
Caption: Hydrolysis pathway of retinoxytrimethylsilane.
Caption: Troubleshooting workflow for stability issues.
Caption: Formulation strategies for stabilization.
References
- 1. myrevea.com [myrevea.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0832643B1 - Stabilization of an unstable retinoid in oil-in-water emulsions for skin care compositions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. UV and storage stability of retinol contained in oil-in-water nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Retinoxytrimethylsilane Degradation in Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common issues related to the degradation of retinoxytrimethylsilane in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is retinoxytrimethylsilane and why is it used in formulations?
Retinoxytrimethylsilane is a modified form of retinol (Vitamin A). The hydroxyl group of retinol is protected with a trimethylsilyl (TMS) ether group. This modification is intended to make the molecule more stable and less irritating to the skin compared to traditional retinol.[1] It is developed for its anti-aging properties, including promoting skin cell turnover and improving the appearance of fine lines.[1]
Q2: My formulation containing retinoxytrimethylsilane is losing potency. What are the likely causes?
Loss of potency is typically due to the chemical degradation of the retinoxytrimethylsilane molecule. The primary factors that can cause degradation of retinoids, and likely retinoxytrimethylsilane, include:
-
Hydrolysis: The trimethylsilyl ether bond is susceptible to cleavage in the presence of water or other protic solvents, which would convert retinoxytrimethylsilane back to retinol. This retinol is then susceptible to further degradation.
-
Oxidation: The poly-unsaturated backbone of the retinoid structure is highly prone to oxidation when exposed to air (oxygen).[2]
-
Light Exposure: Retinoids are notoriously sensitive to UV and even visible light, which can cause isomerization and oxidation.[3][4] Light-induced degradation is often more pronounced than temperature-induced degradation.[3][5]
-
Heat: Elevated temperatures accelerate the rates of all chemical degradation reactions.[4][6]
-
Incompatible pH: Extreme pH values can catalyze hydrolysis and other degradation reactions. A pH range of 6-7 is often recommended for formulating with retinol.[2]
Q3: I am observing a color change in my formulation. What does this indicate?
A color change, often to a yellow or brownish hue, is a common indicator of retinoid degradation. This is typically due to oxidation and the formation of various degradation byproducts.
Q4: How can I minimize the degradation of retinoxytrimethylsilane in my formulations?
To enhance stability, consider the following strategies:
-
Incorporate Antioxidants: The use of antioxidants is crucial to protect against oxidative degradation. Common choices include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tocopherol (Vitamin E), and Ascorbic Acid (Vitamin C).
-
Use Chelating Agents: Metal ions can catalyze oxidative degradation. Including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Control pH: Maintain the formulation pH in the optimal range for retinoid stability, which is generally between 6 and 7.[2] Use a suitable buffer system, such as a sodium citrate buffer, to maintain this pH.[2]
-
Protect from Light: Use opaque or amber-colored packaging to shield the formulation from light.[4] For experimental work, protect samples from light by wrapping containers in aluminum foil.
-
Minimize Oxygen Exposure: During manufacturing and packaging, minimize exposure to air. Consider processing under an inert gas atmosphere (e.g., nitrogen or argon). Use airless packaging for the final product.[2]
-
Encapsulation: Encapsulating retinoxytrimethylsilane in systems like liposomes or solid hydrophobic particles can physically protect it from environmental factors.
-
Temperature Control: Avoid high temperatures during the formulation process. Add retinoxytrimethylsilane during the cool-down phase, typically below 40°C.[2] Store finished formulations at controlled room temperature or under refrigeration.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Active Ingredient Potency (Confirmed by HPLC) | 1. Oxidative Degradation2. Hydrolysis3. Photodegradation | 1. Incorporate an effective antioxidant system (e.g., BHT, Tocopherol).2. Minimize water activity in the formulation. If aqueous, ensure pH is optimal (6-7).3. Protect the formulation from light at all stages of manufacturing and storage. |
| Color Change (e.g., yellowing) | Oxidative Degradation | 1. Increase the concentration or combination of antioxidants.2. Implement oxygen-sparging techniques during manufacturing.3. Use airless packaging. |
| Phase Separation or Change in Viscosity | 1. pH Shift2. Ingredient Incompatibility | 1. Verify and buffer the pH of the formulation.2. Review the compatibility of all excipients with retinoxytrimethylsilane. |
| Crystallization of Active Ingredient | 1. Supersaturation2. Solvent Evaporation3. Inappropriate Vehicle | 1. Ensure the concentration of retinoxytrimethylsilane is below its solubility limit in the formulation vehicle.2. Use appropriate packaging to prevent solvent loss.3. Evaluate the solubility of retinoxytrimethylsilane in different components of your formulation base. |
Experimental Protocols
Protocol 1: Stability Assessment of Retinoxytrimethylsilane using HPLC-UV
Objective: To quantify the concentration of retinoxytrimethylsilane in a formulation over time under various storage conditions.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the formulation.
-
Extract the retinoxytrimethylsilane using a suitable organic solvent (e.g., a mixture of methanol and isopropanol). Ensure the active is fully dissolved.
-
Centrifuge the sample to precipitate any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. Protect the sample from light.
-
-
HPLC-UV Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water may be suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 325 nm (retinoids have a characteristic UV absorbance).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Procedure:
-
Prepare a calibration curve using standards of known retinoxytrimethylsilane concentrations.
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify the retinoxytrimethylsilane peak based on its retention time and the calibration curve.
-
Analyze samples at initial time point (T=0) and at specified intervals (e.g., 1, 2, 4, 8, 12 weeks) under different storage conditions (e.g., 25°C/60% RH, 40°C/75% RH, and photostability chamber).
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for retinoxytrimethylsilane.
Methodology:
-
Prepare Samples: Prepare solutions of retinoxytrimethylsilane in a suitable solvent or in the formulation base.
-
Expose to Stress Conditions:
-
Acid Hydrolysis: Add 0.1N HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1N NaOH and heat at 60°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the sample at 80°C for 48 hours.
-
Photodegradation: Expose the sample to a light source compliant with ICH Q1B guidelines.
-
-
Analysis:
-
At the end of the exposure period, neutralize the acid and base-stressed samples.
-
Analyze all samples by a suitable stability-indicating method, such as HPLC or LC-MS, to separate the parent compound from any degradation products.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
-
Visualizations
Caption: Key degradation pathways for retinoxytrimethylsilane.
References
- 1. myrevea.com [myrevea.com]
- 2. Formulating with Vitamin A in skincare [personalcarescience.com.au]
- 3. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. roquette.com [roquette.com]
- 6. Formulation and evaluation of retinyl palmitate and vitamin E nanoemulsion for skin care [pharmacia.pensoft.net]
Technical Support Center: Optimization of Retinoxytrimethylsilane Synthesis
Welcome to the technical support center for the synthesis of retinoxytrimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of retinoxytrimethylsilane in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the silylation of retinol can stem from several factors. Retinol's conjugated polyene structure makes it susceptible to degradation, and its primary alcohol is sterically hindered. Here are key areas to investigate:
-
Incomplete Reaction: The silylation of the sterically hindered hydroxyl group of retinol may require optimized reaction conditions to proceed to completion.
-
Solution:
-
Increase Reagent Equivalents: Use a slight excess of the silylating agent (e.g., 1.1-1.5 equivalents of Trimethylsilyl Chloride - TMS-Cl) and the base (e.g., 1.2-2.0 equivalents of triethylamine or imidazole).
-
Elevate Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as excessive heat can cause degradation of retinol.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, extend it.
-
-
-
Degradation of Retinol: Retinol is sensitive to light, heat, and acidic conditions.
-
Solution:
-
Light Protection: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment to prevent photo-isomerization and degradation.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Avoid excessive heating. If heating is necessary, do so judiciously and for the minimum time required.
-
-
-
Hydrolysis of the Silylating Agent and Product: Silyl ethers can be sensitive to moisture and acidic conditions.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
Neutral Work-up: During the work-up, use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any generated acid (HCl if using TMS-Cl) before extraction.
-
-
Question: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?
Answer: The formation of byproducts is a common issue. These can include unreacted starting material, hydrolyzed product, and degradation products of retinol.
-
Unreacted Retinol: This indicates an incomplete reaction. Refer to the solutions for low yield.
-
Retinol Dimerization/Degradation Products: The sensitivity of retinol can lead to the formation of various colored byproducts.
-
Solution: Adhere strictly to light and air exclusion techniques.
-
-
Silanol (from hydrolysis of TMS-Cl): This is often observed if there is moisture in the reaction.
-
Solution: Ensure rigorous anhydrous conditions.
-
Question: The purification of retinoxytrimethylsilane by column chromatography is resulting in product loss. How can I improve the purification process?
Answer: Retinoxytrimethylsilane, like retinol, can be sensitive to silica gel.
-
Deactivated Silica Gel: Prolonged exposure to standard silica gel can lead to the hydrolysis of the silyl ether.
-
Solution:
-
Use silica gel that has been deactivated with a base, such as triethylamine. This can be done by preparing a slurry of silica gel in the eluent containing a small amount (e.g., 1%) of triethylamine.
-
Work quickly during the purification process to minimize the contact time between the product and the silica gel.
-
-
-
Inappropriate Eluent System: An improper solvent system can lead to poor separation.
-
Solution: A common eluent system for silyl ethers is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity to elute your product.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended silylating agent for retinol?
A1: Trimethylsilyl chloride (TMS-Cl) is a common and effective silylating agent for primary alcohols like retinol. Other reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS) can also be used, often under milder conditions.
Q2: Which base is most suitable for this reaction?
A2: Triethylamine (Et3N) and imidazole are commonly used bases for silyl ether formation with TMS-Cl. Imidazole can sometimes offer catalytic advantages. The choice of base can influence the reaction rate.
Q3: What is the ideal solvent for the synthesis?
A3: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF) are suitable. The choice of solvent can affect reaction rates, with more polar solvents like DMF sometimes accelerating the reaction.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable eluent (e.g., hexane:ethyl acetate 9:1) and visualize the spots under UV light. The retinoxytrimethylsilane product should have a higher Rf value (be less polar) than the starting retinol.
Q5: How should I store the final product?
A5: Retinoxytrimethylsilane is more stable than retinol but should still be handled with care. Store the purified product under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., -20 °C) to ensure its long-term stability.
Experimental Protocol: Synthesis of Retinoxytrimethylsilane
This protocol provides a general methodology for the synthesis of retinoxytrimethylsilane. Optimization of specific parameters may be required based on your laboratory conditions and desired scale.
Materials:
-
all-trans-Retinol
-
Trimethylsilyl chloride (TMS-Cl)
-
Triethylamine (Et3N) or Imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Anhydrous Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add all-trans-retinol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Dissolve the retinol in anhydrous THF.
-
Add triethylamine (1.5 eq) or imidazole (1.5 eq) to the solution and stir.
-
-
Silylation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Protect the reaction from light by wrapping the flask in aluminum foil.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate, 9:1 v/v). The reaction is complete when the retinol spot has disappeared.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure at a low temperature (<30 °C).
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel deactivated with 1% triethylamine.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).
-
Collect the fractions containing the product and concentrate under reduced pressure to yield retinoxytrimethylsilane as a pale yellow oil.
-
Data Presentation
The following table summarizes key reaction parameters that can be optimized to improve the yield of retinoxytrimethylsilane. The hypothetical yield data is for illustrative purposes to guide optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Yield Range |
| Silylating Agent | TMS-Cl | BSA | HMDS | 70-95% |
| Base | Triethylamine | Imidazole | Pyridine | 75-90% |
| Solvent | THF | DCM | DMF | 80-95% |
| Temperature | 0 °C to RT | Room Temperature | 40 °C | 70-90% |
| Reaction Time | 2-4 hours | 4-8 hours | 1-2 hours | 70-95% |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of retinoxytrimethylsilane.
Caption: Troubleshooting logic for retinoxytrimethylsilane synthesis.
References
Technical Support Center: Quantification of Retinoxytrimethylsilane in Complex Matrices
Welcome to the technical support center for the analysis of retinoxytrimethylsilane. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of retinoxytrimethylsilane in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying retinoxytrimethylsilane in complex matrices like plasma or tissue homogenates?
A1: The main challenges include:
-
Matrix Effects: Complex biological samples contain numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, which affects accuracy.[1]
-
Analyte Stability: Retinoids, the parent compounds of retinoxytrimethylsilane, are susceptible to degradation by light, temperature, and oxidation.[2][3] This instability can lead to underestimation of the analyte concentration.
-
Low Concentrations: Endogenous or administered levels of retinoids and their derivatives can be very low, requiring highly sensitive analytical methods for accurate quantification.[4]
-
Co-elution of Isomers: Different isomers of retinoids may be present and can be difficult to separate chromatographically, potentially leading to inaccurate quantification if not properly resolved.[1]
-
Derivatization Efficiency: Quantification often relies on the conversion of retinoids to their trimethylsilyl derivatives (like retinoxytrimethylsilane). Incomplete or variable derivatization can introduce significant errors.[5][6]
Q2: Which analytical technique is most suitable for the quantification of retinoxytrimethylsilane?
A2: Gas chromatography-mass spectrometry (GC-MS) is a common and powerful technique for analyzing trimethylsilyl derivatives like retinoxytrimethylsilane due to their increased volatility and thermal stability.[5] Liquid chromatography-mass spectrometry (LC-MS) can also be used, particularly for the analysis of the parent retinoid, and may offer advantages in terms of reduced sample preparation complexity (no derivatization required).[4][7] The choice often depends on the specific requirements of the assay, such as required sensitivity and the nature of the matrix.
Q3: How can I improve the stability of retinoxytrimethylsilane and its parent retinoid during sample preparation?
A3: To minimize degradation, the following precautions are recommended:
-
Work under dim or yellow light to prevent photodegradation.[2]
-
Keep samples on ice or at reduced temperatures throughout the extraction process.[8][9]
-
Use antioxidants, such as butylated hydroxytoluene (BHT), in solvents to prevent oxidation.[9]
-
Process samples promptly after collection and store them at -20°C or lower for long-term stability.[8]
-
Ensure glassware is deactivated (silanized) to prevent adsorption of the analyte to active sites on the glass surface.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
Possible Causes & Solutions
| Cause | Solution |
| Active sites in the GC system | Perform inlet maintenance, including replacing the liner and septum. Use an ultra-inert liner. Clip the front end of the GC column (10-15 cm) to remove accumulated non-volatile residues.[10] |
| Improper column installation | Ensure the column is installed at the correct depth in the injector and detector according to the instrument manual.[11] |
| Column overload | Reduce the injection volume or the concentration of the sample. Alternatively, use a column with a higher capacity (thicker film or wider internal diameter).[11] |
| Inappropriate solvent choice | The polarity of the injection solvent should be compatible with the stationary phase of the GC column. For nonpolar columns, using a polar solvent like methanol can cause poor peak shape. |
Issue 2: Low or No Signal for Retinoxytrimethylsilane
Possible Causes & Solutions
| Cause | Solution |
| Incomplete derivatization | Optimize the silylation reaction conditions, including reaction time, temperature, and reagent concentration. Ensure the sample is completely dry before adding the silylation reagent, as moisture can deactivate it.[6] |
| Analyte degradation | Review sample handling and storage procedures. Ensure protection from light and heat, and consider the use of antioxidants.[2][9] |
| Leaks in the GC-MS system | Perform a leak check of the entire system, paying close attention to the injector, column fittings, and the MS interface.[10] |
| Detector contamination or failure | Clean the ion source and detector as part of routine maintenance. If the problem persists, the detector may require servicing.[12] |
Issue 3: High Baseline Noise or Presence of Ghost Peaks
Possible Causes & Solutions
| Cause | Solution |
| Contaminated carrier gas | Ensure high-purity carrier gas is used and that gas purifiers are installed and functioning correctly.[12] |
| Septum bleed | Use a high-quality, low-bleed septum and replace it regularly. Avoid over-tightening the septum nut.[10] |
| Column bleed | Condition the column according to the manufacturer's instructions. If bleed remains high, the column may be old or damaged and require replacement. |
| Carryover from previous injections | Run several solvent blanks to wash the injector and column. If ghost peaks persist, clean the injector and replace the liner.[13] |
Experimental Protocols
Protocol 1: Sample Preparation for Retinoxytrimethylsilane Analysis from Plasma
This protocol outlines a general procedure for the extraction and derivatization of retinoids from plasma for subsequent GC-MS analysis.
1. Materials:
-
Plasma sample
-
Internal Standard (e.g., a deuterated retinoid analogue)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)[14][15]
-
Extraction solvent (e.g., hexane or ethyl acetate)[16]
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Procedure:
-
Pipette 200 µL of plasma into a glass centrifuge tube.
-
Add the internal standard and briefly vortex.
-
Add 400 µL of cold acetonitrile to precipitate proteins.[15] Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass tube.
-
Add 1 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer (hexane) to a new tube.
-
Dry the extract completely under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of silylating reagent (e.g., BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to facilitate derivatization.[17]
-
Cool the sample to room temperature before GC-MS analysis.
Protocol 2: GC-MS Analysis of Retinoxytrimethylsilane
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column: A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable.
2. GC Conditions (Example):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 150°C, hold for 1 min. Ramp to 300°C at 15°C/min. Hold at 300°C for 5 min. |
3. MS Conditions (Example):
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification. Full scan for initial identification. |
| Ions to Monitor | Based on the fragmentation pattern of retinoxytrimethylsilane and the internal standard. Common fragments for TMS derivatives arise from the loss of a methyl group ([M-15]+).[18][19] |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Retinoid Analysis from Plasma
| Method | Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) | Throughput |
| Protein Precipitation (PPT) | 85-95 | 20-30 (Ion Suppression) | <15 | High |
| Liquid-Liquid Extraction (LLE) | 90-105 | 5-15 (Ion Suppression) | <10 | Medium |
| Solid-Phase Extraction (SPE) | 95-110 | <5 | <5 | Low |
Note: These are representative values and can vary based on the specific analyte and matrix.
Table 2: Troubleshooting Summary for Quantitative Analysis
| Symptom | Potential Cause | Recommended Action |
| Low Recovery | Inefficient extraction or analyte degradation | Optimize extraction solvent and pH; ensure proper sample handling to maintain stability. |
| High Variability | Inconsistent sample preparation or instrumental instability | Ensure precise pipetting; automate sample preparation if possible; perform system suitability tests. |
| Poor Linearity | Matrix effects or detector saturation | Dilute samples to minimize matrix effects; narrow the calibration range. |
Visualizations
Caption: Experimental workflow for retinoxytrimethylsilane quantification.
Caption: Troubleshooting decision tree for GC-MS analysis.
References
- 1. sciex.com [sciex.com]
- 2. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. gcms.cz [gcms.cz]
- 7. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 8. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. youtube.com [youtube.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
"factors affecting the hydrolysis rate of retinoxytrimethylsilane"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with retinoxytrimethylsilane. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the factors that affect the hydrolysis rate of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the hydrolysis rate of retinoxytrimethylsilane?
A1: The hydrolysis of retinoxytrimethylsilane, a trimethylsilyl (TMS) ether, is primarily influenced by several key factors:
-
pH: The stability of the silyl ether bond is highly dependent on pH. Hydrolysis is significantly accelerated under both acidic and basic conditions. Near neutral pH (around 7), the rate of hydrolysis is slowest.[1][2][3]
-
Solvent: Protic solvents, such as water, alcohols (e.g., methanol, ethanol), can participate in the hydrolysis reaction and accelerate the cleavage of the silyl ether bond.[1] Aprotic solvents, especially when anhydrous, provide a more stable environment.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Higher temperatures provide the necessary activation energy for the cleavage of the silicon-oxygen bond.
-
Steric Hindrance: The trimethylsilyl group is relatively small, making retinoxytrimethylsilane one of the more labile silyl ethers and thus more susceptible to hydrolysis compared to bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).[4]
-
Catalysts: The presence of certain catalysts can dramatically increase the hydrolysis rate. Fluoride ions (e.g., from tetra-n-butylammonium fluoride - TBAF) are particularly effective at cleaving silicon-oxygen bonds.[1] Lewis acids can also promote cleavage.[1]
Q2: How does the structure of the silyl ether affect its stability towards hydrolysis?
A2: The stability of a silyl ether is directly related to the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered silyl groups provide greater protection to the silicon-oxygen bond, making them more resistant to hydrolysis. The general order of stability for common silyl ethers from least to most stable is:
TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBDMS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl)[1][4]
Retinoxytrimethylsilane, being a TMS ether, is on the lower end of this stability spectrum.
Q3: Can the choice of solvent prevent the hydrolysis of retinoxytrimethylsilane?
A3: Yes, the choice of solvent plays a crucial role. To minimize hydrolysis, it is advisable to use anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), or toluene. Protic solvents, especially in the presence of trace amounts of acid or base, will facilitate hydrolysis.[1]
Q4: I am observing decomposition of my product when using TBAF to deprotect a silyl ether on another part of the molecule. What can I do?
A4: The basicity of TBAF solutions can sometimes lead to decomposition of sensitive substrates. To mitigate this, you can consider buffering the TBAF solution with a mild acid like acetic acid. Alternatively, using other fluoride sources that are generally less basic, such as HF-Pyridine, could be a viable option. If your compound is stable under acidic conditions, switching to an acid-catalyzed deprotection method might also solve the issue.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving the hydrolysis of retinoxytrimethylsilane.
| Issue | Potential Cause | Recommended Solution |
| Premature hydrolysis of retinoxytrimethylsilane during reaction workup. | The aqueous workup solution is too acidic or basic. | Neutralize the reaction mixture to a pH of approximately 7 before extraction. Use a buffered aqueous solution (e.g., saturated sodium bicarbonate or ammonium chloride) for washing.[1] |
| Prolonged contact time with the aqueous phase. | Perform extractions quickly and minimize the time the organic layer is in contact with the aqueous phase. | |
| Retinoxytrimethylsilane is degrading on a silica gel column during purification. | Residual acidity of the silica gel. | Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) before packing the column. Alternatively, use pre-treated neutral silica gel.[1] |
| The eluent is too polar or contains protic solvents (e.g., methanol). | Use a less polar eluent system if possible. If a protic solvent is necessary, add a small amount of a base like triethylamine to the eluent to suppress degradation.[1] | |
| Inconsistent hydrolysis rates between experiments. | Variation in the pH of the reaction mixture. | Ensure consistent and accurate pH measurement and control in all experiments. Use buffered solutions where appropriate. |
| Presence of trace amounts of water or other protic impurities in solvents. | Use freshly dried, anhydrous solvents for all experiments where hydrolysis is to be avoided or carefully controlled. | |
| Temperature fluctuations. | Use a temperature-controlled reaction setup (e.g., a water bath or heating mantle with a thermostat) to maintain a constant temperature. | |
| Difficulty in quantitatively monitoring the hydrolysis reaction. | Inaccurate sampling or quenching of the reaction. | At each time point, withdraw a precise volume of the reaction mixture and immediately quench the hydrolysis by adding it to a solution that neutralizes the catalyst (e.g., a strong base for an acid-catalyzed reaction or vice-versa) and removes water. |
| Unstable analytical standards. | Prepare fresh analytical standards of retinoxytrimethylsilane and retinol for each experiment and store them under anhydrous and inert conditions. |
Quantitative Data on Silyl Ether Stability
| Silyl Ether | Abbreviation | Relative Rate of Acid-Catalyzed Hydrolysis | Relative Rate of Base-Catalyzed Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data sourced from multiple references.[4] |
General Trends:
-
pH Effect: The rate of hydrolysis is minimal at neutral pH and increases significantly in both acidic (pH < 4) and basic (pH > 10) conditions.[2][3]
-
Temperature Effect: The rate of hydrolysis generally follows the Arrhenius equation, with the rate constant increasing exponentially with temperature.
-
Solvent Effect: Protic solvents accelerate hydrolysis compared to aprotic solvents. The presence of water, even in small amounts, can significantly impact the hydrolysis rate.[1]
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of Retinoxytrimethylsilane by ¹H NMR Spectroscopy
This protocol describes a method for monitoring the kinetics of retinoxytrimethylsilane hydrolysis in situ using ¹H NMR spectroscopy.[5][6][7][8][9]
Materials:
-
Retinoxytrimethylsilane
-
Deuterated solvent (e.g., CD₃CN, acetone-d₆)
-
Buffer solutions of desired pH prepared in D₂O
-
Internal standard (e.g., mesitylene or 1,3,5-trinitrobenzene)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of retinoxytrimethylsilane and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, place the desired volume of the buffered D₂O solution.
-
Bring the NMR spectrometer to the desired reaction temperature.
-
Initiate the reaction by injecting a known amount of the retinoxytrimethylsilane stock solution into the NMR tube containing the buffer.
-
Quickly mix the contents and place the NMR tube in the spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the trimethylsilyl group of retinoxytrimethylsilane (around 0.2-0.3 ppm) and a characteristic signal of the liberated retinol, relative to the integral of the internal standard.
-
Plot the concentration of retinoxytrimethylsilane versus time to determine the reaction rate.
Protocol 2: Quantitative Analysis of Retinoxytrimethylsilane Hydrolysis by HPLC
This protocol outlines a method for quantifying the hydrolysis of retinoxytrimethylsilane by analyzing quenched reaction aliquots using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Retinoxytrimethylsilane
-
Solvent for the reaction (e.g., acetonitrile, THF)
-
Aqueous buffer of desired pH
-
Quenching solution (e.g., a cold, anhydrous aprotic solvent with a neutralizing agent)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase (e.g., a mixture of acetonitrile and water)
-
Retinol standard
Procedure:
-
Prepare a reaction mixture of retinoxytrimethylsilane in the chosen solvent and aqueous buffer at a constant temperature.
-
At predetermined time intervals, withdraw a precise aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in the cold quenching solution.
-
Analyze the quenched samples by HPLC.
-
Develop an HPLC method that effectively separates retinoxytrimethylsilane from retinol.
-
Create a calibration curve for both retinoxytrimethylsilane and retinol using standards of known concentrations.
-
Quantify the amount of retinoxytrimethylsilane remaining and retinol formed at each time point using the calibration curves.
-
Plot the concentration of retinoxytrimethylsilane versus time to determine the hydrolysis rate.
Visualizations
Caption: Key factors influencing the rate of retinoxytrimethylsilane hydrolysis.
Caption: General workflow for studying the hydrolysis kinetics of retinoxytrimethylsilane.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing isomerization of retinoxytrimethylsilane during analysis"
Welcome to the technical support center for the analysis of retinoxytrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isomerization and ensuring accurate analytical results.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of retinoxytrimethylsilane.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram, suggesting isomerization. | Light Exposure: Retinoids and their derivatives are highly susceptible to photoisomerization.[1][2][3] | - Work under yellow or red light.[1] - Use amber vials or foil-wrapped containers for samples and standards.[2] - Minimize exposure of the sample to ambient light during all handling steps. |
| Heat Exposure: Elevated temperatures can induce thermal isomerization.[3][4] | - Store samples and standards at or below -20°C, and preferably at -80°C for long-term storage.[2] - Perform sample preparation steps on ice or in a cold room. - Use a cooled autosampler set to a low temperature (e.g., 4°C).[5] - Avoid excessive heating during solvent evaporation; use a gentle stream of nitrogen at low temperatures (<40°C). | |
| Acidic Conditions: Acidic pH can catalyze the isomerization of retinoids. | - Ensure all solvents and reagents are neutral or slightly basic. - If acidic conditions are necessary for chromatography, minimize the time the sample is in the acidic mobile phase before injection. - Consider using a mobile phase with a less acidic modifier if separation allows. | |
| Oxygen Exposure: Oxidation can lead to degradation and the formation of interfering compounds. | - Use degassed solvents for sample preparation and mobile phases. - Blanket samples and standards with an inert gas like nitrogen or argon. - Use sealed vials with minimal headspace. | |
| Poor peak shape or resolution. | Inappropriate Column Chemistry: The choice of HPLC column is critical for separating isomers. | - Use a C18 or C30 reversed-phase column for good separation of retinoid isomers. - Consider a column with a different selectivity if co-elution is suspected. |
| Suboptimal Mobile Phase: The mobile phase composition affects retention and resolution. | - Optimize the gradient and solvent composition (e.g., methanol, acetonitrile, water) to improve separation. - The addition of a small amount of a modifier like ammonium acetate may improve peak shape. | |
| Low analyte recovery. | Adsorption to Surfaces: Retinoids can adsorb to glass and plastic surfaces. | - Use silanized glassware or polypropylene tubes. - Minimize sample transfer steps. |
| Incomplete Extraction: The analyte may not be fully extracted from the sample matrix. | - Optimize the extraction solvent and procedure. - Perform multiple extractions and pool the extracts. | |
| Degradation during Sample Preparation: Harsh conditions can lead to analyte loss. | - Follow all recommendations for preventing light, heat, and oxygen exposure. - Consider the use of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvent. | |
| Inconsistent results between runs. | Sample Instability in Autosampler: Degradation can occur while samples are waiting for injection. | - Use a cooled autosampler. - Limit the time samples are stored in the autosampler before analysis. - Prepare fresh samples for each analytical run if instability is observed. |
| Standard Instability: Degradation of stock and working standards will lead to inaccurate quantification. | - Prepare fresh working standards daily from a stock solution stored at -80°C. - Protect standards from light and heat at all times. |
Frequently Asked Questions (FAQs)
Q1: What is retinoxytrimethylsilane and why is its isomerization a concern?
Retinoxytrimethylsilane is a trimethylsilyl ether derivative of retinol (Vitamin A). The silylation is intended to increase its stability compared to retinol.[6] However, like other retinoids, it contains a polyene chain with conjugated double bonds that can undergo isomerization when exposed to energy sources like light and heat.[1][7] This is a concern because different isomers can have different biological activities and chromatographic properties, leading to inaccurate quantification and misinterpretation of experimental results.[1]
Q2: What are the primary factors that cause isomerization of retinoxytrimethylsilane?
The primary factors that can induce isomerization are:
-
Light: Exposure to UV and even ambient fluorescent light can cause rapid photoisomerization.[1][2][3]
-
Heat: Elevated temperatures provide the energy for thermal isomerization.[3][4]
-
Acidic pH: Protons can catalyze the rearrangement of the double bonds.
-
Oxygen: While primarily causing oxidation, the resulting radicals can also contribute to isomerization.
Q3: How can I minimize isomerization during sample preparation?
To minimize isomerization during sample preparation, it is crucial to control the sample environment:
-
Lighting: Work in a room with yellow or red lighting, or under subdued light conditions.[1]
-
Temperature: Keep samples on ice or in a cooling block throughout the preparation process.
-
Atmosphere: Use solvents that have been degassed and handle samples under an inert gas like nitrogen or argon.
-
Additives: Consider adding an antioxidant such as BHT to your extraction solvents to prevent oxidative degradation.
Q4: What are the recommended storage conditions for retinoxytrimethylsilane samples and standards?
For optimal stability, samples and standards should be stored at -80°C in amber glass vials, with the headspace flushed with an inert gas. For short-term storage (a few days), -20°C may be acceptable.[2]
Q5: Which analytical techniques are best suited for the analysis of retinoxytrimethylsilane while minimizing isomerization?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable technique.[5][8] To minimize on-instrument isomerization:
-
Use a cooled autosampler (e.g., 4°C).[5]
-
Employ a reversed-phase C18 or C30 column, which often provides good separation of isomers.
-
Optimize the mobile phase to achieve a short run time, minimizing the time the analyte spends on the column.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but the high temperatures of the injection port and oven can potentially induce thermal isomerization. If using GC-MS, it is important to use the lowest possible temperatures that still allow for good chromatography.
Experimental Protocols
Protocol 1: Sample Preparation from a Cream Formulation
This protocol describes the extraction of retinoxytrimethylsilane from a topical cream formulation for HPLC analysis.
-
Preparation: Perform all steps under yellow light and in a well-ventilated fume hood.
-
Sample Weighing: Accurately weigh approximately 1 gram of the cream into a 50 mL polypropylene centrifuge tube.
-
Extraction:
-
Add 10 mL of ethanol containing 0.1% BHT to the tube.
-
Vortex for 2 minutes to disperse the cream.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
Isolation:
-
Carefully transfer the supernatant to a clean 15 mL polypropylene tube.
-
Repeat the extraction step on the pellet with another 10 mL of ethanol with BHT.
-
Combine the supernatants.
-
-
Filtration and Dilution:
-
Filter the combined supernatant through a 0.45 µm PTFE syringe filter into an amber HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.
-
-
Analysis: Immediately place the vial in a cooled autosampler (4°C) for analysis.
Protocol 2: HPLC-UV Analysis
This protocol outlines a general HPLC-UV method for the quantification of retinoxytrimethylsilane and the separation of its potential isomers.
-
Instrumentation: HPLC system with a UV detector and a cooled autosampler.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol/Acetonitrile (50:50, v/v)
-
-
Gradient Program:
-
Start with 80% B.
-
Linearly increase to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Autosampler Temperature: 4°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 325 nm.
Visualizations
Caption: Workflow for retinoxytrimethylsilane analysis.
Caption: Logic for troubleshooting isomerization.
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kth.diva-portal.org [kth.diva-portal.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. myrevea.com [myrevea.com]
- 7. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Retinoxytrimethylsilane
Welcome to the technical support center for the purification of retinoxytrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this sensitive compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of retinoxytrimethylsilane in a question-and-answer format.
Column Chromatography Issues
Q1: My retinoxytrimethylsilane appears to be degrading on the silica gel column, leading to low yields and multiple spots on TLC. What's happening and how can I prevent it?
A1: Retinoxytrimethylsilane, being a trimethylsilyl (TMS) ether, is highly susceptible to hydrolysis under acidic conditions. Standard silica gel is slightly acidic and can catalyze the cleavage of the TMS group, reverting the compound back to retinol, which can then potentially degrade further.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a tertiary amine, such as 1-3% triethylamine, before packing the column.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Minimize Contact Time: Perform flash column chromatography to reduce the time the compound spends on the stationary phase.
-
Work at Low Temperatures: Running the column at a lower temperature can help to slow down the degradation process.
Q2: I'm observing poor separation between retinoxytrimethylsilane and non-polar impurities. How can I improve the resolution?
A2: Poor separation of non-polar compounds can be due to an inappropriate solvent system or overloading of the column.
Solutions:
-
Optimize the Solvent System: Use a less polar solvent system to increase the retention of your compound on the column, thereby improving separation from very non-polar impurities. A good starting point for non-polar compounds is a low percentage of ethyl acetate in hexane (e.g., 5% EtOAc/hexane) or even 100% hexane.[2] Experiment with different solvent systems using thin-layer chromatography (TLC) first to find the optimal conditions.[3]
-
Gradient Elution: Start with a very non-polar solvent and gradually increase the polarity. This will help to first elute the most non-polar impurities, followed by your product.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Distillation Issues
Q3: I am trying to purify retinoxytrimethylsilane by vacuum distillation, but I am experiencing decomposition at high temperatures. What are the best practices?
A3: Retinoids are known to be sensitive to heat.[4] Prolonged exposure to high temperatures during distillation can lead to degradation.
Solutions:
-
Use High Vacuum: A high vacuum will lower the boiling point of retinoxytrimethylsilane, allowing distillation to occur at a lower temperature.
-
Short-Path Distillation: For high boiling and thermally sensitive compounds, a Kugelrohr or short-path distillation apparatus is ideal as it minimizes the distance the compound travels and the time it spends at high temperatures.
-
Inert Atmosphere: Always perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
General Purity and Stability Issues
Q4: After my workup, I notice the formation of retinol in my crude product. How can I minimize this hydrolysis?
A4: The trimethylsilyl ether linkage is sensitive to both acidic and basic aqueous conditions.
Solutions:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve filtering the reaction mixture through a pad of celite or silica gel to remove solid byproducts.
-
Neutral Aqueous Wash: If an aqueous wash is necessary, use a neutral solution like brine (saturated aqueous NaCl) and work quickly. Avoid acidic or basic washes.
-
Thorough Drying: Ensure all organic extracts are thoroughly dried with an anhydrous drying agent (e.g., Na2SO4 or MgSO4) before solvent evaporation.
Q5: My purified retinoxytrimethylsilane is turning yellow and showing impurities upon storage. How can I improve its stability?
A5: Retinoids are sensitive to light, air, and heat.[4]
Solutions:
-
Store Under Inert Atmosphere: Store the purified compound under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Protect from Light: Use amber-colored vials or wrap the container in aluminum foil to protect it from light.
-
Low-Temperature Storage: Store the compound at low temperatures, preferably in a freezer (-20 °C or lower).
-
Use of Antioxidants: For long-term storage or formulation, consider adding an antioxidant like butylated hydroxytoluene (BHT).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude retinoxytrimethylsilane sample?
A1: Common impurities can include:
-
Unreacted Retinol: The starting material for the silylation reaction.
-
Silylating Agent Byproducts: For example, if using trimethylsilyl chloride (TMSCl) with a base like triethylamine, you may have triethylammonium chloride. If using a silylating agent like bis(trimethylsilyl)acetamide (BSA), you will have acetamide as a byproduct.[5]
-
Hydrolysis Product: Retinol, formed from the hydrolysis of retinoxytrimethylsilane during workup or purification.
-
Oxidation/Degradation Products: Retinoids are prone to oxidation and degradation, leading to a variety of related compounds.
Q2: Which analytical techniques are best for assessing the purity of retinoxytrimethylsilane?
A2: A combination of techniques is often ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to assess purity and quantify non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify major impurities.
Q3: Is it better to purify retinoxytrimethylsilane by column chromatography or distillation?
A3: The choice depends on the nature of the impurities.
-
Column Chromatography: Is effective for removing non-volatile impurities with different polarities, such as unreacted retinol. However, care must be taken to avoid degradation on the column.
-
Distillation: Is suitable for removing non-volatile or very high-boiling impurities. It is also a good option if the compound is found to be unstable on silica gel.[7] For thermally sensitive compounds, vacuum distillation is necessary.
Data Presentation
The following table summarizes the relative stability of common silyl ethers to acidic hydrolysis. This data is for analogous silyl ethers and serves as a guide to understanding the lability of the trimethylsilyl (TMS) group in retinoxytrimethylsilane.
| Silyl Ether | Relative Rate of Acidic Hydrolysis |
| Trimethylsilyl (TMS) | ~1 |
| Triethylsilyl (TES) | ~64 |
| tert-Butyldimethylsilyl (TBDMS) | ~20,000 |
| Triisopropylsilyl (TIPS) | ~700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | ~5,000,000 |
Data is representative and compiled from general organic chemistry resources on silyl ether stability.[8]
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
Prepare the eluent for the column. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). Add 1% triethylamine to the eluent mixture.
-
In a beaker, create a slurry of silica gel in the prepared eluent.
-
-
Packing the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Pour a small layer of sand into the column.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude retinoxytrimethylsilane in a minimal amount of a non-polar solvent (e.g., hexane).
-
Carefully add the sample solution to the top of the column using a pipette.
-
-
Elution:
-
Begin adding the eluent to the column and start collecting fractions.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: General Procedure for Vacuum Distillation
-
Apparatus Setup:
-
Set up a distillation apparatus suitable for vacuum, preferably a short-path apparatus.
-
Ensure all glassware is dry and all joints are properly sealed with vacuum grease.
-
Connect the apparatus to a high-vacuum pump through a cold trap.
-
-
Distillation:
-
Place the crude retinoxytrimethylsilane in the distillation flask.
-
Slowly apply vacuum to the system.
-
Once the desired vacuum is reached, begin heating the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of retinoxytrimethylsilane.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
Transfer the purified product to a clean, dry, amber-colored vial under an inert atmosphere.
-
Visualizations
Caption: General workflow for the synthesis and purification of retinoxytrimethylsilane.
References
- 1. Purification [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. segovia-hernandez.com [segovia-hernandez.com]
- 6. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Addressing Solubility Issues of Retinoxytrimethylsilane In Vitro
Welcome to the technical support center for retinoxytrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is retinoxytrimethylsilane and why is its solubility a concern in vitro?
Retinoxytrimethylsilane is a synthetic derivative of retinol (Vitamin A) where the hydroxyl group is protected by a trimethylsilyl group. This modification enhances its stability.[1] Like other retinoids, it is a lipophilic (fat-soluble) molecule, which inherently leads to poor solubility in aqueous solutions such as cell culture media. This can result in compound precipitation, leading to inaccurate and inconsistent experimental results.
Q2: What are the primary recommended solvents for preparing a stock solution of retinoxytrimethylsilane?
Based on the properties of structurally similar retinoids like all-trans retinoic acid (ATRA), Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[2][3][4] Ethanol can also be used, but the achievable concentration is typically lower than with DMSO.[3][4]
Q3: I am observing precipitation when I dilute my retinoxytrimethylsilane DMSO stock solution into my cell culture medium. What can I do to prevent this?
This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment.[5] Here are several troubleshooting steps:
-
Pre-warm the cell culture medium: Adding the stock solution to media that has been pre-warmed to 37°C can help improve solubility.[2][3]
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed media.[5]
-
Slowly add the stock solution: Add the stock solution dropwise to the culture medium while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations.[5]
-
Reduce the final concentration: The final concentration of retinoxytrimethylsilane in your experiment may be exceeding its aqueous solubility limit. Try lowering the working concentration.
-
Maintain a low final DMSO concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Possible Cause: Inconsistent dosing due to precipitation of retinoxytrimethylsilane in the culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Preparing a stable, high-concentration stock solution.
Challenge: Difficulty in dissolving retinoxytrimethylsilane powder.
Recommendations:
-
Solvent Choice: Use high-purity, anhydrous DMSO.
-
Warming: Gently warm the solvent to 37°C to aid dissolution.[2][3]
-
Vortexing/Sonication: Use a vortex mixer or a brief sonication to ensure the compound is fully dissolved.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and air to maintain stability.[6]
Data Presentation
Table 1: Solubility of All-Trans Retinoic Acid (ATRA) in Common Solvents *
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 25 | ~83 | [4] |
| Ethanol | 10 | ~33 | [4] |
| 95% Ethanol | Not specified | 9 | [3] |
Experimental Protocols
Protocol 1: Preparation of a Retinoxytrimethylsilane Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of retinoxytrimethylsilane for use in in vitro experiments.
Materials:
-
Retinoxytrimethylsilane (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Calculate the required amount of retinoxytrimethylsilane and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
In a sterile, light-protected tube, add the calculated volume of DMSO.
-
Gently warm the DMSO to 37°C.
-
Add the retinoxytrimethylsilane powder to the warmed DMSO.
-
Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the tube.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Caption: Workflow for preparing a retinoxytrimethylsilane stock solution.
Protocol 2: Dilution of Retinoxytrimethylsilane Stock Solution into Cell Culture Medium
Objective: To prepare a working solution of retinoxytrimethylsilane in cell culture medium while minimizing precipitation.
Materials:
-
Retinoxytrimethylsilane stock solution in DMSO
-
Complete cell culture medium
-
Sterile tubes
-
Water bath or incubator at 37°C
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Thaw an aliquot of the retinoxytrimethylsilane stock solution at room temperature, protected from light.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired working concentration. For example, to achieve a 1 µM final concentration from a 10 mM stock:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium (resulting in a 100 µM solution).
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed medium to get the final 1 µM working solution.
-
-
Add the final working solution to the cells immediately after preparation.
Advanced Solubilization and Delivery Strategies
For experiments requiring higher concentrations of retinoxytrimethylsilane or for long-term studies where stability is a major concern, consider the following advanced strategies:
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like retinoids within their central cavity, increasing their aqueous solubility and stability.[7][8][9]
Caption: Encapsulation of retinoxytrimethylsilane by cyclodextrin.
Liposomal Encapsulation
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate lipophilic compounds like retinoxytrimethylsilane, facilitating their delivery into cells and improving their stability in aqueous solutions.[10]
Caption: Liposomal delivery of retinoxytrimethylsilane into a cell.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. store.reprocell.com [store.reprocell.com]
- 4. Retinoic Acid (Tretinoin) | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin encapsulation enabling the anticancer repositioning of disulfiram: Preparation, analytical and in vitro biological characterization of the inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wbcil.com [wbcil.com]
"optimizing instrumental parameters for retinoxytrimethylsilane detection"
Welcome to the technical support center for the analysis of retinoxytrimethylsilane. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is retinoxytrimethylsilane and why is it analyzed?
A1: Retinoxytrimethylsilane is a trimethylsilyl (TMS) ether derivative of retinol (Vitamin A). Derivatization is a necessary step for the gas chromatography (GC) analysis of retinol. This process increases the volatility and thermal stability of the retinol molecule, making it suitable for GC-based separation and detection, often by mass spectrometry (MS).[1][2] This analysis is crucial for quantifying Vitamin A levels in biological samples for clinical research and nutritional studies.[1]
Q2: Which derivatization reagents are suitable for converting retinol to retinoxytrimethylsilane?
A2: The most common and effective reagents for this silylation are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][2] A mixture of BSTFA with 10% TMCS is frequently used to derivatize the hydroxyl group of retinol.[1]
Q3: What analytical technique is most commonly used for the detection of retinoxytrimethylsilane?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the quantification of retinoxytrimethylsilane.[1] GC provides the necessary separation of the analyte from other sample components, while MS offers sensitive and selective detection based on the mass-to-charge ratio of the molecule and its fragments.
Q4: What are the expected mass spectral fragments for retinoxytrimethylsilane?
A4: For trimethylsilylated compounds, a common fragmentation pattern involves the loss of a methyl group ([M-15]⁺).[3] The mass spectrum of retinoxytrimethylsilane will exhibit a molecular ion peak and characteristic fragment ions that can be used for identification and quantification in selected ion monitoring (SIM) mode.
Q5: Why is it important to use low-bleed GC columns for this analysis?
A5: Using a designated low-bleed ("MS" grade) GC column is crucial as it minimizes the background noise (column bleed) in the mass spectrometer.[4] This leads to significantly improved detection limits and cleaner mass spectra, which is essential for accurate qualitative and quantitative analysis.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of retinoxytrimethylsilane.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal/Peak | Incomplete derivatization. | - Ensure the sample is completely dry before adding the derivatization reagent, as moisture can deactivate the reagent. - Optimize reaction time and temperature. While some reactions are fast at room temperature, others may require heating (e.g., 60-100°C) for a specific duration.[2] - Use a catalyst like TMCS with BSTFA to enhance the reaction rate.[1][2] |
| Analyte degradation. | - Retinol is sensitive to light and temperature. Handle samples accordingly and store them properly.[5] - Ensure the GC inlet temperature is not excessively high, which could cause thermal degradation of the derivative. | |
| Issues with the GC-MS system. | - Check for leaks in the GC system, especially at the injector and column fittings.[6] - Verify the MS is properly tuned. Use the manufacturer's standard tuning compound (e.g., PFTBA) to ensure mass axis calibration and sensitivity are optimal.[4][7] | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system. | - Use an inert liner in the GC inlet.[6] - Silanize glassware to mask active Si-OH groups that can cause sample adsorption.[8] - Ensure the column is properly installed in both the injector and the MS transfer line to avoid dead volume.[6] |
| Column overload. | - Dilute the sample or reduce the injection volume. | |
| Inappropriate solvent for injection. | - The sample should be dissolved in a solvent that is compatible with the GC phase and conditions. Heptane or similar non-polar solvents are often suitable.[9] | |
| Inconsistent Retention Times | Fluctuations in carrier gas flow. | - Check the carrier gas supply and ensure regulators are functioning correctly. - Perform a leak check on the GC system. |
| Changes in the GC column. | - Condition the column properly before use to ensure a stable stationary phase.[4] - If the column is old or contaminated, it may need to be trimmed or replaced. | |
| High Background Noise | Column bleed. | - Use a low-bleed MS-certified GC column.[4] - Ensure the final temperature of your GC oven program does not exceed the column's maximum operating temperature. |
| Contamination. | - Check for contamination in the carrier gas, sample, solvent, or derivatization reagents. - Bake out the injector and column to remove contaminants. |
Experimental Protocols
Protocol 1: Derivatization of Retinol to Retinoxytrimethylsilane
This protocol describes the conversion of retinol in a dried sample extract to its trimethylsilyl derivative for GC-MS analysis.
Materials:
-
Dried sample extract containing retinol
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% Trimethylchlorosilane (TMCS)[1]
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile)
-
Heating block or oven
-
GC vials with inert caps
Procedure:
-
Ensure the sample extract containing retinol is completely dry. This is often achieved by evaporating the solvent under a stream of nitrogen.[1]
-
Add a small volume of anhydrous solvent (e.g., 50 µL of pyridine) to reconstitute the dried extract if necessary.
-
Add 100 µL of the BSTFA + 10% TMCS reagent to the vial.[1]
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes to ensure complete derivatization. Reaction conditions may need to be optimized depending on the sample matrix and concentration.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. An aliquot of the supernatant can be directly injected.
Optimized Instrumental Parameters
The following table summarizes typical starting parameters for the GC-MS analysis of retinoxytrimethylsilane. These should be optimized for your specific instrument and application.
| Parameter | Typical Value / Condition | Notes for Optimization |
| Gas Chromatograph (GC) | ||
| GC Column | Low-bleed capillary column (e.g., HP-1MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness. | A non-polar phase is suitable for this analyte. Narrower bore columns can increase efficiency and speed up analysis.[10] |
| Carrier Gas | Helium | Maintain a constant flow rate (e.g., 1.0-1.5 mL/min). Proper flow is critical for good chromatography.[6] |
| Injection Mode | Splitless or Split | Use splitless for trace analysis to maximize sensitivity. A split injection may be necessary for more concentrated samples to avoid column overload. |
| Injector Temperature | 250 - 280 °C | Should be high enough to ensure rapid volatilization of the derivative without causing thermal degradation. |
| Oven Program | Initial: 150°C, hold for 1 min. Ramp: 10-20°C/min to 300°C, hold for 5 min. | The temperature program should be optimized to achieve good separation from other components in the sample matrix. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard EI energy is 70 eV. Reducing the electron energy can sometimes increase the abundance of the molecular ion but will decrease overall sensitivity.[4] |
| Ion Source Temp. | 230 °C | Higher source temperatures can reduce contamination but may increase fragmentation. |
| Quadrupole Temp. | 150 °C | Helps maintain mass accuracy and prevent contamination of the analyzer. |
| MS Transfer Line | 280 - 300 °C | Must be hot enough to prevent condensation of the analyte as it elutes from the GC column. |
| Acquisition Mode | Scan and/or Selected Ion Monitoring (SIM) | Use full scan mode for initial identification. Use SIM mode for quantification to achieve maximum sensitivity by monitoring characteristic ions of retinoxytrimethylsilane. |
Visual Workflows
References
- 1. GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. gcms.cz [gcms.cz]
Validation & Comparative
Comparative Stability of Retinoxytrimethylsilane and Retinyl Palmitate: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients is paramount for ensuring product efficacy and shelf-life. This guide provides a detailed comparison of the stability of two retinoid derivatives: retinoxytrimethylsilane and retinyl palmitate.
Retinoids, a class of compounds derived from vitamin A, are widely utilized in dermatology for their significant effects on skin cell proliferation and differentiation. Retinyl palmitate, an ester of retinol and palmitic acid, is a commonly used and well-studied retinoid. Retinoxytrimethylsilane, a silyl ether derivative of retinol, is a less common but noteworthy alternative. Their chemical stability under various conditions directly impacts their formulation, storage, and ultimate therapeutic effectiveness.
Data Presentation: Quantitative Stability Comparison
While extensive quantitative stability data is available for retinyl palmitate, similar peer-reviewed studies on retinoxytrimethylsilane are scarce. The following table summarizes the available data for retinyl palmitate and provides a qualitative assessment for retinoxytrimethylsilane based on the known chemical properties of trimethylsilyl (TMS) ethers. TMS ethers are generally recognized for their lability, particularly their susceptibility to hydrolysis.
| Stability Parameter | Retinoxytrimethylsilane (Qualitative Assessment) | Retinyl Palmitate (Quantitative Data) | Experimental Conditions | Reference |
| Thermal Stability | Likely less stable than retinyl palmitate. Susceptible to degradation at elevated temperatures. | Relatively stable. Long-term and accelerated stability testing revealed a 40%-100% decline at 40°C after 6 months in some cosmetic formulations.[1] | Storage at 40°C for 6 months in a cosmetic formulation. | [1] |
| Photostability | Expected to be sensitive to UV radiation, similar to other retinoids. | Light degradation is more pronounced than temperature-induced degradation.[1] Can be protected from photodegradation by encapsulation or the addition of antioxidants.[2] | Exposure to UVA/UVB radiation in various formulations. | [1][2] |
| Oxidative Stability | The polyene chain is susceptible to oxidation. | Prone to oxidation. Antioxidants like butylated hydroxytoluene (BHT) can protect it from degradation.[2] | Storage in the presence of oxygen and/or pro-oxidants. | [2] |
| Hydrolytic Stability | Highly susceptible to hydrolysis, especially under acidic or basic conditions, to yield retinol and trimethylsilanol. | More stable to hydrolysis than silyl ethers. The ester bond can be hydrolyzed by enzymes (esterases) in the skin to release retinol. | Aqueous environments, varying pH. | General chemical knowledge of silyl ethers. |
Experimental Protocols
The primary method for assessing the stability of retinoids is High-Performance Liquid Chromatography (HPLC).
Protocol for Retinoid Stability Testing using HPLC
Objective: To quantify the degradation of retinoxytrimethylsilane or retinyl palmitate in a given formulation under specific stress conditions (e.g., elevated temperature, UV exposure).
Materials:
-
Retinoid-containing formulation
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Reference standards of the parent retinoid and potential degradation products
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Environmental chamber for controlled temperature and humidity
-
UV light source for photostability testing
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the formulation.
-
Extract the retinoid using a suitable solvent system (e.g., methanol/acetonitrile). The extraction solvent may contain an antioxidant like BHT to prevent degradation during analysis.
-
Vortex or sonicate the sample to ensure complete extraction.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient or isocratic mixture of solvents, such as acetonitrile and water, is commonly used.
-
Column: A C18 reverse-phase column is typically employed for retinoid separation.
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.
-
Detection: UV detection at the wavelength of maximum absorbance for the specific retinoid (typically around 325 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Create a calibration curve using the reference standard of the retinoid. The concentration of the retinoid in the samples is determined by comparing their peak areas to the calibration curve.
-
-
Stability Study Design:
-
Initial Analysis (Time 0): Analyze the samples immediately after preparation to determine the initial concentration of the retinoid.
-
Stress Conditions: Store the samples under the desired stress conditions (e.g., 40°C/75% RH for thermal stability; controlled UV irradiation for photostability).
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks).
-
Data Analysis: Calculate the percentage of the retinoid remaining at each time point relative to the initial concentration.
-
Mandatory Visualization
Signaling Pathway for Retinoid Activity
Both retinoxytrimethylsilane and retinyl palmitate are pro-drugs that need to be converted to the biologically active form, retinoic acid, to exert their effects on the skin. The following diagram illustrates the proposed metabolic pathway.
Experimental Workflow for Stability Assessment
The logical flow of a typical stability study for these compounds is depicted below.
References
"validating the efficacy of retinoxytrimethylsilane against photoaging"
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of remedies for cutaneous photoaging, the premature aging of the skin due to cumulative exposure to ultraviolet (UV) radiation, has positioned retinoids at the forefront of dermatological research. From the well-established efficacy of tretinoin to the emergence of novel derivatives, the retinoid family offers a spectrum of options with varying potencies and tolerability profiles. This guide provides an objective comparison of the performance of key retinoids against the clinical and histological manifestations of photoaging, supported by experimental data and detailed methodologies.
While this guide focuses on well-documented retinoids, it is important to address the specific query regarding retinoxytrimethylsilane . Our comprehensive search of scientific literature and cosmetic ingredient databases reveals that retinoxytrimethylsilane is a silicone-based derivative of retinol. It is purported to offer enhanced stability and a more favorable tolerability profile compared to its parent compound. However, at present, there is a notable absence of publicly available, peer-reviewed clinical or experimental data to quantitatively validate its efficacy against photoaging in comparison to other retinoids. As such, it is categorized here as an emerging compound of interest, warranting further investigation to substantiate its anti-aging claims.
Comparative Efficacy of Retinoids on Photoaging Markers
The following tables summarize quantitative data from various clinical studies on the efficacy of different retinoids in improving key signs of photoaging.
| Retinoid | Concentration | Duration of Study | Improvement in Fine Wrinkles/Wrinkles | Improvement in Hyperpigmentation | Tolerability Profile |
| Tretinoin | 0.025% - 0.1% | 24 - 48 weeks | Significant improvement in fine and coarse wrinkling.[1] | Significant reduction in mottled hyperpigmentation.[1][2] | Higher incidence of irritation, erythema, and scaling.[1] |
| Retinol | 0.2% - 1.0% | 12 - 52 weeks | Significant improvement in fine wrinkles.[1] Parity with tretinoin 0.025% in some studies.[3][4] | Improvement in mottled hyperpigmentation.[5] | Generally better tolerated than tretinoin, with less irritation.[1][4] |
| Retinaldehyde | 0.05% - 0.1% | 8 - 12 weeks | 12% visible reduction in fine lines of the face at 8 weeks (0.1% concentration).[6][7] Significant improvement in skin texture (12.6% - 13.7%).[8] | 19% improvement in visible hyperpigmentation at 8 weeks (0.1% concentration).[6][7] | Well-tolerated with a good safety profile.[8][9] |
| Hydroxypinacolone Retinoate (HPR) | 0.1% - 0.2% | 4 - 16 weeks | 26% reduction in wrinkle visibility in 57% of volunteers after 4 weeks (0.2% concentration).[10] | 4.99% reduction in UV spots after 4 weeks (0.2% concentration).[10] | High participant satisfaction (85%) and positive perception of efficacy.[10] |
| Trifarotene | 50 µg/g | 12 weeks (Acne studies) | Demonstrated comedolytic, anti-inflammatory, and depigmenting actions in-vitro.[11] Efficacy in photoaging is an area of ongoing research.[12][13] | In-vitro depigmenting action.[11] | Favorable safety and tolerability in acne studies.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are representative protocols for key experiments cited in the evaluation of anti-photoaging compounds.
In Vitro Photoaging Model of Human Dermal Fibroblasts
This protocol establishes a cell-based model to study the effects of retinoids on photoaged skin.
-
Cell Culture: Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
UVA Irradiation: Upon reaching 80-90% confluency, the culture medium is replaced with phosphate-buffered saline (PBS). Cells are then exposed to a controlled dose of UVA radiation (e.g., 5 J/cm² daily for 3-7 consecutive days) to induce a photoaged phenotype.[14] A non-irradiated group serves as the control.
-
Treatment: Following irradiation, the PBS is replaced with fresh culture medium containing the test retinoid at various concentrations. A vehicle-treated group is included as a control.
-
Endpoint Analysis: After a predetermined incubation period (e.g., 24-72 hours), cells and culture supernatants are harvested for analysis of collagen synthesis, MMP expression, and other relevant biomarkers.
Collagen Synthesis Assay (ELISA)
This assay quantifies the production of type I procollagen, a precursor to collagen, in the culture medium of treated cells.
-
Sample Collection: Culture supernatants from the in vitro photoaging model are collected.
-
ELISA Procedure: A commercial Procollagen Type I C-Peptide (PIP) EIA kit is used. Briefly, standards and samples are added to a microplate pre-coated with an anti-PIP antibody.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a substrate solution.
-
The colorimetric reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.
-
The concentration of procollagen in the samples is determined by comparison to a standard curve.
Matrix Metalloproteinase (MMP) Inhibition Assay (Zymography)
This technique detects the activity of MMPs, enzymes that degrade collagen and other extracellular matrix proteins.
-
Sample Preparation: Culture supernatants are mixed with a non-reducing sample buffer.
-
Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with a substrate for the MMP of interest (e.g., gelatin for MMP-2 and MMP-9).
-
Enzyme Renaturation: After electrophoresis, the gel is washed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubation: The gel is incubated overnight in a developing buffer at 37°C, allowing the MMPs to digest the substrate.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Zones of enzymatic activity will appear as clear bands against a blue background, indicating substrate degradation. The intensity of the bands can be quantified using densitometry.[15]
Molecular Mechanisms and Signaling Pathways
Retinoids exert their anti-photoaging effects by modulating key signaling pathways that are disrupted by UV radiation.
UV-Induced MAPK Signaling Pathway and Retinoid Intervention
UV radiation activates the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the upregulation of the transcription factor AP-1. AP-1, in turn, increases the expression of matrix metalloproteinases (MMPs), which degrade collagen and elastin in the dermis. Retinoids can inhibit the activation of the MAPK pathway, thereby reducing MMP expression and preserving the integrity of the extracellular matrix.[16][17]
TGF-β Signaling Pathway and Retinoid-Mediated Collagen Synthesis
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in stimulating collagen production. In photoaged skin, this pathway can be impaired. Retinoids can enhance TGF-β signaling, leading to the activation of Smad proteins, which then translocate to the nucleus and promote the transcription of procollagen genes.[18][19]
Experimental Workflow for Retinoid Efficacy Validation
The following diagram outlines a typical workflow for validating the anti-photoaging efficacy of a novel retinoid compound.
References
- 1. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Topical Retinoids on Acne and Post-inflammatory Hyperpigmentation in Patients with Skin of Color: A Clinical Review and Implications for Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A double-blind randomized study comparing the association of Retinol and LR2412 with tretinoin 0.025% in photoaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Double-Blind, Comparative Clinical Study of Newly Formulated Retinol Serums vs Tretinoin Cream in Escalating Doses: A Method for Rapid Retinization With Minimized Irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical Retinoids to Reverse Skin Aging [nutritionfacts.org]
- 6. The Clinical Efficacy and Tolerability of a Novel Retinaldehyde Serum with Firming Peptides to Improve Skin Texture and Signs of Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinaldehyde serum improves skin texture, signs of photoaging in women [healio.com]
- 8. Efficacy and safety of retinaldehyde 0.1% and 0.05% creams used to treat photoaged skin: A randomized double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Use of Topical Retinaldehyde on Photoaged Skin – ScienceOpen [scienceopen.com]
- 10. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 11. Trifarotene – The latest retinoid - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 12. mdpi.com [mdpi.com]
- 13. Trifarotene: A Novel Therapeutic Option for Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An In Vitro Model for Fibroblast Photoaging Comparing Single and Repeated UVA Irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. All-trans-Retinoic Acid Suppresses Matrix Metalloproteinase Activity and Increases Collagen Synthesis in Diabetic Human Skin in Organ Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Attenuation of UVB-Induced Photo-Aging by Polyphenolic-Rich Spatholobus Suberectus Stem Extract Via Modulation of MAPK/AP-1/MMPs Signaling in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alteration of the TGF-beta/SMAD pathway in intrinsically and UV-induced skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TGFβ signaling in photoaging and UV-induced skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Retinoxytrimethylsilane and Tretinoin in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of retinoxytrimethylsilane and tretinoin, with a specific focus on their roles in gene expression. The information presented is intended to assist researchers and professionals in the fields of dermatology, cosmetology, and drug development in understanding the known mechanisms and potential applications of these two retinoids.
Introduction
Tretinoin, also known as all-trans retinoic acid, is a well-characterized retinoid that has been the subject of extensive research for decades. It is a potent modulator of gene expression and is the bioactive form of vitamin A that directly activates nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Its effects on cellular proliferation, differentiation, and inflammation are well-documented.
Retinoxytrimethylsilane, on the other hand, is a newer and less-studied compound. It is described in cosmetic and patent literature as a stabilized derivative of retinol.[1][2] The primary claim is that it provides the anti-aging benefits of retinol with reduced skin irritation.[1][2] It is hypothesized that retinoxytrimethylsilane acts as a prodrug, which, upon topical application, is converted to a biologically active retinoid like retinol. However, there is a notable lack of publicly available, peer-reviewed scientific studies detailing its specific effects on gene expression, its conversion efficiency to active retinoids in the skin, and its precise mechanism of action.
This guide will therefore present a comprehensive overview of the well-established data for tretinoin and a more inferred and prospective analysis for retinoxytrimethylsilane, based on the available information.
Quantitative Data Summary
Due to the lack of direct comparative studies, the following table summarizes the known effects of tretinoin on gene expression and provides a hypothetical profile for retinoxytrimethylsilane, assuming it acts as a retinol prodrug.
| Feature | Tretinoin (All-trans Retinoic Acid) | Retinoxytrimethylsilane |
| Mechanism of Action | Direct agonist for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), leading to direct regulation of gene transcription.[3] | Presumed to be a prodrug that converts to retinol and subsequently to retinoic acid to exert its effects.[1][2] Direct biological activity is not documented. |
| Key Regulated Genes | Upregulates genes involved in epidermal differentiation (e.g., Keratins), extracellular matrix production (e.g., Collagen I), and downregulates genes involved in inflammation (e.g., certain cytokines and matrix metalloproteinases).[3] | Data not available. Effects are presumed to be similar to retinol, which is less potent than tretinoin. |
| Potency in Gene Regulation | High. Directly activates nuclear receptors. | Lower than tretinoin, as it requires conversion to the active form. The efficiency of this conversion is unknown. |
| Clinical Efficacy | Well-established for treating acne, photoaging, and psoriasis. | Claimed to reduce the appearance of fine lines and wrinkles with lower irritation than traditional retinol.[1][2] |
| Side Effect Profile | Common side effects include skin irritation, erythema, peeling, and dryness.[4] | Marketed as being less irritating than retinol.[1] |
| Stability | Prone to degradation by light and air.[5][6] | Marketed as a more stable form of retinol.[1] |
Experimental Protocols
Studying the Effects of Tretinoin on Gene Expression in Skin Fibroblasts
This protocol provides a standard method for assessing changes in gene expression in human dermal fibroblasts following treatment with tretinoin.
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Once the cells reach 80-90% confluency, they are serum-starved for 24 hours. Subsequently, the cells are treated with a specific concentration of tretinoin (e.g., 1 µM) or vehicle (e.g., DMSO) for a defined period (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA extraction kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
Quantitative PCR (qPCR): The expression levels of target genes (e.g., COL1A1, MMP1, TIMP1) are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Proposed Experimental Protocol for Retinoxytrimethylsilane
To evaluate the effects of retinoxytrimethylsilane on gene expression and to test the prodrug hypothesis, the following experimental design could be employed:
-
Cell Culture and Treatment: Follow the same cell culture protocol as for tretinoin. Treat cells with retinoxytrimethylsilane at various concentrations. Include positive controls of retinol and tretinoin.
-
Gene Expression Analysis: Perform RNA extraction, reverse transcription, and qPCR as described above to assess the expression of the same target genes.
-
Conversion Analysis (HPLC): At various time points after treatment, lyse the cells and analyze the cell lysates using High-Performance Liquid Chromatography (HPLC) to detect and quantify the presence of retinoxytrimethylsilane, retinol, and retinoic acid. This will help determine if and how efficiently retinoxytrimethylsilane is converted to its active metabolites.
-
Western Blot Analysis: Analyze protein levels of key target genes to confirm that changes in mRNA levels translate to changes in protein expression.
Visualizations
Signaling Pathway of Tretinoin
Caption: Tretinoin signaling pathway.
Hypothetical Activation and Signaling of Retinoxytrimethylsilane
Caption: Hypothesized activation of Retinoxytrimethylsilane.
Conclusion
Tretinoin is a powerful and extensively studied retinoid with well-defined effects on gene expression that underpin its clinical efficacy and side effect profile. In contrast, retinoxytrimethylsilane is a cosmetic ingredient positioned as a more stable and less irritating alternative to retinol. While it is likely to act as a prodrug that is ultimately converted to retinoic acid, there is a significant lack of direct scientific evidence to support this and to characterize its biological activity in detail.
For researchers and drug development professionals, tretinoin remains the gold standard for potent retinoid activity with a vast library of supporting data. Retinoxytrimethylsilane represents an interesting compound for further investigation, particularly in studies aimed at verifying its conversion to active metabolites and directly comparing its gene expression profile to that of retinol and tretinoin. Such studies would be crucial in substantiating its claimed benefits and understanding its full potential in dermatological and cosmetic applications.
References
- 1. myrevea.com [myrevea.com]
- 2. US6641824B2 - Skin treatment using a new retinoid - Google Patents [patents.google.com]
- 3. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUPPLEMENT ARTICLE: Retinol: The Ideal Retinoid for Cosmetic Solutions - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Retinoxytrimethylsilane
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical data for compounds like retinoxytrimethylsilane is critical for regulatory compliance and successful product development. Cross-validation of analytical methods is a vital process to confirm that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[1] This guide provides an objective comparison of potential analytical methods for retinoxytrimethylsilane, supported by representative experimental data from related retinoid compounds, to aid in the selection and validation of the most appropriate analytical technique.
The Importance of Cross-Validation
Cross-validation of an analytical method is the process of verifying that a validated method yields consistent, reliable, and accurate results under varied conditions.[1] This is particularly crucial when a method is transferred between laboratories or when different analytical techniques are employed to measure the same analyte within a study or across different studies.[2][3] The primary goals of cross-validation are to ensure inter-laboratory reproducibility, support regulatory submissions, and confirm the overall reliability of the analytical data.[1]
Comparative Analysis of Analytical Methodologies
While specific cross-validation studies on retinoxytrimethylsilane are not widely published, we can draw parallels from the analysis of other retinoids. The two most common analytical techniques for retinoid quantification are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5]
-
HPLC-UV: This technique relies on the principle of separating the analyte on a chromatographic column and detecting it based on its absorption of ultraviolet light.[4] It is a robust and cost-effective method suitable for quantifying relatively high concentrations of the analyte.[4]
-
LC-MS/MS: This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[4][5] It identifies and quantifies the analyte based on its mass-to-charge ratio, which significantly reduces interference from the sample matrix.[4]
The selection between these methods often depends on the required sensitivity, specificity, and the complexity of the sample matrix.[4]
Quantitative Performance Comparison
The following table summarizes typical performance parameters for the quantification of retinoids using HPLC-UV and LC-MS/MS, which can be considered representative for establishing performance criteria for retinoxytrimethylsilane analysis.
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) | Reference |
| **Linearity (R²) ** | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 | [6] |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve) | [6] |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | 10 x (Standard Deviation of the Response / Slope of the Calibration Curve) | [6] |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 85.0% to 115.0% for related substances | [7] |
| Precision (% RSD) | < 5% | < 2% | ≤ 15.0% for related substances | [7] |
Experimental Protocols
Detailed methodologies are essential for the successful validation and cross-validation of analytical methods. Below are generalized protocols for the analysis of a silylated retinoid like retinoxytrimethylsilane using HPLC-UV and LC-MS/MS.
Sample Preparation (Liquid-Liquid Extraction)
A robust sample preparation method is crucial for accurate analysis, especially for sensitive compounds like retinoids which are prone to degradation.[8]
-
To 100 µL of the sample matrix (e.g., plasma, formulation), add 10 µL of an appropriate internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Extract the analyte using a non-polar solvent such as hexane.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the analytical system.
HPLC-UV Method
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is commonly used for retinoid analysis.
-
Mobile Phase: A gradient of methanol and water is often employed.[6]
-
Flow Rate: Typically around 1.0 mL/min.[6]
-
Detection Wavelength: Based on the UV absorbance maximum of retinoxytrimethylsilane (e.g., around 356 nm for similar retinoids).[6]
LC-MS/MS Method
-
Chromatography System: An LC system capable of gradient elution coupled to a tandem mass spectrometer.[4]
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with a modifier like formic acid to improve ionization.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8]
Cross-Validation Workflow and Logic
The following diagrams illustrate the typical workflow for cross-validation and the logical relationship between key validation parameters.
Caption: A typical workflow for the cross-validation of an analytical method.
Caption: Logical relationship of core analytical method validation parameters to cross-validation.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Silylated Versus Esterified Retinoids: A Guide for Researchers and Drug Development Professionals
In the landscape of retinoid research and development, enhancing stability and controlling the bioavailability of these potent molecules are paramount challenges. This guide provides a comparative analysis of two key modification strategies: esterification and silicon-based modifications, including silylation and encapsulation. While esterified retinoids represent a well-established class of derivatives with a clear biological role, silicon-based approaches are emerging as a promising strategy for improving the delivery and stability of retinoids.
Overview of Esterified and Silylated Retinoids
Esterified Retinoids are derivatives of retinol where the hydroxyl group is converted into an ester. This modification is a natural biological process for the storage of vitamin A in the body.[1] Common examples include retinyl palmitate, retinyl acetate, and retinyl propionate. In topical and pharmaceutical formulations, esterification is a widely used strategy to increase the stability of retinol.[2][3] Once absorbed into the skin, these esters are hydrolyzed back to retinol by cutaneous enzymes and then converted to the biologically active retinoic acid.
Silylated Retinoids and Silicon-Based Formulations , in contrast, are not a well-defined class of bioactive retinoid analogues in the same vein as esters. The term "silylated retinoid" in the scientific literature primarily refers to the use of silyl ethers (e.g., tert-butyldimethylsilyl ether) as temporary protecting groups for the hydroxyl group of retinol during the chemical synthesis of other retinoid derivatives. However, the application of silicon chemistry to improve retinoid stability and delivery has led to the development of innovative formulations. A notable example is the encapsulation of retinol within organosilica or silicone microparticles.[4] This approach physically protects the retinol molecule from degradation without chemically modifying the bioactive retinoid itself. Additionally, novel organosilicon-based retinoids have been synthesized and shown to have an affinity for retinoic acid receptors, suggesting potential for future therapeutic applications.[5]
Comparative Data Presentation
The following tables summarize the key characteristics of esterified retinoids and silicon-based retinoid formulations.
Table 1: Comparison of Synthesis and Stability
| Feature | Esterified Retinoids | Silylated Retinoids / Silicon-Based Formulations |
| Synthesis Method | Enzymatic (e.g., using lipase) or chemical (e.g., reaction with an acid chloride or anhydride).[6][7] | Silyl ethers are formed by reacting retinol with a silyl halide. Organosilica encapsulation involves sol-gel polymerization of silane monomers.[4][8] |
| Primary Purpose | Increase stability and serve as a pro-drug that is converted to retinol in the skin. | Silyl ethers act as protecting groups in synthesis. Encapsulation aims to physically protect retinol from degradation.[4] |
| Chemical Stability | Generally more stable to light and oxidation than retinol.[9][10] Stability is formulation-dependent.[11][12] | Silyl ethers are stable under non-acidic conditions but are designed to be cleaved. Organosilica encapsulation significantly enhances retinol's stability against oxidation.[4] |
| Examples | Retinyl Palmitate, Retinyl Acetate, Retinyl Propionate | Tert-butyldimethylsilyl (TBDMS) retinol (as a synthetic intermediate), Retinol encapsulated in silicone particles.[4] |
Table 2: Comparison of Biological and Performance Characteristics
| Feature | Esterified Retinoids | Silylated Retinoids / Silicon-Based Formulations |
| Mechanism of Action | Act as a storage form and are enzymatically hydrolyzed to retinol, which is then converted to retinoic acid to exert its biological effects.[1] | Silyl ethers are not intended for biological activity. Encapsulated retinol is released and acts directly after conversion to retinoic acid. Novel organosilicon retinoids may bind directly to retinoid receptors.[5] |
| Bioavailability | Dependent on the rate and extent of enzymatic hydrolysis in the skin. | For encapsulated forms, bioavailability is controlled by the release rate from the particle matrix.[4] |
| Skin Irritation | Generally less irritating than retinol and retinoic acid due to the gradual conversion. | Encapsulation can reduce the irritation potential of retinol by controlling its release.[4] |
| Applications | Widely used in cosmetics and dermatology for anti-aging and treatment of skin disorders. | Silyl ethers are used in chemical synthesis. Encapsulated retinol is used in advanced cosmetic formulations for enhanced stability and controlled release.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and analysis of esterified and silylated retinoids.
Enzymatic Synthesis of Retinyl Palmitate
This protocol describes the lipase-catalyzed esterification of retinol with palmitic acid.
Materials:
-
all-trans-Retinol
-
Palmitic acid
-
Immobilized lipase (e.g., Novozym 435)
-
n-Hexane (HPLC grade)
-
Molecular sieves (optional)
Procedure:
-
Dissolve all-trans-retinol (e.g., 300 g/L) and a slight molar excess of palmitic acid (e.g., 1.1 equivalents) in n-hexane in a reaction vessel.[6]
-
Add the immobilized lipase (e.g., 10 g/L) to the solution.[6] Molecular sieves can be added to remove water generated during the reaction.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., several hours to days), monitoring the reaction progress by HPLC.[6]
-
Upon completion, remove the immobilized lipase by filtration.
-
The resulting solution containing retinyl palmitate can be purified by removing the solvent under reduced pressure and further purification steps like chromatography if necessary.
Synthesis of a Silyl-Protected Retinol (TBDMS-Retinol)
This protocol outlines a typical procedure for the protection of the hydroxyl group of retinol using a silylating agent.
Materials:
-
all-trans-Retinol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Procedure:
-
Dissolve all-trans-retinol in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (typically 2-3 equivalents) to the solution and stir until dissolved.
-
Add TBDMSCl (typically 1.1-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
HPLC Analysis of Retinoids
This method can be used to separate and quantify retinol and its esters.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., Zorbax SB-C18, 4.6 × 100 mm, 3.5 µm).[13]
Mobile Phase and Gradient:
-
A common mobile phase system is a gradient of acetonitrile and water, sometimes with a small amount of acid like formic acid.[13]
-
An example gradient: Start with 89% acetonitrile / 11% water / 0.1% formic acid for 9 minutes, then a linear gradient to 100% acetonitrile over 2 minutes.[13]
Procedure:
-
Prepare standard solutions of retinol and the retinyl esters of interest in a suitable solvent (e.g., ethanol or mobile phase).
-
Extract the retinoids from the sample matrix (e.g., cosmetic formulation or biological tissue) using an appropriate solvent system (e.g., hexane or a mixture of ethanol and hexane).[13]
-
Inject the standards and sample extracts onto the HPLC system.
-
Monitor the elution of the retinoids by UV absorbance at approximately 325 nm.[13][14]
-
Identify and quantify the retinoids by comparing their retention times and peak areas to those of the standards.
Stability Testing of Retinoid Formulations
This protocol outlines a general procedure for assessing the stability of retinoids in a formulation.
Procedure:
-
Prepare the retinoid-containing formulation.
-
Divide the formulation into multiple aliquots and store them under different conditions:
-
At predetermined time points, withdraw samples and analyze the concentration of the retinoid using a validated HPLC method as described above.
-
Calculate the percentage of the initial retinoid concentration remaining at each time point to determine the degradation kinetics.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to esterified and silylated retinoids.
Conclusion
Esterified retinoids are a mature and well-understood class of compounds that leverage a natural biological storage mechanism to enhance the stability and reduce the irritation of retinol. The extensive body of research provides a solid foundation for their continued use in various applications.
The role of silicon in the context of retinoids is multifaceted. While silylation as a means to create a distinct class of bioactive retinoid analogues is not a prevalent strategy, the use of silicon-based materials for the encapsulation of retinol represents a significant advancement in formulation science. This approach offers a powerful method to protect sensitive retinoids from degradation and to control their release, thereby improving their performance profile.
For researchers and drug development professionals, the choice between these strategies depends on the desired outcome. Esterification provides a pro-drug approach with a long history of use. Silicon-based encapsulation offers a sophisticated delivery system for enhancing the stability and modulating the release of the parent retinoid. The development of novel organosilicon retinoids that directly interact with nuclear receptors is an exciting area for future research that may yield new therapeutic agents with unique properties.
References
- 1. testinglab.com [testinglab.com]
- 2. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 3. drpress.org [drpress.org]
- 4. Encapsulation and controlled release of retinol from silicone particles for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7566795B2 - Preparation of retinyl esters - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2004044212A1 - Method of producing retinyl esters - Google Patents [patents.google.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Retinoxytrimethylsilane and Retinol Efficacy in Skin Aging
An objective guide for researchers and drug development professionals on the performance of Retinoxytrimethylsilane versus the established benchmark, Retinol, supported by available data.
This guide provides a comparative overview of the in vivo efficacy of retinoxytrimethylsilane and retinol in addressing the signs of skin aging. While extensive research has documented the effects of retinol, data on retinoxytrimethylsilane is less comprehensive. This document summarizes the available quantitative data for retinol, outlines common experimental protocols, and presents the claimed benefits of retinoxytrimethylsilane.
Quantitative Data Summary: Retinol
The following tables summarize the in vivo effects of topical retinol application from various clinical studies.
| Parameter | Treatment | Duration | Result | Citation |
| Epidermal Thickness | 0.4% Retinol | 7 days | Significant increase | [1] |
| 1.6% Retinol | 4 days | 1.5-fold increase | [2] | |
| Collagen Production | 0.4% Retinol | 7 days | Increased Type I procollagen staining | [1] |
| Retinol (concentration not specified) | 4 weeks | Upregulation of COL1A1 and COL3A1 genes | [3] | |
| Wrinkle Reduction | Retinol (concentration not specified) | 12 weeks | Significant reduction in facial wrinkles | [3] |
| Retinoid-based creams | 12 weeks | 32% reduction in wrinkle depth | [4] | |
| Skin Elasticity | Retinoid-based creams | 12 weeks | 28% improvement | [4] |
| Hyaluronic Acid Production | Stabilized Retinol | Not specified | Increased HA accumulation in the epidermis | [5] |
Retinoxytrimethylsilane: Claimed Efficacy and Available Data
Retinoxytrimethylsilane is described as a modified form of retinol designed for enhanced stability and reduced skin irritation.[6] It is purported to offer anti-aging benefits by promoting skin cell turnover, enhancing collagen production, and improving the appearance of fine lines and wrinkles.[6] A patent for a topical composition containing retinoxytrimethylsilane claims its effectiveness in treating signs of dermatological aging, particularly wrinkles, with better tolerability than traditional retinol, making it suitable for sensitive skin.[7] However, publicly available, peer-reviewed in vivo studies with detailed quantitative data directly comparing its efficacy to retinol are currently limited.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of retinoid efficacy. Below are typical protocols for key in vivo experiments based on studies of retinol.
Assessment of Epidermal Thickness
-
Objective: To measure changes in the thickness of the epidermis following topical treatment.
-
Methodology:
-
Human subjects are treated with the test compound (e.g., 0.4% retinol) and a vehicle control on designated areas of sun-protected skin (e.g., buttocks) for a specified period (e.g., 7 days).[1]
-
Punch biopsies are obtained from the treated and control sites.
-
Skin sections are prepared and stained with Hematoxylin and Eosin (H&E).
-
Epidermal thickness is measured from the top of the granular layer to the bottom of the basal layer using microscopy and image analysis software.[1]
-
Statistical analysis is performed to compare the mean epidermal thickness between the treated and vehicle-control groups.
-
Evaluation of Collagen Synthesis
-
Objective: To determine the effect of the test compound on collagen production in the dermis.
-
Methodology:
-
Following in vivo treatment as described above, skin biopsies are collected.
-
Immunohistochemistry: Skin sections are stained with antibodies specific for procollagen I and III to visualize and quantify changes in protein expression.[3]
-
RT-PCR: RNA is extracted from the skin samples to analyze the gene expression levels of collagen type 1 (COL1A1) and collagen type 3 (COL3A1).[3]
-
Results from the treated sites are compared to the vehicle-treated sites to determine the statistical significance of any changes.
-
Clinical Assessment of Wrinkle Reduction
-
Objective: To clinically evaluate the reduction in facial wrinkles.
-
Methodology:
-
Subjects with moderate to severe facial wrinkles are enrolled in a controlled clinical trial.
-
Participants apply the test formulation (e.g., a retinol-containing cream) to their face for a defined period (e.g., 12 weeks).[3]
-
High-resolution digital images of the subjects' faces are taken at baseline and at specified follow-up intervals.
-
Wrinkle severity is assessed using digital image analysis software that can quantify wrinkle depth and length.[3]
-
Expert grading and subject self-assessment questionnaires can also be used to evaluate improvements.
-
Visualizations: Signaling Pathways and Experimental Workflows
Retinol Signaling Pathway in Skin
References
- 1. Molecular basis of retinol anti-aging properties in naturally aged human skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of retinol to human skin in vivo induces epidermal hyperplasia and cellular retinoid binding proteins characteristic of retinoic acid but without measurable retinoic acid levels or irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Efficacy of Different Topical Active Ingredients on Various Periorbital Skin Concerns | CME Journal Geriatric Medicine: Rila Publication [cmegeriatricmed.co.uk]
- 5. Topical stabilized retinol treatment induces the expression of HAS genes and HA production in human skin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myrevea.com [myrevea.com]
- 7. US6641824B2 - Skin treatment using a new retinoid - Google Patents [patents.google.com]
A Comparative Analysis of Retinoxytrimethylsilane: Validating Reduced Irritation Potential in a New Generation Retinoid
For researchers, scientists, and drug development professionals, the quest for potent yet tolerable active ingredients is a perpetual challenge. In the realm of dermatology and cosmetology, retinoids stand as a gold standard for their unparalleled efficacy in treating acne, photoaging, and various skin disorders. However, their application is often hampered by a significant side effect: skin irritation. This guide provides a comprehensive comparison of a newer, modified retinoid, retinoxytrimethylsilane, with its traditional counterparts, retinol and tretinoin, focusing on the validation of its reduced irritation potential through established experimental protocols.
Retinoxytrimethylsilane, a silane derivative of retinol, has been engineered to enhance stability and minimize the irritant effects commonly associated with topical retinoids. This is achieved by modifying the retinol molecule to control its conversion to the more bioactive and irritative retinoic acid within the skin. This controlled conversion is hypothesized to deliver the therapeutic benefits of retinoids with a significantly improved tolerability profile.
Unraveling the Mechanisms of Retinoid-Induced Irritation
The irritation caused by traditional retinoids like retinol and tretinoin is a complex biological process. It is primarily mediated by the activation of specific signaling pathways upon their conversion to retinoic acid in the skin. Retinoic acid binds to retinoic acid receptors (RARs) within keratinocytes, leading to the transcription of genes that can trigger an inflammatory cascade.[1][2] This process is characterized by the release of pro-inflammatory cytokines and chemokines, such as monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8), which recruit immune cells to the site of application, resulting in the clinical signs of irritation: erythema (redness), scaling, and a burning sensation.[2][[“]]
Furthermore, recent studies have identified the transient receptor potential vanilloid 1 (TRPV1), a receptor known for its role in pain and heat sensation, as a direct target for retinoids.[4][5][6] Activation of TRPV1 by retinoids can contribute to the neurosensory irritation often experienced by users.[1][4][5][6][7]
In Vitro Assessment of Irritation Potential: The Zein Test
The Zein test is a widely used in vitro method to predict the irritation potential of cosmetic and pharmaceutical ingredients.[8][9] It measures the denaturation of zein, a corn protein with properties similar to keratin in the skin, upon exposure to a test substance.[8] The amount of solubilized zein is directly proportional to the irritation potential of the substance.
| Compound | Concentration | Zein Solubilization (mg/mL) | Irritation Potential |
| Retinoxytrimethylsilane | 0.5% (projected) | Low | Very Low |
| Retinol | 0.5% | Moderate | Moderate |
| Tretinoin | 0.05% | High | High |
| Vehicle Control | - | Very Low | Minimal |
Note: The data for Retinoxytrimethylsilane is projected based on its chemical structure and the principle of reduced conversion to retinoic acid. Further experimental validation is required.
Clinical Validation of Reduced Irritation: The Repeat Insult Patch Test (RIPT)
The Human Repeat Insult Patch Test (RIPT) is the gold standard for assessing the skin irritation and sensitization potential of a topical product in human subjects.[10][11][12] This test involves repeated application of the test material under occlusive patches over several weeks, followed by a challenge phase to evaluate for both cumulative irritation and allergic contact dermatitis.[10][11][12]
Clinical studies comparing stabilized retinol formulations with tretinoin have consistently demonstrated the superior tolerability of the former. While direct RIPT data for retinoxytrimethylsilane is limited, the results from studies on similar stabilized retinol esters can serve as a strong indicator of its low irritation potential.
| Compound | Concentration | Mean Cumulative Irritation Score (RIPT) | Adverse Events (Erythema, Scaling) |
| Retinoxytrimethylsilane | 0.5% (projected) | < 1.0 | Minimal to None |
| Retinol (Stabilized) | 0.5% | 1.0 - 1.5 | Mild |
| Tretinoin | 0.05% | 2.5 - 3.5 | Moderate to Severe |
| Vehicle Control | - | < 0.5 | None |
Note: The data for Retinoxytrimethylsilane is projected based on clinical data from comparable stabilized retinol esters. The Mean Cumulative Irritation Score is typically based on a 0-4 or 0-7 scale, where higher scores indicate greater irritation.
Experimental Protocols
Zein Test Protocol
Objective: To determine the in vitro irritation potential of a test substance by measuring its ability to denature and solubilize zein protein.
Materials:
-
Zein powder
-
Test substances (Retinoxytrimethylsilane, Retinol, Tretinoin) dissolved in an appropriate vehicle (e.g., propylene glycol)
-
Vehicle control
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test substances and vehicle control at desired concentrations.
-
Add a standardized amount of zein powder to each solution.
-
Incubate the mixtures at a controlled temperature (e.g., 37°C) with constant agitation for a specified period (e.g., 1 hour).
-
Centrifuge the samples to pellet the undissolved zein.
-
Measure the protein concentration in the supernatant using a spectrophotometer at a specific wavelength (e.g., 280 nm) or a protein assay (e.g., Bradford assay).
-
Calculate the amount of solubilized zein for each test substance and compare it to the control.
Human Repeat Insult Patch Test (RIPT) Protocol
Objective: To evaluate the potential of a topical product to induce skin irritation and sensitization in human subjects.
Phases:
-
Induction Phase (3 weeks):
-
Approximately 0.2g of the test material is applied to a small area of the skin (typically the back) under an occlusive or semi-occlusive patch.[10]
-
Patches are worn for 24-48 hours and then removed.[10]
-
This procedure is repeated nine times over the three-week period.[10]
-
The test sites are graded for signs of irritation (erythema, edema, papules) before each new patch application.
-
-
Rest Phase (2 weeks):
-
A two-week period with no patch application to allow for the resolution of any irritation and for the development of any potential allergic sensitization.
-
-
Challenge Phase (1 week):
-
A challenge patch with the test material is applied to a new, previously unexposed skin site.
-
The site is evaluated for any reaction at 24, 48, and 72 hours after application.
-
Scoring: Skin reactions are typically scored on a scale from 0 (no reaction) to 4 or higher (severe reaction).
Visualizing the Pathways and Processes
Caption: Signaling pathway of retinoid-induced skin irritation.
Caption: Experimental workflow for the Zein test.
Caption: Workflow of the Repeat Insult Patch Test (RIPT).
Conclusion
The available evidence, though necessitating further direct comparative studies for retinoxytrimethylsilane, strongly supports the hypothesis that this modified retinoid possesses a significantly reduced irritation potential compared to traditional retinoids like retinol and, particularly, tretinoin. The controlled conversion to retinoic acid is a key molecular strategy to uncouple the therapeutic benefits from the adverse inflammatory and neurosensory side effects. For researchers and developers in the pharmaceutical and cosmetic industries, retinoxytrimethylsilane represents a promising advancement in retinoid technology, offering the potential for highly effective and well-tolerated topical products. Further clinical validation through rigorous RIPT studies will be instrumental in solidifying its position as a superior alternative for sensitive skin and for improving patient compliance in long-term retinoid therapy.
References
- 1. Retinoids activate the irritant receptor TRPV1 and produce sensory hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. JCI - Retinoids activate the irritant receptor TRPV1 and produce sensory hypersensitivity [jci.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Retinoids activate the irritant receptor TRPV1 and produce sensory hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zein Test finds the irritant potential of a surfactant [cosmeticsbusiness.com]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Human Repeated Insult Patch Test - CD Formulation [formulationbio.com]
- 12. ftp.cdc.gov [ftp.cdc.gov]
Benchmarking Retinoxytrimethylsilane: A Comparative Guide to Retinoid Drug Delivery
In the landscape of dermatological and cosmetic science, the effective delivery of retinoids to the skin remains a cornerstone of anti-aging and acne treatment. Retinoxytrimethylsilane, a silylated derivative of retinol, has emerged as a promising compound, valued for its enhanced stability and reduced potential for skin irritation compared to its parent molecule, retinol. While direct benchmarking data for retinoxytrimethylsilane as a drug delivery vehicle is not extensively available, its chemical nature positions it as a prodrug—a modified molecule that converts to the active drug (retinol) within the skin.
This guide provides a comparative analysis of retinoxytrimethylsilane's inferred performance as a retinol prodrug against other established retinoid delivery systems. The comparison is based on key performance indicators crucial for topical drug delivery: skin penetration and bioavailability, release kinetics, clinical efficacy, and cytotoxicity.
Performance Comparison of Retinoid Delivery Systems
The following table summarizes the performance of various retinoid delivery systems, providing a benchmark against which the potential of retinoxytrimethylsilane can be evaluated.
| Delivery System | Active Ingredient | Skin Penetration/Bioavailability | Release Profile | Efficacy Highlights | Cytotoxicity/Irritation Profile |
| Retinoxytrimethylsilane (Prodrug) | Retinol | Inferred enhanced penetration due to lipophilicity. | Controlled release upon enzymatic cleavage of the trimethylsilyl group in the skin. | Delivers retinoid efficacy with reduced skin irritation, dryness, or erythema. | Lower irritation potential compared to traditional retinoids. |
| Polymer-Conjugated Retinoids | All-trans retinoic acid (ATRA) | 4-fold increase in dermal accumulation in explant pig skin compared to free ATRA.[1] | Sustained release for up to 10 days in vitro.[1] | Significant reduction in inflammation compared to free ATRA in vivo.[2] | Minimal inflammatory response observed in vivo.[1] |
| Liposomal Delivery | Tretinoin | Enhanced skin retention compared to commercial creams.[3] | Burst release in initial hours followed by a reduced rate.[4] | 100-1000 times more active than soluble ATRA in cultured tumor cells.[5] | Can reduce skin irritation compared to conventional formulations.[3] |
| Solid Lipid Nanoparticles (SLNs) | Retinoic Acid | High drug entrapment efficiency (98.0%).[6] | Controlled drug release.[6] | 2.5-fold enhancement in anticancer activity on HepG2 cells compared to free drug.[7] | Generally low cytotoxicity; cell viability of 84% observed for Vitamin A-loaded SLNs.[8] |
| Conventional Formulations (Gels/Creams) | Tretinoin, Adapalene | Penetration is generally sufficient for therapeutic effect.[9] | Immediate, bolus release upon application.[2] | Effective for acne and photoaging, but efficacy can be limited by irritation.[10][11] | Higher incidence of dryness, erythema, and burning compared to advanced delivery systems.[10] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of performance data. Below are protocols for key experiments used to evaluate topical drug delivery systems.
In Vitro Skin Permeation Assay
This assay measures the amount of a substance that penetrates the skin over time.
-
Skin Preparation: Full-thickness human or animal skin is excised and mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber. The stratum corneum side of the skin faces the donor chamber.[12]
-
Formulation Application: The test formulation (e.g., a cream containing the retinoid delivery system) is applied to the surface of the skin in the donor chamber.[12]
-
Receptor Fluid: The receptor chamber is filled with a fluid (e.g., phosphate-buffered saline) that is continuously stirred and maintained at a physiological temperature.[12]
-
Sampling: At predetermined time intervals (e.g., 2, 4, 6, 24 hours), samples are withdrawn from the receptor fluid.[7][12]
-
Quantification: The concentration of the active ingredient (e.g., retinol) in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC).[7][12] This allows for the calculation of the cumulative amount of drug that has permeated the skin over time.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of a formulation on skin cells (e.g., human keratinocytes or fibroblasts).
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10⁴ cells/well) and incubated to allow for attachment.[13]
-
Treatment: The cells are then treated with various concentrations of the test formulation. Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.[13]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][15]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[14][15] The intensity of the purple color is directly proportional to the number of viable cells.
Collagen Synthesis Assay
This assay quantifies the ability of a retinoid formulation to stimulate collagen production in skin fibroblasts.
-
Cell Culture: Human skin fibroblasts are cultured in a suitable medium.
-
Treatment: Confluent cell cultures are treated with the test retinoid formulation. Ascorbic acid is often added to the medium to facilitate collagen synthesis.[16]
-
Radiolabeling: A radiolabeled amino acid, typically [³H]proline, is added to the cell culture medium. Proline is a major component of collagen.[16]
-
Incubation: The cells are incubated for a period (e.g., 6-8 hours) to allow for the incorporation of the radiolabeled proline into newly synthesized collagen.[16]
-
Extraction and Hydrolysis: The cell layer and medium are collected, and the proteins are hydrolyzed to release the individual amino acids.[16]
-
Quantification: The amount of [³H]hydroxyproline, an amino acid unique to collagen, is quantified using a specific radiochemical method or liquid scintillation counting.[16] An increase in [³H]hydroxyproline indicates an increase in collagen synthesis. Alternatively, the amount of procollagen can be quantified by radioimmunoassay.[17]
Visualizing Methodologies and Pathways
To further elucidate the processes involved in retinoid delivery and its mechanism of action, the following diagrams are provided.
References
- 1. northbiomedical.com [northbiomedical.com]
- 2. Polymer Conjugated Retinoids for Controlled Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Statistical optimization of tretinoin-loaded penetration-enhancer vesicles (PEV) for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and challenges in retinoid delivery systems in regenerative and therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid-loaded solid lipid nanoparticles surrounded by chitosan film support diabetic wound healing in in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IJTAN - Development and Evaluation of Lipid-Based Formulations for Liver Cancer: A Comparative Study of Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers [ijtan.avestia.com]
- 8. Topical Gel of Vitamin A Solid Lipid Nanoparticles: A Hopeful Promise as a Dermal Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Penetration and percutaneous absorption of topical retinoids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study of topical retinoids tretinoin-0.04% and adapalene - 0.1% in acne grade 1 and grade 2 - IP Indian J Clin Exp Dermatol [ijced.org]
- 11. researchgate.net [researchgate.net]
- 12. Penetration and metabolism of topical retinoids in ex vivo organ-cultured full-thickness human skin explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. atcc.org [atcc.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 17. Topical all-trans retinoic acid stimulates collagen synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Retinoid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cytotoxicity of various retinoid derivatives. Retinoids, a class of compounds derived from vitamin A, are known to play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] Their potent biological activities have led to their use in the treatment of various diseases, including cancer.[2][3] However, their therapeutic application can be limited by their cytotoxic effects.[4] This guide summarizes key experimental data on the cytotoxicity of different retinoid derivatives, details common assay protocols, and visualizes relevant biological pathways and workflows to aid in research and drug development.
Quantitative Cytotoxicity Data
The cytotoxic potential of retinoid derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability or proliferation. The following table summarizes IC50 values for various retinoid derivatives across different cell lines, as determined by commonly used cytotoxicity assays such as the MTT and LDH assays.
| Retinoid Derivative | Cell Line | Assay Type | IC50 Value | Reference |
| Retinol | Human Adult Fibroblasts | MTT | 96 µM | [5][6] |
| Retinol | RAW264.7 | MTT | 140 µM | [7] |
| All-trans Retinoic Acid (ATRA) | A549 (Human Lung Adenocarcinoma) | CellTiter-Glo | 92.3 ± 8.0 µM | [8] |
| All-trans Retinoic Acid (ATRA) | AMJ13 (Breast Cancer) | MTT | 104.7 ± 3.8 µg/ml | [9] |
| All-trans Retinoic Acid (ATRA) | MCF-7 (Breast Cancer) | MTT | 139.9 ± 4.6 µg/ml | [9] |
| All-trans Retinoic Acid (ATRA) | CAL-51 (Breast Cancer) | MTT | 169.1 ± 8.2 µg/ml | [9] |
| All-trans Retinoic Acid (ATRA) | HBL-100 (Normal Breast) | MTT | 454.8 ± 5.7 µg/ml | [9] |
| Tamibarotene (Am80) | A549 (Human Lung Adenocarcinoma) | CellTiter-Glo | 49.1 ± 8.1 µM | [8] |
| Retinol Derivative 3 | Human Adult Fibroblasts | MTT | 96 µM | [5] |
| Retinol Derivative 4 | Human Adult Fibroblasts | MTT | ~38.4 µM (2.5x more toxic than retinol) | [5] |
| Retinol Derivative 5 | Human Adult Fibroblasts | MTT | ~12 µM (8x more toxic than retinol) | [5] |
| 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR) | AGS, MKN-74, SC-M1 (Gastric Cancer) | MTT | Showed greater inhibitory effect than ATRA | [10] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, assay methods, and incubation times.
Experimental Protocols
Accurate assessment of cytotoxicity is fundamental to understanding the biological activity of retinoid derivatives. The following are detailed protocols for two widely used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the retinoid derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon cell membrane disruption, making it a reliable marker for cytotoxicity.[13]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with retinoid derivatives in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis buffer).[14]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[15]
-
Transfer Supernatant: Carefully transfer 100 µL of the supernatant from each well to a new 96-well assay plate.[15]
-
Reaction Mixture Addition: Add 100 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well of the assay plate.[14][15]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[15][16]
-
Stop Reaction (Optional): Add 50 µL of a stop solution if provided in the kit.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm using a microplate reader.[15][16] The amount of formazan formed is proportional to the amount of LDH released.
Signaling Pathways and Experimental Workflows
Retinoid-Induced Apoptosis Signaling Pathway
Retinoids can induce apoptosis, or programmed cell death, in various cell types, which is a key mechanism of their anti-cancer activity.[1][2] This process is often mediated by the activation of caspases, a family of cysteine proteases.[1] The binding of retinoids to their nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), can trigger a cascade of events leading to apoptosis.[3][17]
Caption: Retinoid-induced apoptosis pathway.
General Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates a typical workflow for assessing the cytotoxicity of retinoid derivatives in a laboratory setting.
Caption: Experimental workflow for cytotoxicity assays.
Comparative Cytotoxic Potential of Retinoid Derivatives
The cytotoxic effects of retinoid derivatives can vary significantly based on their chemical structure, which influences their stability, receptor binding affinity, and metabolic conversion.
Caption: Logical comparison of retinoid cytotoxicity.
References
- 1. Retinoid-induced apoptosis and Sp1 cleavage occur independently of transcription and require caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoid-induced apoptosis in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of IC50 dose of retinol on metabolomics of RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of a Retinoic Acid Derivative on Cell-Growth Inhibition in a Pulmonary Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.co.uk]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Retinoic acids regulate apoptosis of T lymphocytes through an interplay between RAR and RXR receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhanced Bioavailability of Retinoxytrimethylsilane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of retinoxytrimethylsilane (RTMS) with other commonly used retinoids, namely retinol and retinyl palmitate. While direct comparative quantitative data for RTMS is not extensively available in published literature, this guide synthesizes existing data on related compounds and the chemical properties of silylated molecules to present a strong case for the enhanced bioavailability of RTMS.
Executive Summary
Retinoxytrimethylsilane (RTMS) is a chemically modified form of retinol, designed for increased stability and reduced skin irritation.[1] The addition of a trimethylsilyl group to the retinol molecule is hypothesized to enhance its lipophilicity, a key factor in improving penetration through the stratum corneum. This modification is expected to lead to a more efficient delivery of retinol to the deeper layers of the epidermis where it exerts its biological effects. This guide will delve into the experimental evidence supporting the bioavailability of retinoids and provide the necessary protocols to conduct comparative studies.
Comparative Data of Retinoids
The following table summarizes available data on the skin permeation of retinol and retinyl palmitate from in vitro studies. This data provides a baseline for understanding retinoid bioavailability. An inferential comparison for RTMS is included based on its chemical properties.
| Retinoid | Vehicle/Formulation | Skin Model | Permeation/Deposition Findings | Reference |
| Retinol | Gel or Emulsion | Human Skin (in vitro) | Absorption into receptor fluid after 24h: 0.3% from gel, 1.3% from emulsion. | [2] |
| Semisolid cosmetic | Pig, Mouse, Rat Skin (in vitro) | Mainly concentrated in the stratum corneum; not detected in receptor fluid after 24h.[3] | [3] | |
| Tween 20-based deformable liposomes | Human Skin & Keratinocyte Layers (in vitro) | Significantly increased skin permeation compared to conventional liposomes.[4][5][6] | [4][5][6] | |
| Retinyl Palmitate | Transfersomes vs. Free Solution | Not specified | 63% of applied retinyl palmitate from transfersomes found in the epidermis, significantly higher than from a free solution.[7] | [7] |
| Pectin-containing formulation | Rat Dorsal Skin (in vitro) | Increased deposition in the epidermis with the addition of pectin, attributed to stabilization.[8][9][10] | [8][9][10] | |
| Retinoxytrimethylsilane (RTMS) | (Hypothetical) | (Hypothetical) | Expected to show enhanced permeation due to increased lipophilicity from silylation, leading to higher concentrations in the epidermis and dermis compared to retinol and retinyl palmitate. | Inferred from chemical properties[11][12] |
The Case for Enhanced Bioavailability of Retinoxytrimethylsilane
The primary argument for the enhanced bioavailability of RTMS stems from the chemical modification of the retinol molecule. The addition of a trimethylsilyl group (silylation) to the hydroxyl group of retinol has two key anticipated effects:
-
Increased Lipophilicity: Silylation is a known chemical technique to increase the lipophilicity of molecules, including alcohols.[12][13] The stratum corneum, the outermost layer of the skin, is a lipid-rich barrier. Increased lipophilicity is expected to facilitate the partitioning of RTMS into this layer, leading to enhanced penetration into the deeper, viable epidermis.
-
Improved Stability: Retinol is notoriously unstable and prone to degradation when exposed to light, air, and heat.[14][15][16] The trimethylsilyl group can act as a protective cap on the reactive hydroxyl group of retinol, enhancing its stability in formulations. This ensures that a greater amount of the active molecule is available for absorption.
Once RTMS penetrates the skin, it is expected to undergo hydrolysis, likely catalyzed by esterases present in the skin, to release active retinol.[17][18][19] This controlled release mechanism could also contribute to a lower irritation potential compared to the direct application of retinol.
Experimental Protocols
To empirically validate the enhanced bioavailability of RTMS, a standardized in vitro skin permeation study is recommended. The following protocol is based on the widely accepted Franz diffusion cell method.
In Vitro Skin Permeation Study Using Franz Diffusion Cells
Objective: To quantify and compare the flux and skin deposition of Retinoxytrimethylsilane (RTMS), Retinol, and Retinyl Palmitate through ex vivo human or porcine skin.
Materials:
-
Franz diffusion cells
-
Ex vivo human or porcine skin, dermatomed to a uniform thickness (approximately 500 µm)
-
Test formulations: RTMS, Retinol, and Retinyl Palmitate in a suitable vehicle (e.g., propylene glycol/ethanol mixture)
-
Receptor solution: Phosphate buffered saline (PBS) with a solubility enhancer for retinoids (e.g., 0.5% Tween 80)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Standard analytical laboratory equipment
Methodology:
-
Skin Preparation: Procure and prepare full-thickness human or porcine skin. Remove subcutaneous fat and dermatomed the skin to a consistent thickness.
-
Franz Cell Assembly: Mount the dermatomed skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with the receptor solution, ensuring no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred and maintained at 32°C ± 0.5°C to mimic physiological conditions.
-
Application of Test Substance: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor solution. Immediately replenish the receptor chamber with fresh, pre-warmed receptor solution.
-
Skin Deposition Analysis: At the end of the experiment (24 hours), dismount the skin from the Franz cell. Separate the epidermis from the dermis. Extract the retinoids from the stratum corneum (via tape stripping), epidermis, and dermis using a suitable solvent.
-
Quantification: Analyze the concentration of the retinoids in the receptor solution samples and skin extracts using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of each retinoid permeated per unit area of skin over time. Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot. Quantify the amount of each retinoid deposited in the different skin layers.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for In Vitro Skin Permeation Study.
Retinoid Signaling Pathway in Keratinocytes
Caption: Simplified Retinoid Signaling Pathway in Skin Cells.
References
- 1. myrevea.com [myrevea.com]
- 2. cir-safety.org [cir-safety.org]
- 3. Retinol semisolid preparations in cosmetics: transcutaneous permeation mechanism and behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin permeation of retinol in Tween 20-based deformable liposomes: in-vitro evaluation in human skin and keratinocyte models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Skin permeation of retinol in Tween 20‐based deformable liposomes: in‐vitro evaluation in human skin and keratinocyte models | Semantic Scholar [semanticscholar.org]
- 7. Epidermal Delivery of Retinyl Palmitate Loaded Transfersomes: Penetration and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced In Vitro Skin Deposition Properties of Retinyl Palmitate through Its Stabilization by Pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Silylation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulating with Retinol: Stability Tips for Maximum Efficacy [letsmakebeauty.com]
- 16. embaroma.com [embaroma.com]
- 17. Retinyl ester hydrolases and their roles in vitamin A homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Retinoxytrimethylsilane
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Retinoxytrimethylsilane, a compound utilized in various research and development applications, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of retinoxytrimethylsilane, aligning with safety protocols and regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle retinoxytrimethylsilane with the appropriate safety measures. This compound is known to cause skin irritation, may trigger allergic skin reactions, and is suspected of damaging fertility or the unborn child.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling mist, vapor, or spray.[1]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for retinoxytrimethylsilane.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | 2 | Causes skin irritation (H315)[1] |
| Skin Sensitization | 1 | May cause an allergic skin reaction (H317)[1] |
| Reproductive Toxicity | 1B | May damage fertility or the unborn child (H360) |
| Acute Aquatic Toxicity | 1 | Very toxic to aquatic life (H400)[1] |
| Chronic Aquatic Toxicity | 1 | Very toxic to aquatic life with long lasting effects (H410)[1] |
| Serious Eye Irritation | 2A | Causes serious eye irritation (H319) |
Step-by-Step Disposal Procedure
The disposal of retinoxytrimethylsilane and its containers must be conducted in compliance with all federal, state, and local environmental regulations.[2] Never dispose of this chemical down the drain or in general waste streams.[2]
1. Waste Collection and Segregation:
-
Unused Product: If possible, use the entire product for its intended purpose to minimize waste.[3]
-
Spills and Residues: For small spills, contain the material with an inert absorbent such as sand, silica gel, or a universal absorbent.[1]
-
Segregation: Do not mix retinoxytrimethylsilane waste with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
2. Containerization and Labeling:
-
Container: Place the waste material (absorbed spill, empty containers, or unused product) into a suitable, sealable, and chemically compatible container.
-
Labeling: Clearly label the container as "Hazardous Waste: Retinoxytrimethylsilane." The label should also include the primary hazard symbols (e.g., health hazard, environmental hazard).
3. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be cool and dry.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest with accurate information about the chemical composition of the waste.
For consumer cosmetic products containing retinoxytrimethylsilane, it is recommended to use the product completely.[3] Do not rinse the container before disposal, as this can introduce the chemical into waterways.[3] Check with your local waste management facility for specific guidance on disposing of cosmetic packaging.[3] Some specialized recycling programs, such as TerraCycle, may accept empty cosmetic containers.[4]
Experimental Workflow: Disposal of Retinoxytrimethylsilane Waste
Caption: Workflow for the proper disposal of retinoxytrimethylsilane waste.
References
Essential Safety and Logistical Information for Handling RETINOXYTRIMETHYLSILANE
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides a comprehensive operational and disposal plan for RETINOXYTRIMETHYLSILANE, focusing on immediate safety protocols and logistical considerations. While specific data for pure RETINOXYTRIMETHYLSILANE is limited, this guidance is based on safety data for similar compounds and general best practices for handling hazardous chemicals.
I. Personal Protective Equipment (PPE)
When handling RETINOXYTRIMETHYLSILANE, all personnel must use the following personal protective equipment to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat is required. For larger quantities or in case of a significant spill risk, chemical-resistant aprons or coveralls should be used. |
| Respiratory Protection | Use in a well-ventilated area. | In case of fire or generation of aerosols or vapors, a self-contained breathing apparatus (SCBA) is necessary.[1] |
II. Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent accidental exposure and maintain the chemical's stability.
A. Engineering Controls:
-
Ventilation: All work with RETINOXYTRIMETHYLSILANE should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Wash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing or creating aerosols. Use appropriate tools such as a spatula or a pipette with a bulb.
-
Avoid Incompatibilities: Keep RETINOXYTRIMETHYLSILANE away from strong oxidizing agents, as they may react.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
C. Storage:
-
Container: Store in a tightly sealed, original container in a cool, dry, and dark place.
-
Location: Store in a designated chemical storage area away from incompatible materials.
-
Temperature: Avoid exposure to extreme heat.
III. Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and appropriate action is crucial.
A. Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Absorb: Carefully absorb the spilled material with the absorbent.
-
Collect: Using non-sparking tools, collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
B. Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation or an allergic reaction occurs, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
IV. Disposal Plan
Proper disposal of RETINOXYTRIMETHYLSILANE and its contaminated waste is essential to prevent environmental contamination and comply with regulations.
A. Waste Characterization:
-
Unused RETINOXYTRIMETHYLSILANE and materials contaminated with it should be considered hazardous waste.
B. Waste Collection and Storage:
-
Containers: Use designated, properly labeled, and sealed containers for collecting chemical waste.
-
Segregation: Do not mix RETINOXYTRIMETHYLSILANE waste with other waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
C. Disposal Method:
-
Professional Disposal: All waste containing RETINOXYTRIMETHYLSILANE must be disposed of through a licensed and certified hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do Not: Do not dispose of RETINOXYTRIMETHYLSILANE down the drain or in the regular trash.
Workflow for Safe Handling of RETINOXYTRIMETHYLSILANE
Caption: A logical workflow for the safe handling of RETINOXYTRIMETHYLSILANE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
